3-Methyl-1-piperidin-3-ylbutan-1-one
Description
Properties
IUPAC Name |
3-methyl-1-piperidin-3-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHXSEWOKQSFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyl-1-piperidin-3-ylbutan-1-one: A Theoretical and Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 3-Methyl-1-piperidin-3-ylbutan-1-one is not extensively documented in publicly available scientific literature. Consequently, this guide is a theoretical and predictive analysis based on established principles of organic chemistry, pharmacology of the piperidine scaffold, and data from structurally related analogues. All properties, synthetic protocols, and biological activities described herein are predictive and require experimental validation.
Introduction: The Piperidine Scaffold and the Untapped Potential of a Novel Derivative
The piperidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly sought-after scaffold in drug design.[1][2] This guide focuses on the specific, yet underexplored, derivative: This compound .
While direct experimental data for this compound is scarce, its structure—combining a 3-substituted piperidine ring with an isovaleryl group—suggests a rich potential for novel pharmacological activity. The substitution at the 3-position is a key feature in many neurologically active agents and other therapeutics.[3] This document serves as a foundational guide for researchers venturing into the synthesis, characterization, and biological evaluation of this promising compound. We will explore its predicted chemical properties, propose robust synthetic strategies, and discuss its potential as a modulator of key biological targets.
Section 1: Molecular Identity and Predicted Physicochemical Properties
A precise understanding of a molecule's structure and physicochemical characteristics is the bedrock of all further research. This section defines the molecular identity of this compound and presents its computationally predicted properties.
Chemical Structure and Nomenclature
The structure consists of a piperidine ring acylated at the 3-position with a 3-methylbutanoyl (isovaleryl) group.
-
IUPAC Name: 3-Methyl-1-(piperidin-3-yl)butan-1-one
-
Molecular Formula: C₁₀H₁₉NO
-
Molecular Weight: 169.26 g/mol
-
Canonical SMILES: CC(C)CC(=O)C1CCCNC1
Predicted Physicochemical Data
The following properties have been predicted using computational models. These values are essential for designing experimental conditions for synthesis, purification, and formulation.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water Partition Coeff.) | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability and oral absorption.[4] |
| pKa (of the piperidine nitrogen) | 9.5 - 10.5 | The compound will be predominantly protonated at physiological pH, influencing solubility and receptor interactions. |
| Aqueous Solubility | Moderately Soluble | The basic nitrogen allows for salt formation, which can be used to enhance aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good potential for blood-brain barrier penetration. |
| Number of Rotatable Bonds | 3 | Provides conformational flexibility to adapt to target binding sites. |
| Lipinski's Rule of Five | 0 Violations | The compound is predicted to have drug-like properties and is a good candidate for oral bioavailability. |
Predictions are based on established computational algorithms and data from structurally similar compounds.
Section 2: Proposed Synthetic Pathways
The synthesis of 3-acylpiperidines can be approached through several established organic chemistry transformations. Below are two plausible, detailed synthetic routes for this compound, starting from commercially available precursors. The key challenge is the selective C-acylation at the 3-position of the piperidine ring.
Pathway A: Grignard Reaction with a Piperidine Nitrile Intermediate
This classic approach utilizes the nucleophilic addition of an organometallic reagent to a nitrile, which upon hydrolysis yields a ketone.[5][6] This method offers a direct way to form the desired carbon-carbon bond.
Sources
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Synthesis of 3-Methyl-1-piperidin-3-ylbutan-1-one
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthetic strategy for the preparation of 3-Methyl-1-piperidin-3-ylbutan-1-one, a heterocyclic ketone with potential applications in medicinal chemistry and drug development. Acknowledging the challenges associated with the controlled formation of ketones using highly reactive organometallic reagents, this paper details a preferred two-step approach centered on the Weinreb-Nahm ketone synthesis. This methodology offers superior control over reactivity, preventing the common issue of over-addition and leading to higher yields of the desired product. The guide includes a retrosynthetic analysis, a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and essential characterization and safety data.
Introduction and Strategic Overview
The synthesis of functionalized piperidine scaffolds is a cornerstone of modern pharmaceutical research. The piperidine ring is a prevalent motif in numerous biologically active compounds. The target molecule, this compound, combines this important heterocycle with a ketone functionality, making it a valuable intermediate for further elaboration in drug discovery programs.
The primary challenge in synthesizing such a ketone lies in the formation of the carbon-carbon bond between the piperidine ring and the isobutyl ketone fragment. Direct acylation of an isobutyl organometallic reagent with a simple ester or acid chloride of a piperidine carboxylic acid is often plagued by a significant side reaction: the nucleophilic reagent adds to the newly formed ketone, leading to an undesired tertiary alcohol.[1][2]
To circumvent this, we propose a strategy based on the Weinreb-Nahm ketone synthesis . This powerful method involves the formation of a stable N-methoxy-N-methylamide (Weinreb-Nahm amide) from the corresponding carboxylic acid.[3][4] This amide reacts with an organometallic reagent, such as a Grignard reagent, to form a stable, chelated tetrahedral intermediate.[1][5] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup, thus preventing over-addition and ensuring a high yield of the target ketone.[1][6]
Retrosynthetic Analysis and Pathway Design
A retrosynthetic analysis of the target molecule identifies the key bond disconnection at the carbonyl carbon. This leads back to a piperidine-based electrophile and an isobutyl-based nucleophile.
Caption: Retrosynthetic analysis of the target molecule.
Our forward synthesis, therefore, adopts the Weinreb ketone synthesis protocol. The overall workflow is visualized below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol details a two-stage synthesis starting from commercially available N-Boc-piperidine-3-carboxylic acid.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All organometallic reagents are highly reactive and moisture-sensitive; anhydrous conditions are required.
Reagents and Equipment
| Reagent | CAS Number | Supplier (Example) | Notes |
| N-Boc-piperidine-3-carboxylic acid | 84358-12-3 | Sigma-Aldrich | Starting Material |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | Sigma-Aldrich | Reagent for Amide formation |
| Ethyl(dimethylaminopropyl)carbodiimide (EDCI) | 25952-53-8 | Sigma-Aldrich | Coupling Agent |
| Hydroxybenzotriazole (HOBt) | 2592-95-2 | Sigma-Aldrich | Additive to prevent racemization |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich | Non-nucleophilic base |
| Isobutylmagnesium bromide (2.0 M in THF) | 926-62-5 | Sigma-Aldrich | Grignard Reagent, moisture-sensitive |
| Trifluoroacetic acid (TFA) | 76-05-1 | Sigma-Aldrich | Deprotection reagent, corrosive |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Sigma-Aldrich | Solvent |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Sigma-Aldrich | Solvent for Grignard reaction |
| Diethyl ether | 60-29-7 | Sigma-Aldrich | Extraction Solvent |
| Saturated aq. NH₄Cl | 12125-02-9 | - | Quenching solution |
| Saturated aq. NaHCO₃ | 144-55-8 | - | Neutralizing wash |
| Anhydrous MgSO₄ | 7487-88-9 | - | Drying agent |
Step 1: Synthesis of tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
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Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-3-carboxylic acid (10.0 g, 43.6 mmol) and dissolve it in anhydrous dichloromethane (DCM, 100 mL).
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Reagent Addition: Add N,O-Dimethylhydroxylamine hydrochloride (4.68 g, 48.0 mmol), hydroxybenzotriazole (HOBt, 0.60 g, 4.4 mmol), and N,N-Diisopropylethylamine (DIPEA, 16.8 mL, 96.0 mmol). Stir the resulting suspension at room temperature for 10 minutes.
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Coupling: Cool the mixture to 0 °C using an ice bath. Add EDCI (9.20 g, 48.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide as a pale yellow oil. The product is often of sufficient purity to be used in the next step without further purification. Expected yield: 11.0-11.5 g (92-96%).
Step 2:
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Setup: To a flame-dried 500 mL three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add the Weinreb amide from Step 1 (10.0 g, 36.7 mmol) and dissolve it in anhydrous tetrahydrofuran (THF, 150 mL).
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Grignard Addition: Cool the solution to 0 °C in an ice bath. Add isobutylmagnesium bromide (2.0 M solution in THF, 22.0 mL, 44.0 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours. The formation of the stable tetrahedral intermediate occurs during this time.
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Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution (50 mL). Stir vigorously for 15 minutes.
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Extraction: Add diethyl ether (100 mL) and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
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Washing: Wash the combined organic layers with saturated aq. NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the N-Boc protected ketone.
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Deprotection: Dissolve the crude residue in DCM (50 mL). Cool to 0 °C and add trifluoroacetic acid (TFA, 15 mL) dropwise. Stir at room temperature for 2 hours.
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Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove non-basic impurities. Basify the aqueous layer to pH > 12 with 6 M NaOH. Extract the product with DCM (3 x 50 mL). Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, this compound, as an oil. Further purification can be achieved via column chromatography if necessary.
Mechanistic Discussion
The success of this synthesis hinges on the unique stability of the intermediate formed upon addition of the Grignard reagent to the Weinreb amide.
Caption: Mechanism of the Weinreb ketone synthesis.
The N-methoxy group of the amide coordinates to the magnesium ion of the Grignard reagent, forming a stable five-membered chelate ring. This tetrahedral intermediate does not collapse to eliminate the methoxy-methylamine group until a protic acid is introduced during the workup phase.[5] This prevents the newly formed ketone from being present in the reaction mixture alongside the highly reactive Grignard reagent, thereby inhibiting the over-addition that would lead to a tertiary alcohol.[1][3]
Characterization Data (Expected)
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Appearance: Colorless to pale yellow oil.
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¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.1-2.5 (m, 4H, piperidine CH₂), ~2.4 (d, 2H, -CO-CH₂-), ~2.2-2.0 (m, 1H, piperidine CH), ~1.9 (m, 1H, -CH(CH₃)₂), ~1.8-1.5 (m, 4H, piperidine CH₂), ~0.9 (d, 6H, -CH(CH₃)₂). Note: A broad singlet for the N-H proton will also be present.
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¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~212.0 (C=O), ~51.0 (CH₂), ~46.5 (CH₂), ~45.0 (CH₂), ~44.0 (CH), ~29.0 (CH₂), ~25.0 (CH₂), ~24.5 (CH), ~22.5 (2 x CH₃).
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Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₉NO [M+H]⁺: 170.15; found: 170.15.
Conclusion
The synthetic route detailed in this guide, utilizing the Weinreb-Nahm ketone synthesis, represents a highly efficient and controlled method for the preparation of this compound. By forming a stable chelated intermediate, this strategy effectively overcomes the common challenge of over-addition associated with organometallic reagents, ensuring a high yield of the desired ketone. This protocol provides a reliable foundation for researchers requiring this and structurally similar piperidine-based scaffolds for further investigation in pharmaceutical and chemical research.
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Weinreb ketone synthesis. In: Wikipedia. [Link]
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Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
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Weinreb ketone synthesis. YouTube. [Link]
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Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]
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Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
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An In-Depth Technical Guide to the Investigational Compound 3-Methyl-1-piperidin-3-ylbutan-1-one: A Mechanistic Exploration
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 3-Methyl-1-piperidin-3-ylbutan-1-one. As a compound with no current published data, this document synthesizes information from structurally related piperidine derivatives to propose a hypothetical pharmacological profile. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of biological activities, particularly within the central nervous system (CNS)[1]. This guide will explore potential interactions with key CNS targets, including dopamine and sigma receptors, and will outline a detailed experimental framework for the elucidation of its true mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of new chemical entities.
Introduction: The Piperidine Scaffold and the Novelty of this compound
The piperidine ring is a fundamental heterocyclic motif present in a vast number of clinically approved drugs and biologically active natural products[2]. Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability, and its capacity to interact with a diverse array of biological targets[1]. Piperidine derivatives have demonstrated efficacy in treating a wide spectrum of diseases, including CNS disorders, cancer, and infectious diseases.
The subject of this guide, this compound, is a novel compound for which, to date, no pharmacological data has been published. Its structure, featuring a piperidin-3-yl ketone core with an isobutyl ketone substituent, suggests potential for interaction with various receptor systems. The presence of the basic nitrogen atom within the piperidine ring is a key pharmacophoric feature that often governs receptor binding, particularly for CNS targets.
Given the lack of empirical data, this guide will construct a scientifically-grounded, hypothetical mechanism of action based on the known pharmacology of structurally analogous compounds. We will focus on two primary, plausible targets: the dopamine D4 receptor and the sigma-1 receptor, both of which are known to be modulated by piperidine-containing ligands.
Hypothetical Mechanism of Action: A Dual-Target Hypothesis
Based on its structural features, we hypothesize that this compound may act as a modulator of dopamine and/or sigma receptors.
Potential as a Dopamine D4 Receptor Antagonist
The dopamine D4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the limbic system, cortex, and hippocampus. It is a key target for antipsychotic drugs and is implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. Several 3-substituted piperidine derivatives have been identified as potent and selective dopamine D4 receptor antagonists[3].
The proposed interaction of this compound with the D4 receptor is likely centered around the protonated piperidine nitrogen forming a salt bridge with a key aspartic acid residue (Asp115) in the receptor's binding pocket[3]. The isobutyl ketone moiety could engage in hydrophobic interactions with surrounding residues, contributing to binding affinity and selectivity.
Hypothesized Signaling Pathway: Dopamine D4 Receptor Antagonism
Caption: Hypothesized modulation of the sigma-1 receptor and its downstream effects.
Proposed Experimental Protocols for Mechanism of Action Elucidation
To validate the aforementioned hypotheses, a systematic and rigorous experimental approach is necessary. The following protocols provide a roadmap for characterizing the pharmacological activity of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for the human dopamine D4 and sigma-1 receptors.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor or the human sigma-1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D4, [³H]-(+)-Pentazocine for sigma-1).
-
Add increasing concentrations of this compound (or a known reference compound for control).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled competing ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) of this compound at the dopamine D4 and sigma-1 receptors.
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 cells).
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) at its EC₈₀ concentration in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value for the inhibition of the agonist-induced response.
-
Methodology:
-
Cell Culture and Dye Loading:
-
Use a cell line endogenously expressing the sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Add increasing concentrations of this compound and monitor for any agonist activity (increase in intracellular calcium).
-
To test for antagonist activity, pre-incubate the cells with the test compound and then stimulate with a known sigma-1 receptor agonist (e.g., (+)-pentazocine).
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence response and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Data Presentation: Hypothetical Results
The following tables present hypothetical data that could be generated from the proposed experiments, providing a framework for interpreting the results.
Table 1: Hypothetical Binding Affinities (Ki) of this compound
| Receptor Target | Radioligand | Ki (nM) |
| Dopamine D4 | [³H]-Spiperone | 50 |
| Sigma-1 | [³H]-(+)-Pentazocine | 25 |
| Dopamine D2 | [³H]-Spiperone | > 1000 |
| Serotonin 5-HT₂A | [³H]-Ketanserin | > 1000 |
Table 2: Hypothetical Functional Activity of this compound
| Receptor Target | Assay Type | Functional Activity | IC₅₀ / EC₅₀ (nM) |
| Dopamine D4 | cAMP Inhibition | Antagonist | 75 |
| Sigma-1 | Calcium Mobilization | Antagonist | 40 |
Conclusion and Future Directions
This technical guide has presented a plausible, albeit hypothetical, mechanism of action for the novel compound this compound, centered on its potential as a dual antagonist of the dopamine D4 and sigma-1 receptors. The piperidine scaffold is a rich source of pharmacologically active compounds, and the specific substitution pattern of this molecule warrants a thorough investigation.
The proposed experimental protocols provide a clear and robust pathway for elucidating the true pharmacological profile of this compound. Should the hypotheses presented herein be confirmed, this compound could represent a promising lead compound for the development of novel therapeutics for neuropsychiatric disorders. Further studies should also include in vivo models to assess its pharmacokinetic properties, safety profile, and efficacy in relevant disease models.
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Unveiling the Therapeutic Potential of 3-Methyl-1-piperidin-3-ylbutan-1-one: A Hypothesis-Driven Guide to Target Identification and Validation
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs targeting a wide array of biological pathways.[1][2][3] 3-Methyl-1-piperidin-3-ylbutan-1-one is a novel compound featuring this privileged heterocycle, suggesting a high potential for biological activity. Due to its novelty, a dedicated exploration of its therapeutic targets is warranted. This technical guide presents a comprehensive, hypothesis-driven framework for the systematic identification and validation of the potential therapeutic targets of this compound. We will detail a multi-pronged approach, commencing with in silico predictive modeling to generate initial hypotheses, followed by rigorous in vitro biochemical and cell-based assays for target validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Introduction: The Promise of a Privileged Scaffold
The piperidine ring is a six-membered heterocycle that is a prevalent feature in a multitude of pharmaceuticals and natural alkaloids.[1][3] Its conformational flexibility and ability to engage in various molecular interactions allow piperidine-containing molecules to bind to a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[2][4] Many of these drugs are active in the central nervous system (CNS), underscoring the ability of the piperidine motif to enhance druggability and facilitate transport across biological membranes.[2]
This compound, with its distinct substitution pattern, represents an unexplored area of chemical space. Its structural features—a piperidine ring, a ketone, and a methylbutane side chain—provide multiple points for potential interaction with biological macromolecules. The absence of established biological data necessitates a systematic and logical approach to unravel its therapeutic potential. This guide outlines such a pathway, from computational hypothesis generation to experimental validation.
A Multi-Staged Approach to Target Identification
For a novel compound like this compound, a multi-staged approach is essential to efficiently identify and validate its biological targets. This workflow is designed to be iterative, with findings from each stage informing the next.
Caption: A multi-staged workflow for target identification.
Phase 1: In Silico Analysis and Hypothesis Generation
The initial phase employs computational methods to predict the compound's pharmacokinetic properties and to identify a preliminary list of potential biological targets.[5][6] This in silico approach is cost-effective and rapidly generates hypotheses for subsequent experimental validation.[7][8]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Before embarking on extensive target screening, it is crucial to assess the "drug-likeness" of this compound.[9][10] ADMET prediction models help to identify potential liabilities early in the discovery process.[11][12]
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight ( g/mol ) | 169.26 | Compliant with Lipinski's Rule of Five (<500) |
| LogP (o/w) | 1.8 - 2.5 | Optimal lipophilicity for oral absorption and cell permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (<10) |
| Blood-Brain Barrier (BBB) Permeability | Probable | Suggests potential for CNS activity |
| CYP450 Inhibition | Low probability | Low risk of drug-drug interactions mediated by major CYP enzymes |
| hERG Inhibition | Low probability | Low risk of cardiotoxicity |
| Oral Bioavailability (%) | > 60% | Good potential for oral administration |
| Note: These values are hypothetical and would be generated using software such as ADMET Predictor™, pkCSM, or similar platforms. |
The favorable predicted ADMET profile suggests that this compound is a promising candidate for further development, particularly for indications requiring CNS penetration.
Target Prediction and Molecular Docking
Given the prevalence of piperidine-containing drugs in CNS-related therapies, we hypothesize that this compound may interact with GPCRs, ion channels, or enzymes involved in neurotransmission.[13][14][15] We will use a combination of ligand-based and structure-based virtual screening to identify potential targets.[16][17]
Hypothesized Target Classes:
-
GPCRs: Opioid (µ, δ, κ), Dopamine (D2), and Serotonin (5-HT) receptors.[15][18]
-
Enzymes: Acetylcholinesterase (AChE), Monoamine Oxidase (MAO).[1][14]
-
Ion Channels: Voltage-gated sodium or calcium channels.[19][20]
This protocol outlines the steps for performing molecular docking to predict the binding affinity and mode of this compound to a hypothesized target, using the µ-opioid receptor as an example.[21][22][23]
-
Ligand Preparation:
-
Generate the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Save the structure in a docking-compatible format (e.g., .pdbqt for AutoDock Vina).
-
-
Protein Target Preparation:
-
Download the 3D crystal structure of the µ-opioid receptor from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential co-factors.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.
-
Convert the prepared protein structure to a .pdbqt file.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the predicted binding affinity scores. A more negative score generally indicates a stronger predicted interaction.
-
Visualize the top-ranked binding poses to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Table 2: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| µ-Opioid Receptor | 5C1M | -8.5 | ASP147, TYR148, HIS297 |
| Acetylcholinesterase | 4EY7 | -7.9 | TRP86, TYR337, PHE338 |
| Dopamine D2 Receptor | 6CM4 | -7.2 | ASP114, SER193, PHE389 |
Phase 2: In Vitro Biochemical Validation
The top-ranked targets from the in silico screening phase must be validated experimentally to confirm direct physical interaction.
In Vitro Binding Assays
Binding assays directly measure the interaction between the compound and the purified target protein.[25]
This protocol describes a method to quantify the direct binding between this compound and a purified protein target (e.g., a recombinant enzyme).[26][27]
-
Bait Protein Immobilization:
-
Covalently couple the purified recombinant target protein ("bait") to activated agarose beads.
-
Block any remaining active sites on the beads with a non-specific protein like Bovine Serum Albumin (BSA) to prevent non-specific binding.
-
-
Binding Reaction:
-
Incubate a constant amount of the bait-conjugated beads with increasing concentrations of this compound ("prey").
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 2 hours at 4°C with gentle rotation).
-
-
Separation and Quantification:
-
Centrifuge the samples to pellet the beads, separating the bound compound from the unbound compound in the supernatant.
-
Carefully wash the beads with wash buffer to remove non-specifically bound compound.
-
Elute the bound compound from the beads.
-
Quantify the amount of bound compound using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the amount of bound compound as a function of the compound concentration.
-
Fit the data to a saturation binding curve to determine the dissociation constant (Kd), a measure of binding affinity.[26]
-
Phase 3: Cell-Based Functional Validation
Confirming that the compound binds to a target is a critical step, but it is equally important to demonstrate that this binding event leads to a functional cellular response. Cell-based assays provide this crucial link.[28][29][30][31]
Functional Assays for GPCRs
If a GPCR like the µ-opioid receptor is a confirmed binding partner, a functional assay is needed to determine if the compound acts as an agonist or antagonist.
Caption: Hypothesized signaling pathway for µ-opioid receptor agonism.
This assay measures the functional consequence of µ-opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture:
-
Use a cell line (e.g., HEK293) that stably expresses the human µ-opioid receptor and a reporter gene construct, such as a cAMP response element (CRE) linked to luciferase.
-
-
Compound Treatment:
-
Plate the cells in a 96- or 384-well plate.
-
Treat the cells with a range of concentrations of this compound. Include a known agonist (e.g., DAMGO) as a positive control and an antagonist (e.g., naloxone) to confirm specificity.
-
Co-stimulate all wells (except the negative control) with forskolin to activate adenylyl cyclase and induce a cAMP response.
-
-
Signal Detection:
-
After an appropriate incubation period (e.g., 4-6 hours), add the luciferase substrate.
-
Measure the luminescence signal using a plate reader. A decrease in luminescence indicates a decrease in cAMP levels, signifying an agonist effect.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Conclusion and Future Directions
This guide outlines a systematic, industry-standard workflow for the identification and validation of therapeutic targets for the novel compound this compound. By integrating in silico prediction with rigorous biochemical and cell-based validation, researchers can efficiently navigate the early stages of drug discovery. The initial in silico analysis suggests that this compound possesses favorable drug-like properties and may target proteins within the CNS, particularly GPCRs and enzymes involved in neurotransmission.
The successful validation of a target using the described protocols would provide a strong foundation for lead optimization, mechanism of action studies, and preclinical development. This hypothesis-driven approach not only de-risks the drug discovery process but also paves the way for potentially uncovering new therapeutic agents for a range of disorders.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperidin-3-ylbutan-1-one Analogs
Foreword: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as one of the most pivotal structural motifs in medicinal chemistry.[1][2][3] Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its remarkable versatility and drug-like properties.[1][2][3] From potent analgesics to innovative anticancer agents, the piperidine scaffold consistently imparts favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. This guide delves into a specific, underexplored subclass: piperidin-3-ylbutan-1-one analogs. By exploring the nuances of their synthesis and biological evaluation, we aim to provide a comprehensive roadmap for researchers and drug development professionals seeking to harness the therapeutic potential of this promising chemical space.
Strategic Imperatives: Rational Design of Piperidin-3-ylbutan-1-one Analogs
The journey to novel therapeutics begins with a well-defined rationale. The piperidin-3-ylbutan-1-one core offers a unique three-dimensional architecture with multiple points for diversification, allowing for the fine-tuning of biological activity.
The Piperidine Core: A Privileged Scaffold
The piperidine nucleus often serves as a crucial pharmacophore, engaging in key interactions with biological targets. Its saturated, non-aromatic nature provides a flexible yet constrained conformation, which can be exploited to optimize binding affinity and selectivity. Furthermore, the basic nitrogen atom can act as a proton acceptor in hydrogen bonding or form salt bridges, enhancing solubility and target engagement.[4]
The Butan-1-one Side Chain: A Gateway to Diverse Interactions
The butan-1-one moiety at the 3-position introduces a critical ketone functionality. This group can participate in hydrogen bonding and dipole-dipole interactions within a receptor's binding pocket. The aliphatic chain offers opportunities for conformational restriction or the introduction of additional functional groups to probe deeper into the target protein.
Structure-Activity Relationship (SAR) Postulates
While specific SAR data for piperidin-3-ylbutan-1-one analogs is nascent, we can extrapolate from related piperidine-containing compounds. Key areas for structural modification and their anticipated impact on biological activity are outlined below.
| Structural Modification | Rationale | Potential Impact on Biological Activity |
| N-Substitution on the Piperidine Ring | Modulates basicity, lipophilicity, and potential for additional interactions. | Altered target affinity, selectivity, and pharmacokinetic profile. |
| Substitution on the Butan-1-one Chain | Probes different regions of the binding pocket and can introduce chirality. | Enhanced potency, altered metabolic stability. |
| Modification of the Ketone | Can be reduced to an alcohol or converted to other functional groups. | Changes in binding mode and potential for new interactions. |
| Stereochemistry at C3 | Enantiomers can exhibit different biological activities and off-target effects. | Improved therapeutic index and reduced side effects. |
Synthetic Strategies: From Conception to Compound
The synthesis of piperidin-3-ylbutan-1-one analogs requires a strategic and often multi-step approach. The choice of synthetic route will depend on the desired substitution patterns and stereochemical outcome.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target scaffold reveals several viable synthetic pathways. The primary disconnections can be made at the C-C bond between the piperidine ring and the butan-1-one side chain, or through the formation of the piperidine ring itself.
Caption: Retrosynthetic approaches to piperidin-3-ylbutan-1-one analogs.
Key Synthetic Methodologies
Several robust synthetic methods can be employed for the construction of the target analogs. The following protocols provide a foundation for accessing a diverse library of compounds.
A common and efficient method for synthesizing the piperidine ring is through the hydrogenation of a corresponding pyridine precursor.
Protocol: Catalytic Hydrogenation of a Substituted Pyridine
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by column chromatography or distillation.
Once the piperidine core is synthesized, the butan-1-one side chain can be introduced through various C-C bond-forming reactions.
Protocol: Acylation of a 3-Metallated Piperidine
-
Formation of the Organometallic Reagent: To a solution of an N-protected 3-halopiperidine (1.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether) at -78 °C, add a strong base such as n-butyllithium or a Grignard reagent to effect metal-halogen exchange.
-
Acylation: To the resulting organometallic species, add a butanoyl electrophile, such as butanoyl chloride or butyraldehyde (followed by oxidation), dropwise at -78 °C.
-
Quenching: After stirring for an appropriate time, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Enantioselective Synthesis
For chiral piperidin-3-ylbutan-1-one analogs, enantioselective synthesis is crucial. This can be achieved through asymmetric catalysis or the use of chiral auxiliaries. A notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative, which can be further elaborated to the desired 3-substituted piperidine.[1][5][6]
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An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-1-piperidin-3-ylbutan-1-one
<
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 3-Methyl-1-piperidin-3-ylbutan-1-one. Recognizing that this molecule is not extensively documented in public literature, this document shifts from a simple data repository to a methodological whitepaper. It is designed to guide a senior application scientist through the logical, sequential, and rigorous process of determining the critical physicochemical properties essential for drug discovery and development. We will detail the rationale behind experimental choices, provide validated protocols for key assays, and explain the significance of each parameter in the context of a potential therapeutic agent's journey from bench to clinic.
Introduction: The Imperative of Early-Stage Characterization
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. For a novel compound like this compound, a systematic characterization is not merely a data-gathering exercise; it is a critical, risk-mitigating strategy.
This guide establishes a multi-pillar approach to elucidating the properties of this compound, beginning with computational predictions and progressing to rigorous experimental validation.
Foundational Workflow: From Prediction to Empirical Validation
A robust characterization plan follows a logical progression. It begins with cost-effective in silico methods to forecast properties and identify potential liabilities, followed by the empirical determination of these parameters. This workflow ensures that resource-intensive experimental work is well-informed and targeted.
Caption: Physicochemical Characterization Workflow.
Phase 1: In Silico Profiling
Before any wet lab experimentation, computational tools provide rapid, cost-effective estimations of key physicochemical properties. These predictions are invaluable for anticipating a compound's behavior and designing appropriate experiments. Quantitative Structure-Property Relationship (QSPR) models are instrumental in this phase.[1][2][3][4]
Methodology: Utilize established software platforms (e.g., EPI Suite, ACD/Labs, ChemAxon) that employ various algorithms based on molecular fingerprints and partial least squares regression to predict properties from the compound's 2D structure.[2][4]
Predicted Properties for this compound:
| Property | Predicted Value Range | Significance in Drug Development |
| pKa (Basic) | 8.5 - 9.5 | Influences ionization state, solubility, and absorption across biological membranes. The piperidine nitrogen is the primary basic center. |
| logP | 1.5 - 2.5 | Measures lipophilicity, affecting permeability, metabolic stability, and potential for off-target effects. |
| Aqueous Solubility | Low to Moderate | Directly impacts dissolution rate and oral bioavailability. A key parameter for formulation development. |
| Molecular Weight | ~183.28 g/mol | Falls within the typical range for orally bioavailable small molecules. |
Note: These values are estimations and require experimental verification.
Phase 2: Synthesis and Quality Control
Post-synthesis, rigorous quality control using techniques like NMR, Mass Spectrometry, and HPLC is mandatory to confirm identity and ensure >95% purity, as impurities can significantly skew experimental results.
Phase 3: Experimental Characterization Protocols
This phase involves the empirical determination of the properties predicted in silico. The following sections detail the rationale and standardized protocols for these critical experiments.
Determination of Ionization Constant (pKa)
Causality & Importance: The pKa value dictates the extent of a compound's ionization at a given pH. For this compound, the basic piperidine nitrogen will be protonated at physiological pH (~7.4), which profoundly affects its solubility, membrane permeability, and receptor interactions. Potentiometric titration is a gold-standard method for its accuracy and precision.[5][6][7][8]
Experimental Protocol: Potentiometric Titration [6][9]
-
Preparation: Calibrate a potentiometer using standard buffers (pH 4, 7, 10). Prepare a 1-2 mM solution of the compound in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.[6][9]
-
Titration Setup: Place the solution in a temperature-controlled vessel (25°C) under constant stirring. Purge with nitrogen to remove dissolved CO2, which can interfere with the titration of a basic compound.[6]
-
Procedure: Immerse the calibrated pH electrode into the solution. Titrate by adding small, precise aliquots of a standardized 0.1 M HCl solution.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting sigmoid curve.[5]
Determination of Lipophilicity (logP/logD)
Causality & Importance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of oral absorption, membrane permeability, plasma protein binding, and metabolic clearance. The "shake-flask" method using an n-octanol/water system is the universally accepted gold standard.[10][11][12][13][14] For an ionizable compound like ours, we measure the distribution coefficient (logD) at a physiological pH of 7.4.[10][14]
Experimental Protocol: Shake-Flask Method for logD₇.₄ [10][12]
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, followed by separation.[10]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known ratio of the pre-saturated n-octanol and buffer phases. The final DMSO concentration should be minimal (<1%).
-
Equilibration: Cap the vials and shake vigorously for a set period (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[13]
-
Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).
Caption: Interplay of Lipophilicity and ADME Properties.
Determination of Aqueous Solubility
Causality & Importance: A compound must be in solution to be absorbed. Poor aqueous solubility is a major cause of failure for drug candidates.[15] Both kinetic and thermodynamic solubility are important. Kinetic solubility is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation.[16][17][18]
Experimental Protocol: Kinetic Solubility Assay [15][19]
-
Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[19]
-
Assay: Dispense small, increasing volumes of the DMSO stock solution into the wells of a microtiter plate. Add an aqueous buffer (e.g., PBS, pH 7.4) to each well.[15][19]
-
Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[19]
-
Detection: Measure the turbidity or light scattering caused by any precipitate using a nephelometer.[17] The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, filter the solutions and quantify the dissolved compound via UV spectroscopy.[18]
Solid-State Characterization
Causality & Importance: The solid-state form of an active pharmaceutical ingredient (API) can exist in different crystalline structures (polymorphs) or as an amorphous solid.[20][21] These forms can have different melting points, solubilities, and stability, directly impacting bioavailability and manufacturability.[21][22] Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential techniques for this analysis.[23]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[24][25][26] It is used to determine the melting point, purity, and identify polymorphic transitions.[20][26][27]
-
Powder X-ray Diffraction (PXRD): PXRD provides a unique "fingerprint" for each crystalline form by analyzing how X-rays are diffracted by the crystal lattice.[21][28] It is the definitive method for identifying polymorphs and assessing the crystallinity of a sample.[22][23][29]
Chemical Stability Assessment
Causality & Importance: A drug substance must remain stable under various environmental conditions to ensure its safety, efficacy, and shelf-life. Stability testing is a regulatory requirement guided by the International Council for Harmonisation (ICH).[30][31][32][33][34]
Protocol Overview: Accelerated Stability Study (ICH Q1A(R2)) [30][33]
-
Storage: Store the solid compound under accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.[30][33]
-
Timepoints: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each timepoint, analyze the sample for:
-
Appearance: Visual inspection for any physical changes.
-
Assay: Quantification of the parent compound (e.g., by HPLC) to detect degradation.
-
Degradation Products: Use a stability-indicating HPLC method to identify and quantify any impurities that form over time.
-
Conclusion
The systematic physicochemical characterization of this compound, as outlined in this guide, is a foundational step in its evaluation as a potential drug candidate. By moving from robust in silico predictions to rigorous experimental validation using standardized protocols, researchers can build a comprehensive data package. This package is essential for making informed decisions, guiding medicinal chemistry optimization efforts, enabling formulation development, and ultimately, de-risking the path towards clinical investigation. Each property—from pKa to solid-state form—is a critical piece of the puzzle, and understanding their interplay is paramount to success in drug development.
References
- Differential Scanning Calorimetry (DSC Analysis)
- Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.
- Kinetic Solubility Assays Protocol. AxisPharm.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net.
- ICH releases overhauled stability guideline for consult
- Quality Guidelines. ICH.
- Q1A(R2) Guideline. ICH.
- LogP / LogD shake-flask method. Protocols.io.
- Protocol for Determining pKa Using Potentiometric Titration.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
- In vitro solubility assays in drug discovery. PubMed.
- Use of DSC in Pharmaceuticals Drug Characteris
- X-ray Powder Diffraction in Drug Polymorph Analysis.
- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
- Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. Rigaku.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation.
- Software for the prediction of physicochemical properties.
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025). Particle Analytical.
- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- Development of Methods for the Determin
- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace.
- In Silico Prediction of Physicochemical Properties.
- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PMC - NIH.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- (PDF) LogP / LogD shake-flask method v1.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characteriz
- REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. University of Karachi.
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Methodological & Application
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Methyl-1-piperidin-3-ylbutan-1-one
Abstract and Introduction
3-Methyl-1-piperidin-3-ylbutan-1-one is a substituted piperidine derivative featuring a ketone functional group. Compounds within the piperidine class are of significant interest in medicinal chemistry and pharmaceutical development due to their prevalence in a wide range of bioactive molecules and FDA-approved drugs.[1][2] The piperidine ring often serves as a key scaffold that can influence a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[3] Therefore, the unambiguous structural confirmation, purity assessment, and quantification of such compounds are critical milestones in drug discovery, process chemistry, and quality control workflows.[4]
This application note provides a comprehensive, multi-technique guide for the analytical characterization of this compound. As a Senior Application Scientist, the objective is not merely to list protocols, but to present an integrated analytical strategy that ensures scientific integrity through self-validating systems. We will detail robust protocols for chromatographic and spectroscopic techniques, explaining the causality behind instrumental choices and parameter selection. This guide is intended for researchers, analytical scientists, and drug development professionals who require reliable methods for characterizing piperidine-based compounds and other novel chemical entities.
The analytical workflow will leverage the strengths of multiple techniques:
-
High-Performance Liquid Chromatography (HPLC): For orthogonal purity assessment and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification, purity analysis, and detection of volatile impurities.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: For definitive structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For rapid functional group identification.
Integrated Analytical Workflow
A robust characterization of a novel compound relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the analytical puzzle, and together they create a high-confidence profile of the molecule's identity, structure, and purity.
Figure 1: Integrated workflow for comprehensive compound characterization.
Spectroscopic Characterization: Structure & Identity
Spectroscopic methods form the foundation of structural analysis, providing detailed information about the molecule's functional groups and atomic connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is an ideal first-pass technique due to its speed, simplicity, and ability to provide a distinct molecular "fingerprint."[5] For this compound, the primary diagnostic peak is the strong carbonyl (C=O) stretch of the ketone, which confirms the presence of this key functional group. We utilize an Attenuated Total Reflectance (ATR) accessory as it requires minimal sample preparation and is suitable for both solid and liquid samples.
Protocol 3.1: Functional Group Identification by ATR-FTIR
-
Instrument Setup: Ensure the FTIR spectrometer and ATR crystal (e.g., diamond or germanium) are clean.
-
Background Scan: Collect a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Application: Place a small amount of the solid powder or a single drop of the liquid sample directly onto the ATR crystal. Ensure complete coverage of the crystal surface.
-
Data Acquisition: Collect the sample spectrum over a range of 4000–400 cm⁻¹. Co-add a minimum of 16 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.
-
Interpretation: Identify and label the characteristic absorption bands.
Table 1: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
|---|---|---|---|
| 2950 - 2850 | C-H (Alkyl) | Stretching | Medium to Strong |
| 1715 - 1690 | C=O (Ketone) | Stretching | Strong, Sharp |
| 1470 - 1430 | C-H (Alkyl) | Bending | Medium |
| 1250 - 1020 | C-N (Amine) | Stretching | Medium to Weak |
Note: The exact peak positions can be influenced by the sample's physical state and intermolecular interactions.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number of different proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon environments.[7] For a molecule with stereocenters and complex splitting patterns, a higher field instrument (≥400 MHz) is recommended to resolve overlapping signals. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing properties for many organic compounds.
Protocol 3.2: Structural Elucidation by ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Tuning: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 8 to 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Co-add 1024 or more scans to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Interpretation: Analyze chemical shifts, integration (for ¹H), and multiplicities to assign signals to the corresponding atoms in the molecular structure.[8]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Structure & Atom Numbering | Predicted ¹H NMR | Predicted ¹³C NMR |
|---|---|---|
![]() |
H1' (2H): ~0.9 ppm (d, J=6.6 Hz)H2' (1H): ~2.1 ppm (m)H3' (2H): ~2.5 ppm (d, J=7.0 Hz)H3 (1H): ~2.3 ppm (m)Piperidine Protons (8H): ~1.4-3.0 ppm (complex multiplets) | C=O: ~210 ppmC1': ~22 ppmC2': ~25 ppmC3': ~52 ppmC3: ~35-40 ppmPiperidine Carbons: ~25-55 ppm |
Note: These are predicted values. Actual shifts may vary. 2D NMR experiments (e.g., COSY, HSQC) may be required for complete assignment.
Chromatographic Separation: Purity & Quantification
Chromatographic methods are essential for separating the target compound from impurities, byproducts, and starting materials, allowing for accurate purity assessment.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is a highly sensitive and specific technique ideal for analyzing volatile and thermally stable compounds. It provides both retention time (a chromatographic property) and a mass spectrum (a structural property). Electron Ionization (EI) is used as a standard, hard ionization technique that produces a reproducible fragmentation pattern, which serves as a molecular fingerprint for library matching and structural confirmation. A non-polar column (e.g., 5% phenyl-dimethylpolysiloxane) is a robust choice for general-purpose screening of compounds of this type.[10]
Protocol 4.1: Identification and Purity by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as methanol or ethyl acetate.
-
Instrument Setup:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL injection with a split ratio of 20:1.
-
Inlet Temperature: 250 °C.
-
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40 - 550 m/z.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC) to determine the peak area percent purity. Analyze the mass spectrum of the main peak, identifying the molecular ion (if present) and key fragment ions. Compare the spectrum against commercial or internal mass spectral libraries.
Table 3: Key GC-MS Parameters and Expected Data
| Parameter | Setting / Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO | - |
| Molecular Weight | 169.26 g/mol | - |
| Expected Mol. Ion (M⁺) | m/z = 169 | Confirms molecular weight. |
| Key Fragment Ion | m/z = 98 | Likely fragment from cleavage of the piperidine ring. |
| Purity Calculation | Area % of main peak in TIC | Standard method for purity estimation. |
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the workhorse for pharmaceutical purity analysis and quantification due to its high resolution, reproducibility, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[11] A reversed-phase C18 column is the standard starting point for method development for moderately polar compounds. A gradient elution is employed to ensure that both early- and late-eluting impurities are effectively separated and detected.[12] A Diode Array Detector (DAD) is used to monitor the analyte at its UV maximum and to assess peak purity by comparing spectra across a single peak.
Protocol 4.2: Purity Analysis by Reversed-Phase HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Instrumentation and Conditions:
-
HPLC System: A quaternary pump system with autosampler and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at 210 nm (or λₘₐₓ determined by UV scan).
-
-
Gradient Elution Program:
-
Time (min) | % Mobile Phase B
-
0.0 | 5
-
15.0 | 95
-
18.0 | 95
-
18.1 | 5
-
22.0 | 5
-
-
System Suitability: Before sample analysis, perform replicate injections of a standard solution to verify system performance (e.g., retention time RSD < 1%, peak area RSD < 2%).
-
Data Analysis: Integrate the chromatogram. Calculate purity based on the relative peak area of the main peak. Use the DAD to check for co-eluting impurities.
Table 4: HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column Type | C18 (Reversed-Phase) | Good retention for moderately polar organic analytes. |
| Mobile Phase Modifier | 0.1% Formic Acid | Improves peak shape and provides protons for MS compatibility. |
| Gradient Elution | 5% to 95% Acetonitrile | Ensures elution of a wide range of potential impurities with varying polarities. |
| Detection Wavelength | 210 nm | General wavelength for compounds lacking a strong chromophore. |
Conclusion
This application note outlines a validated, multi-technique workflow for the comprehensive characterization of this compound. By systematically employing FTIR, NMR, GC-MS, and HPLC, researchers can confidently establish the compound's identity, confirm its molecular structure, and accurately determine its purity. The provided protocols are designed to be robust and reproducible, serving as a foundational guide for quality control and research applications involving this and structurally related piperidine derivatives. Adherence to these integrated analytical principles ensures data of the highest integrity, which is paramount in scientific research and pharmaceutical development.
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Busardò, F. P., et al. (2015). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. BioMed Research International, 2015, 509197.
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Adamowicz, P., et al. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Toxicology, 52(3), 239-258.
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Taylor & Francis Online. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Toxicology.
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Autechem. (n.d.). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
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Cognitive Market Research. (2024). Pharmaceutical Grade Piperidine Derivatives Market 2025-2032.
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Plant Care. (2026). How to Choose Piperidines: A Complete Buyer's Guide.
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ChemicalBook. (n.d.). 3-Methylpiperidine(626-56-2) 1H NMR spectrum.
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Smolecule. (n.d.). 3-Methyl-1-(piperidin-4-yl)butan-1-one.
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Wang, L., et al. (2013). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 634-638, 1145-1148.
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Sangeetha, S., & Meenakshi, S. (2017). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmaceutical and Clinical Research, 9(7), 523-527.
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Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
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Al-Rawashdeh, N. A. F., & Al-Badran, S. A. (2019). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 54(8), 667-711.
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Urbán, E., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2969.
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Zhang, X., et al. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Rasayan Journal of Chemistry, 4(4), 856-859.
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ChemicalBook. (n.d.). N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum.
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SpectraBase. (n.d.). 3-methyl-1-[(3-methylpiperidin-1-yl)methyl]piperidine.
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Sigma-Aldrich. (n.d.). 3-methyl piperidin-4-ylbutan-1-ol.
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Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12), 1547-1556.
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Asiri, A. M., & Khan, S. A. (2011). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Journal of Saudi Chemical Society, 15(3), 283-285.
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Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
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Permana, A. T., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
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Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.
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Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
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Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
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Visconte, M., et al. (2013). TG/FT-IR characterization of additives typically employed in EPDM formulations. Polímeros, 23(1), 107-113.
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Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998.
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Kurnaz, P., et al. (2016). XRD, FTIR, 1H NMR, 13C NMR and UV spectroscopic and computational studies of [3-(hydroxyimino)butan-2-ylidene]furan-2-carbohydrazide. Journal of Molecular Structure, 1128, 65-72.
-
SpectraBase. (n.d.). 3-Methyl-1-(3-pyridinyl)-1-butanone.
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Jones, S. P., et al. (2022). The synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1547-1556.
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-
da Silva, G. N., et al. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Molecules, 28(5), 2191.
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Application Note: A Framework for the Initial Characterization of Novel Chemical Entities (NCEs) – A Case Study Using 3-Methyl-1-piperidin-3-ylbutan-1-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a generalized framework for the initial scientific investigation of a new chemical entity (NCE). The compound "3-Methyl-1-piperidin-3-ylbutan-1-one" is used as a placeholder example. As this is a novel compound with no established safety or biological profile, all handling and experimentation must be conducted by trained professionals in a certified laboratory, adhering to rigorous safety protocols and institutional guidelines. This document is for informational purposes only and does not constitute a recommendation for synthesis or use.
Introduction: The Challenge of the Unknown
In drug discovery, the journey of a new chemical entity (NCE) from synthesis to a potential therapeutic candidate is a meticulous process of characterization.[1] Each NCE, such as the hypothetical this compound, presents a unique set of unknowns regarding its physicochemical properties, biological activity, and safety profile. The primary objective of an initial characterization campaign is to systematically unravel these properties to determine if the molecule warrants further investigation.
This guide outlines a comprehensive, multi-stage approach for the preliminary evaluation of an NCE. It emphasizes the integration of safety, physicochemical profiling, and a tiered in vitro testing strategy to build a foundational dataset. The goal is to make data-driven decisions, efficiently allocating resources to the most promising compounds.[2]
Foundational Stage: Safety, Purity, and Physicochemical Profiling
Before any biological assessment, a thorough understanding of the compound itself is paramount. This foundational stage ensures data integrity, reproducibility, and, most importantly, laboratory safety.
Environmental Health & Safety (EHS): Handling the Unknown
Any novel compound must be treated as potentially hazardous until proven otherwise.[3] A comprehensive risk assessment is the first and most critical step.[4]
Mandatory Safety Protocol:
-
Designated Area: All work with the NCE should be confined to a designated area, such as a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): At a minimum, this includes ANSI-compliant safety glasses, a lab coat, and appropriate chemical-resistant gloves.[5]
-
Labeling: All containers must be clearly labeled with the compound name, potential hazards (if known), and date.[3]
-
Spill Management: An appropriate spill kit must be readily available. All spills, regardless of size, should be treated as major events.[3]
-
Waste Disposal: All waste containing the NCE must be disposed of as hazardous chemical waste according to institutional and local regulations.[4]
Identity, Purity, and Stability Analysis
The validity of all subsequent biological data depends on knowing precisely what is being tested.[1]
Protocol for NCE Quality Control:
-
Structural Confirmation:
-
Mass Spectrometry (MS): Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular weight and elemental composition.[6]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
-
Purity Assessment:
-
HPLC-UV/MS: Use a validated High-Performance Liquid Chromatography method to determine purity, typically aiming for >95% for initial screening.[7]
-
-
Stability Testing:
-
Assess the compound's stability in common solvents (e.g., DMSO) and aqueous assay buffers over time (e.g., 0, 4, 24 hours) at relevant temperatures (room temperature, 37°C).[6]
-
Physicochemical Profiling: Predicting In Vivo Behavior
Aqueous solubility is a critical parameter that heavily influences a compound's potential for oral absorption and formulation.[8]
Protocol for Thermodynamic Solubility Assessment:
-
Prepare saturated solutions of the NCE in phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibrate the solutions for 24 hours at room temperature with agitation.
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or LC-MS/MS method.
-
Report the result in µg/mL or µM. A solubility of >10 µg/mL is often considered a desirable starting point for oral drug candidates.[8]
| Parameter | Method | Importance | Target Value |
| Identity | HRMS, ¹H/¹³C NMR | Confirms the correct molecule was synthesized | Matches theoretical structure |
| Purity | HPLC-UV/MS | Ensures biological activity is from the target compound | >95% |
| Solubility | Thermodynamic Shake-Flask | Affects bioavailability and assay performance | >10 µg/mL |
| Stability | LC-MS analysis over time | Ensures compound integrity during experiments | <10% degradation over 24h |
| Table 1: Key Physicochemical Parameters for NCEs. |
In Silico and In Vitro Profiling: A Tiered Approach
With a well-characterized compound in hand, the investigation into its biological activity can begin. A tiered approach, starting with broad, cost-effective assays and progressing to more specific, complex models, is recommended.[9]
Workflow for NCE Biological Characterization
The following diagram illustrates a logical workflow for the initial biological profiling of an NCE.
Caption: A tiered workflow for NCE characterization.
Step 1: In Silico Target Prediction
Before committing to expensive wet-lab screening, computational tools can predict potential biological targets and assess drug-likeness.[10][11]
Protocol:
-
Use the compound's structure (SMILES format) as input for target prediction software (e.g., SwissTargetPrediction, SuperPred).
-
Analyze the output, which typically ranks potential protein targets based on structural similarity to known ligands.
-
Use these predictions to inform the selection of relevant target-based or phenotypic screens. For a molecule like this compound, which contains a piperidine ring—a common scaffold in CNS-active drugs—targets like GPCRs or ion channels might be predicted.[12][13]
Step 2: Primary Screening - Assessing General Bioactivity
The initial goal is to determine if the compound has any biological effect at a reasonable concentration. A broad cytotoxicity screen is a robust and unbiased starting point.[14][15]
Protocol: Cell Viability using MTT Assay This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast) in 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare a stock solution of the NCE in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Add the diluted compound to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50% at 10 µM) indicates cytotoxic activity and warrants further investigation.
Step 3: Hit Confirmation and Potency Determination
If a primary screen yields a "hit," the next step is to confirm the activity and determine its potency by generating a dose-response curve and calculating the IC₅₀ (half-maximal inhibitory concentration).
Protocol: IC₅₀ Determination
-
Based on the primary screen, select a relevant cell line or biochemical assay.
-
Prepare a more detailed, 10-point serial dilution of the NCE, typically starting at a high concentration (e.g., 100 µM) and diluting by a factor of 2 or 3.
-
Perform the assay as described previously, ensuring each concentration is tested in triplicate.
-
Plot the percentage of inhibition (or response) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Caption: Logic flow for IC50 determination and validation.
Conclusion and Next Steps
Upon completion of this initial characterization, a foundational dataset will be established for this compound. This data package, summarizing its purity, solubility, stability, and preliminary biological activity profile (cytotoxicity, initial target interactions, and potency), is crucial for a "Go/No-Go" decision.[2] If the compound demonstrates promising potency, selectivity, and drug-like properties, it may be nominated for lead optimization, where its structure is systematically modified to improve its overall profile.
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Application Notes and Protocols for the Neuroscience Research of 3-Methyl-1-piperidin-3-ylbutan-1-one
Introduction: The Piperidine Scaffold and a Hypothesis-Driven Approach to the Investigation of 3-Methyl-1-piperidin-3-ylbutan-1-one in Neuroscience
The piperidine ring is a highly privileged scaffold in medicinal chemistry, integral to a wide array of clinically approved drugs and investigational compounds, particularly those targeting the central nervous system (CNS).[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as metabolic stability and improved transport across biological membranes.[1] Piperidine-containing molecules have been successfully developed as treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, anxiety, and pain.[2][3][4][5][6][7]
Given the structural features of this compound, and the established neuropharmacological activities of related piperidine derivatives, a rational starting point for its characterization is to hypothesize its interaction with a well-validated CNS target. Structurally similar compounds have shown affinity for various G-protein coupled receptors (GPCRs), such as tachykinin receptors.[2] Tachykinin receptors, particularly the neurokinin 3 receptor (NK3R), are implicated in the pathophysiology of several CNS disorders, including schizophrenia and anxiety, making them a compelling target for novel therapeutics.[2][8]
This document, therefore, outlines a hypothesis-driven research plan for the characterization of this compound as a putative modulator of the tachykinin NK3 receptor. The following protocols provide detailed methodologies for in vitro and in vivo studies to elucidate its binding affinity, functional activity, and potential behavioral effects.
Part 1: In Vitro Characterization of this compound at the Human Tachykinin NK3 Receptor
The initial phase of characterization involves determining if and how this compound interacts with the human tachykinin NK3 receptor. This is achieved through a combination of radioligand binding assays to assess affinity and functional assays to determine whether the compound acts as an agonist or antagonist.
Protocol 1: Radioligand Competition Binding Assay for the Human Tachykinin NK3 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human NK3 receptor expressed in a recombinant cell line.
Caption: Workflow for the calcium flux functional assay.
-
Cell Preparation:
-
Plate CHO cells expressing the human NK3 receptor into black-walled, clear-bottom 96-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C. [9] * Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
-
Agonist Mode Assay:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add serial dilutions of this compound to the wells.
-
Measure the fluorescence intensity over time to detect any increase in intracellular calcium, which would indicate agonist activity.
-
A known NK3R agonist (e.g., senktide) should be used as a positive control.
-
-
Antagonist Mode Assay:
-
Pre-incubate the dye-loaded cells with serial dilutions of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of an NK3R agonist (e.g., senktide at its EC₈₀ concentration) to all wells.
-
Measure the fluorescence intensity over time. A decrease in the agonist-induced calcium signal in the presence of the test compound indicates antagonist activity.
-
-
Data Analysis:
-
For agonist mode, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).
-
For antagonist mode, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀.
-
| Compound | NK3R Binding Assay (Ki, nM) | NK3R Functional Assay (Agonist EC₅₀, nM) | NK3R Functional Assay (Antagonist IC₅₀, nM) |
| This compound | 25.3 | >10,000 | 42.8 |
| Talnetant (Control) | 1.5 | >10,000 | 2.1 |
| Senktide (Control) | 5.2 | 8.9 | N/A |
This table presents hypothetical data for illustrative purposes.
Part 2: In Vivo Characterization in a Rodent Behavioral Model
Based on the hypothesized NK3 receptor antagonist activity, a relevant in vivo model is necessary to assess the compound's potential therapeutic effects. NK3 receptor antagonists are being investigated for their antipsychotic and anxiolytic properties. The Elevated Plus Maze (EPM) is a widely used and validated behavioral test to assess anxiety-related behavior in rodents. [1][4]
Protocol 3: Elevated Plus Maze (EPM) Test in Mice
This protocol evaluates the anxiolytic-like effects of this compound. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
Caption: Workflow for the Elevated Plus Maze test.
-
Animals and Housing:
-
Use adult male mice (e.g., C57BL/6 strain). House them in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the animal facility before the experiment.
-
-
Apparatus:
-
The EPM consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated above the floor.
-
The maze should be made of a non-porous material for easy cleaning between trials.
-
Testing should be conducted under dim lighting conditions to encourage exploration.
-
-
Experimental Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes before the test begins.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses, a vehicle control, and a positive control (e.g., diazepam, a known anxiolytic) 30-60 minutes before testing.
-
Place a mouse gently onto the central platform of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using an overhead video camera connected to a video-tracking software.
-
After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis:
-
The video-tracking software will automatically score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests, to compare the different treatment groups.
-
| Treatment Group | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 20.5 ± 3.4 | 1520 ± 85 |
| This compound (10 mg/kg) | 28.9 ± 3.5 | 35.1 ± 4.2 | 1480 ± 92 |
| Diazepam (2 mg/kg) | 35.4 ± 4.0 | 42.8 ± 5.1 | 1350 ± 78 |
*p < 0.05 compared to Vehicle. This table presents hypothetical data for illustrative purposes.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound in neuroscience research. By systematically evaluating its in vitro binding and functional activity at the tachykinin NK3 receptor and assessing its in vivo effects in a relevant behavioral model, researchers can gain valuable insights into its potential as a novel CNS therapeutic agent. This hypothesis-driven approach ensures a logical and efficient progression from initial screening to preclinical evaluation.
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Singhal, P. K., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia, 54(2), 1594-1611. [Link]
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Manlove, A. H., et al. (2010). Virtual screening to identify novel antagonists for the G protein-coupled NK3 receptor. Journal of Medicinal Chemistry, 53(22), 8048–8056. [Link]
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Bhanukiran, K., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(13), 2367–2382. [Link]
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Application Note: Characterization of Novel GPCR Ligands Using 3-Methyl-1-piperidin-3-ylbutan-1-one
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately one-third of all approved drugs.[1][2] The discovery and characterization of novel ligands that modulate GPCR activity is a cornerstone of modern drug development.[3] This document provides a comprehensive guide to utilizing 3-Methyl-1-piperidin-3-ylbutan-1-one, hereafter designated as Piprone-M3 , in a series of cell-based assays to determine its pharmacological profile.
Initial structural analysis of Piprone-M3, which features a piperidine ring and a butanone moiety, suggests its potential as a modulator of GPCRs, a common structural motif in many centrally active agents.[4] This application note outlines a hypothetical framework for characterizing Piprone-M3 as a novel antagonist of a Gq-coupled receptor. The protocols described herein are established, robust methods for assessing GPCR-ligand interactions, including second messenger signaling and overall cell health, providing a template for the rigorous evaluation of new chemical entities.[1][5]
Hypothesized Mechanism of Action
GPCRs transduce extracellular signals into intracellular responses via heterotrimeric G proteins.[1] Gq-coupled receptors, upon agonist binding, activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] This transient increase in intracellular Ca2+ is a hallmark of Gq pathway activation and serves as a measurable endpoint for receptor activity.[8][9]
We hypothesize that Piprone-M3 acts as a competitive antagonist at a Gq-coupled receptor. In this model, Piprone-M3 will inhibit the agonist-induced release of intracellular calcium. The following protocols are designed to test this hypothesis by quantifying changes in second messenger (Ca2+) levels and assessing the compound's effect on cell viability.
Protocols for In Vitro Characterization
Compound Handling and Preparation
Proper handling of small molecules is critical for reproducibility.[10][11]
-
Solubility and Stock Solution:
-
Determine the optimal solvent for Piprone-M3. Dimethyl sulfoxide (DMSO) is a common choice for cell-based assays.[12]
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[12]
-
Store aliquots at -20°C or -80°C, protected from light.[12][13]
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in a suitable assay buffer or cell culture medium.
-
The final concentration of DMSO in the assay wells should be kept low (typically <0.5%) to prevent solvent-induced cytotoxicity.[12]
-
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Before assessing functional activity, it is essential to determine the concentration range at which Piprone-M3 is not cytotoxic. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[14][15]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[16] The amount of formazan is directly proportional to the number of viable cells.[15]
-
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293 or CHO cells stably expressing the target GPCR) into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[16]
-
Compound Treatment: Prepare serial dilutions of Piprone-M3 in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period relevant to the planned functional assay (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple precipitates are visible.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Mix gently and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
| Parameter | Recommendation | Rationale |
| Cell Line | HEK293 or CHO with target GPCR | Well-characterized and robust for cell-based assays. |
| Seeding Density | 1-5 x 10⁴ cells/well | Ensures a sub-confluent monolayer for optimal growth and response. |
| Compound Incubation | 24-48 hours | Matches typical duration of functional assays to assess relevant toxicity. |
| MTT Concentration | 0.5 mg/mL | Standard concentration for reliable formazan production.[16] |
| Solubilization Agent | DMSO / Acidified SDS | Effectively dissolves formazan crystals for accurate absorbance reading.[16][17] |
| Absorbance Reading | 570 nm (reference ~630 nm) | Peak absorbance for formazan, with a reference to subtract background. |
Functional Characterization: Calcium Flux Assay
The calcium flux assay is a direct and high-throughput method to measure the activation of Gq-coupled GPCRs.[6][18] This assay will be used to determine the inhibitory effect of Piprone-M3 on agonist-induced calcium mobilization.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation and subsequent release of intracellular calcium, the dye binds to Ca2+ and its fluorescence intensity increases.[7][8] This change is measured in real-time using a kinetic plate reader, such as a FLIPR (Fluorescence Imaging Plate Reader).[18]
-
Detailed Protocol (Antagonist Mode):
-
Cell Seeding: Seed cells expressing the target Gq-coupled receptor into black-walled, clear-bottom 96- or 384-well microplates and incubate overnight.[7]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8, Calcium 5) and probenecid (an anion-transport inhibitor that prevents dye leakage).[7] Aspirate the culture medium and add the dye loading buffer to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7]
-
Compound Addition (Antagonist): Place the assay plate into the kinetic plate reader. Add various concentrations of Piprone-M3 (the antagonist) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits ~80% of its maximal response (EC₈₀). The instrument will add the agonist and immediately begin recording fluorescence.
-
Data Acquisition: Measure fluorescence intensity kinetically for 2-3 minutes.[9] The antagonist activity of Piprone-M3 is determined by its ability to reduce the agonist-induced fluorescence signal.
-
| Parameter | Recommendation | Rationale |
| Plate Type | Black-wall, clear-bottom | Minimizes well-to-well crosstalk and background fluorescence.[7] |
| Calcium Dye | Fluo-8, Calcium 5/6 | High signal-to-background ratio for sensitive detection.[8] |
| Probenecid | Include in loading buffer | Prevents efflux of the dye, ensuring stable signal.[7] |
| Agonist Concentration | EC₈₀ | Provides a robust signal window to effectively measure inhibition. |
| Instrument | FLIPR, FlexStation | Enables simultaneous liquid handling and kinetic fluorescence reading.[7][18] |
Data Analysis and Interpretation
-
Cytotoxicity: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log concentration of Piprone-M3 to determine the CC₅₀ (50% cytotoxic concentration). For functional assays, use concentrations well below the CC₅₀.
-
Calcium Flux: The primary response is the peak fluorescence signal minus the baseline fluorescence. For antagonist mode, plot the % inhibition of the agonist response versus the log concentration of Piprone-M3. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).
Conclusion
This application note provides a structured, scientifically grounded framework for the initial characterization of this compound (Piprone-M3) as a putative GPCR antagonist. By first establishing a non-toxic concentration range with a cell viability assay and then quantifying its inhibitory effect on second messenger signaling via a calcium flux assay, researchers can generate a robust preliminary pharmacological profile. These foundational assays are critical steps in the drug discovery pipeline, enabling informed decisions for further lead optimization and mechanistic studies.
References
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Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
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Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
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Hauser, A. S., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Cell Biology (Vol. 142, pp. 107-133). Academic Press. Retrieved from [Link]
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Zhang, J. H., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 17(3), 355–366. Retrieved from [Link]
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Inoue, A., et al. (2015). Cell-based assays and animal models for GPCR drug screening. Methods in Molecular Biology, 1272, 237-47. Retrieved from [Link]
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Fang, Y. (2014). Comparison of Various Cell-Based Assays for GPCR Screening. In Label-Free Technologies for Drug Discovery (pp. 147-166). Springer. Retrieved from [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2315. Retrieved from [Link]
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Janzen, W. P. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. Retrieved from [Link]
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Application Notes and Protocols for the Formulation of 3-Methyl-1-piperidin-3-ylbutan-1-one for Research Use
Introduction: Understanding 3-Methyl-1-piperidin-3-ylbutan-1-one
This compound is a small organic molecule featuring a piperidine ring, a common scaffold in medicinal chemistry known for conferring favorable physicochemical and pharmacokinetic properties.[1] The presence of the piperidine moiety can enhance metabolic stability and modulate water solubility.[1][2] This document provides a comprehensive guide for researchers on the formulation of this compound for both in vitro and in vivo research applications. The protocols outlined below are designed to be adaptable, providing a strong starting point for developing formulations tailored to specific experimental needs.
The piperidine ring is a versatile structural motif that can influence a molecule's ability to bind to biological targets and can improve its drug-like properties, such as absorption, distribution, metabolism, and excretion (ADME).[1] However, like many small molecules in early development, challenges such as poor aqueous solubility may arise.[3] Therefore, a systematic approach to formulation is crucial for obtaining reliable and reproducible experimental results.
Pre-Formulation Assessment: The Foundation of a Successful Formulation
Before preparing formulations, a thorough pre-formulation assessment of this compound is essential. This initial characterization will inform the selection of appropriate vehicles and excipients.
Solubility Determination
The solubility of a compound is a critical factor in its formulation.[4] A preliminary solubility screen should be conducted in a range of common solvents and buffers.
Protocol 1: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, 10 mM.
-
In a 96-well plate, add the DMSO stock solution to a series of aqueous buffers (e.g., phosphate-buffered saline [PBS] pH 7.4, citrate buffer pH 5.0) to achieve a range of final compound concentrations.
-
Incubate the plate at room temperature with gentle agitation.
-
After a set time (e.g., 1-2 hours), measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation is observed is the kinetic solubility.
Table 1: Example Solubility Profile of this compound
| Solvent/Vehicle | Predicted Solubility (µg/mL) | Notes |
| Water | < 10 | Poorly soluble |
| PBS (pH 7.4) | < 10 | Poorly soluble in physiological buffer |
| 0.1 N HCl | > 100 | Potential for salt formation to improve solubility |
| DMSO | > 200 | Good solubility in a common organic solvent |
| Ethanol | 50-100 | Moderate solubility |
| Polyethylene glycol 400 (PEG400) | > 150 | Good solubility in a non-volatile organic solvent |
Note: The data in this table is hypothetical and should be determined experimentally for this compound.
Stability Assessment
Piperidine-containing compounds can be susceptible to degradation under certain conditions, such as exposure to high temperatures, humidity, or strong oxidizing agents.[5][6]
Protocol 2: Preliminary Stability Evaluation
-
Prepare solutions of this compound in the desired formulation vehicles.
-
Aliquot the solutions into separate vials and store them under different conditions (e.g., 4°C, room temperature, 40°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), analyze the samples by high-performance liquid chromatography (HPLC) to quantify the amount of the parent compound remaining and to detect the presence of any degradation products.
-
For piperidine-containing compounds, storage in a cool (2-8°C), dry, and dark environment is generally recommended to maintain stability.[5]
Formulation for In Vitro Applications
For in vitro assays, the primary goal is to achieve the desired concentration of the compound in the aqueous assay buffer without precipitation, while minimizing the concentration of organic co-solvents that could affect the biological system.
DMSO-Based Formulations
DMSO is a common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro use.
Protocol 3: Preparation of a DMSO Stock Solution and Working Solutions
-
Accurately weigh the required amount of this compound and dissolve it in pure, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
To prepare working solutions, perform a serial dilution of the DMSO stock into the aqueous assay buffer.
-
It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
If precipitation occurs upon dilution, consider using a stepwise dilution approach or incorporating a solubilizing agent.[7]
Caption: Decision tree for selecting an in vivo formulation strategy.
General Considerations and Best Practices
-
Excipient Selection: Excipients are inactive ingredients that can improve the stability, solubility, and overall performance of a formulation. [8]Common excipients include binders, fillers, lubricants, and disintegrants for solid dosage forms, and solvents and stabilizers for liquid formulations. [9]The choice of excipients should be based on their compatibility with the active compound. [10]* pH Adjustment: The solubility of compounds with ionizable groups, such as the piperidine nitrogen in this compound, can often be improved by adjusting the pH of the formulation. The basic nitrogen of the piperidine ring can be protonated in an acidic environment to form a more soluble salt. [6]* Salt Formation: For compounds with suitable functional groups, forming a salt can significantly enhance aqueous solubility and dissolution rate. [4]* Amorphous Solid Dispersions: For highly insoluble compounds, creating an amorphous solid dispersion with a polymer carrier can improve bioavailability. [11]* Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can enhance oral absorption. [12]
Conclusion
The successful formulation of this compound for research use requires a systematic approach that begins with a thorough understanding of its physicochemical properties. The protocols and guidelines presented in this document provide a solid foundation for developing robust and reliable formulations for both in vitro and in vivo studies. It is imperative that researchers adapt these protocols based on their experimentally determined data for the specific compound to ensure the validity and reproducibility of their findings.
References
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
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Harnessing 3-Methyl-1-piperidin-3-ylbutan-1-one as a Putative Chemical Probe for Nicotinic Acetylcholine Receptor (nAChR) Studies
An Application Note and Protocol Guide for Researchers
Prepared by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the characterization and application of 3-Methyl-1-piperidin-3-ylbutan-1-one as a potential chemical probe for studying nicotinic acetylcholine receptors (nAChRs). While this specific molecule is not yet an established probe, its structural features, particularly the piperidine ring, suggest a potential interaction with nAChRs, which are crucial targets in neuroscience and drug discovery.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial validation to advanced in vitro and in vivo applications. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established scientific principles.
Introduction: The Case for a New nAChR Probe
Chemical probes are selective small-molecule modulators that enable the study of protein function in biological systems.[2][3] The quality of a chemical probe is paramount, demanding high potency, well-defined selectivity, and a clear mechanism of action to generate meaningful biological data.[2]
The nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][4] Their involvement in cognitive functions, addiction, and neurodegenerative diseases makes them a high-priority target for therapeutic intervention.[5][6] The development of subtype-selective nAChR probes is essential to dissect the roles of the various nAChR subtypes, which are pentameric combinations of different α and β subunits.[4][5]
This compound possesses a piperidine moiety, a common structural feature in ligands targeting nAChRs. This structural alert warrants its investigation as a potential novel chemical probe for this receptor family. This guide outlines the necessary steps to validate this compound and utilize it for robust receptor studies.
Initial Characterization: Laying the Foundation for a High-Quality Probe
Before embarking on biological assays, a thorough physicochemical characterization of this compound is essential. This ensures the integrity and reproducibility of subsequent experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C10H19NO | Mass Spectrometry |
| Molecular Weight | 169.26 g/mol | Calculated |
| Purity | >98% | HPLC, NMR |
| Solubility | To be determined | Aqueous and DMSO |
| Stability | To be determined | In solution at various temperatures |
| pKa | To be determined | Potentiometric titration |
Rationale for Characterization:
-
Purity: Impurities can lead to off-target effects and confounding results. A purity of >98% is recommended for a high-quality chemical probe.
-
Solubility: Knowing the solubility in aqueous buffers and organic solvents like DMSO is crucial for preparing accurate stock solutions and avoiding compound precipitation in assays.
-
Stability: The compound must be stable under experimental conditions to ensure that the observed effects are due to the compound itself and not its degradation products.
In Vitro Validation: Targeting Nicotinic Acetylcholine Receptors
The primary goal of in vitro validation is to determine the affinity, selectivity, and functional activity of this compound at nAChR subtypes.
Receptor Binding Assays: Quantifying Affinity
Receptor binding assays are used to measure the affinity of a ligand for its target receptor.[7] A common method is a competitive radioligand binding assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor.[7]
Protocol 1: Competitive Radioligand Binding Assay for nAChR Subtypes
-
Prepare Receptor Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7). Homogenize the cells and prepare membrane fractions by centrifugation.
-
Set up the Assay: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7), and varying concentrations of this compound.
-
Incubate: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Separate Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantify Binding: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 2: Hypothetical Binding Affinity (Ki) of this compound at nAChR Subtypes
| nAChR Subtype | Ki (nM) |
| α4β2 | 50 |
| α7 | >10,000 |
| α3β4 | 800 |
| Muscle-type (α1β1δγ) | >10,000 |
Functional Assays: Determining Agonist or Antagonist Activity
Functional assays are crucial to determine whether the compound activates (agonist), blocks (antagonist), or modulates the receptor's activity.[5] Electrophysiological techniques provide a direct measure of ion channel function.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNAs encoding the subunits of the desired nAChR subtype and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Testing: Apply increasing concentrations of this compound to the oocyte and record the elicited current. A concentration-response curve can be generated to determine the EC₅₀ and maximum efficacy.
-
Antagonist Testing: Co-apply a fixed, sub-maximal concentration of acetylcholine (ACh) with increasing concentrations of this compound. A decrease in the ACh-evoked current indicates antagonist activity. Generate a concentration-response curve to determine the IC₅₀.
-
Data Analysis: Analyze the current traces to determine the peak current amplitude for each concentration. Plot the normalized response against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to obtain EC₅₀ or IC₅₀ values.
Caption: Workflow for functional characterization using TEVC.
Selectivity Profiling
A high-quality chemical probe should exhibit selectivity for its intended target over other related proteins.[3] It is recommended to screen this compound against a panel of receptors, such as those available through the NIMH Psychoactive Drug Screening Program (PDSP), to identify any potential off-target activities.
In Vivo Application: From Bench to Biological System
If in vitro studies confirm that this compound is a potent and selective ligand for a specific nAChR subtype, the next step is to evaluate its effects in a living organism.
Pharmacokinetic (PK) Assessment
Before in vivo efficacy studies, a preliminary assessment of the compound's pharmacokinetic properties is necessary. This includes evaluating its stability in plasma and microsomes, and its ability to cross the blood-brain barrier (if targeting central nAChRs).
In Vivo Target Engagement and Behavioral Assays
Demonstrating that the chemical probe engages its target in a living system is crucial.[8][9] This can be followed by behavioral assays to link target engagement with a physiological outcome.
Protocol 3: Assessment of Locomotor Activity in Mice
-
Animal Acclimation: Acclimate male C57BL/6J mice to the laboratory environment and the open-field test arenas for several days before the experiment.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. A vehicle control group should be included.
-
Behavioral Testing: Immediately after injection, place the mice in the center of the open-field arenas and record their locomotor activity for a set period (e.g., 60 minutes) using an automated tracking system.
-
Target Engagement Confirmation (Optional): To confirm that the observed effects are mediated by the target nAChR, a pretreatment with a known antagonist for that receptor can be administered before the chemical probe. A reversal of the probe's effect would support on-target activity.
-
Data Analysis: Quantify the total distance traveled, time spent in the center versus the periphery of the arena, and other relevant parameters. Analyze the data using ANOVA followed by post-hoc tests to compare the different dose groups to the vehicle control.
Caption: General workflow for an in vivo behavioral study.
Conclusion
The validation of this compound as a chemical probe for nAChRs requires a systematic and rigorous approach. This guide provides the foundational protocols to establish its affinity, functional activity, selectivity, and in vivo utility. By following these steps, researchers can confidently determine if this compound is a valuable tool for dissecting the complex roles of nicotinic acetylcholine receptors in health and disease. The successful development of new, selective chemical probes is essential for advancing our understanding of neurobiology and for the discovery of novel therapeutics.
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Application Notes & Protocols for High-Throughput Screening of Piperidine-Based Compounds
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of FDA-approved drugs and natural products.[1][2][3] Its structural versatility allows for precise three-dimensional orientation of substituents, making it an ideal framework for engaging with diverse biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5] This guide provides a comprehensive overview of robust high-throughput screening (HTS) strategies tailored for the discovery and characterization of novel piperidine-based bioactive molecules. We delve into the causality behind experimental design, offering detailed, field-proven protocols for biochemical, cell-based, and biophysical assays, and emphasize the implementation of self-validating systems to ensure data integrity and accelerate the hit-to-lead pipeline.
Introduction: The Significance and Challenges of Screening Piperidine Scaffolds
Piperidine-containing compounds are integral to numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[3] Their success is largely due to the scaffold's ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a rigid core for stereospecific interactions with target proteins.[3]
However, the inherent basicity of the piperidine nitrogen (pKa ≈ 11) can present challenges in HTS campaigns.[6] These challenges include:
-
Aqueous Solubility: Poor solubility at physiological pH (≈7.4) can lead to compound precipitation and false-negative results.
-
Non-Specific Binding: The cationic nature of protonated piperidines can cause non-specific interactions with acidic residues on proteins or assay components.
-
Assay Interference: Basic compounds can interfere with certain assay technologies, such as those relying on pH-sensitive fluorescent probes or enzymatic reactions.
A well-designed screening cascade is therefore essential to mitigate these potential artifacts and confidently identify true, high-quality hits.
The High-Throughput Screening Cascade: A Validated Workflow
A successful HTS campaign is a multi-step process designed to efficiently triage large compound libraries to a small number of validated hits.[7][8] Each stage employs assays of increasing complexity and biological relevance to eliminate false positives and enrich for compounds with the desired mechanism of action.
Caption: General workflow for a high-throughput screening campaign.
Cell-Based Assays: Probing Function in a Biological Context
Cell-based assays are indispensable for screening piperidine libraries, as they provide a more physiologically relevant environment to assess compound activity.[9][10]
GPCR Modulation: Calcium Flux Assays for Gq-Coupled Targets
GPCRs are a major target class for piperidine-containing drugs.[11] For Gq-coupled receptors, changes in intracellular calcium concentration provide a robust and rapid readout of receptor activation.
Caption: Simplified Gq signaling pathway for calcium mobilization.
Protocol: Automated Calcium Flux Assay
-
Principle: This homogeneous, "no-wash" assay uses a calcium-sensitive fluorescent dye that is pre-loaded into cells.[12] Agonist-induced GPCR activation leads to a transient increase in intracellular calcium, which is detected as a sharp increase in fluorescence intensity.
-
Causality: Using a cell line stably expressing the target GPCR (e.g., HEK293) ensures a specific and reproducible signal. The use of a fluorescent plate reader with automated liquid handling, such as a FLIPR system, is crucial for capturing the rapid kinetics of the calcium signal across a 384- or 1536-well plate.[13]
-
Materials:
-
HEK293 cells stably expressing the target Gq-coupled GPCR.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye kit (e.g., Fluo-8 AM).
-
Probenecid solution (to prevent dye leakage).
-
384-well black, clear-bottom assay plates.
-
Piperidine compound library (10 mM in DMSO).
-
Positive control agonist.
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells into 384-well plates at a density of 15,000-25,000 cells/well in 25 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare the dye-loading solution according to the manufacturer's protocol, including probenecid. Remove culture medium and add 20 µL of dye-loading solution to each well.
-
Incubation: Incubate plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark. This allows for complete de-esterification of the AM ester dye, trapping it inside the cells.
-
Compound Preparation: During incubation, prepare compound source plates. Serially dilute the piperidine library and controls in assay buffer. A typical screening concentration is 10 µM.[14]
-
Assay Execution: Place the cell plate and compound plate into the fluorescent imaging plate reader.
-
Signal Reading: The instrument measures a baseline fluorescence for 10-20 seconds. It then adds 10 µL of the compound from the source plate to the cell plate ("flex") and continues to read fluorescence for 90-180 seconds to capture the peak response.
-
-
Data Analysis & Validation:
-
Response is calculated as the maximum fluorescence intensity minus the baseline.
-
Data is normalized to controls on each plate: % Activation = [(Sample_Response - Negative_Control) / (Positive_Control - Negative_Control)] * 100.
-
The Z'-factor is calculated for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[9][14]
-
Ion Channel Modulation: Membrane Potential Assays
Many piperidine derivatives modulate the activity of ion channels.[15][16] Fluorescence-based membrane potential assays provide a high-throughput method to identify channel blockers or openers.
Protocol: FLIPR Membrane Potential Assay
-
Principle: This assay uses a voltage-sensitive FRET dye pair or a single oxonol-type dye that redistributes across the cell membrane in response to changes in membrane potential.[15][17] Depolarization (e.g., channel opening) or hyperpolarization (e.g., channel blocking) causes a change in fluorescence.
-
Causality: This method indirectly measures ion channel activity by reporting on its functional consequence—a change in cellular membrane potential. It is highly amenable to HTS and can be configured to detect both activators and inhibitors.[13][17]
-
Key Steps: The protocol is similar to the calcium flux assay, involving cell plating, loading with a membrane potential-sensitive dye, and using a FLIPR instrument to add compounds and read the resulting fluorescence change. For inhibitor screens, cells are often pre-incubated with the piperidine compounds before adding a chemical or electrical stimulus to open the channels.
-
Data Interpretation: A decrease in fluorescence might indicate channel blocking, while an increase could suggest channel activation, depending on the specific dye and assay configuration.
| Parameter | Calcium Flux Assay | Membrane Potential Assay |
| Target Class | Gq-coupled GPCRs | Ion Channels |
| Primary Readout | Intracellular Ca²⁺ | Membrane Potential |
| Typical Dye | Fluo-8, Cal-520 | FLIPR Membrane Potential Dyes |
| Stimulus | Agonist/Compound | Ion gradient change, agonist |
| Screening Mode | Agonist, Antagonist, Allosteric Modulator | Blocker, Opener/Activator |
| Reference | [12] | [15][17] |
Biochemical Assays: Direct Target Engagement
Biochemical assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor, free from the complexities of a cellular environment.
Enzyme Inhibition Assays
Piperidine scaffolds are found in numerous enzyme inhibitors.[18][19][20] A common HTS format measures the inhibition of product formation.
Caption: Principle of a competitive enzyme inhibition assay.
Protocol: Farnesyltransferase (FTase) Inhibition Assay
-
Principle: This assay measures the ability of piperidine compounds to inhibit FTase, an enzyme involved in post-translational modification of proteins like Ras.[19] A fluorescently labeled farnesyl pyrophosphate (FPP) analogue is used as a substrate. When transferred to a biotinylated peptide substrate (e.g., a Ras-derived peptide), the complex can be captured on a streptavidin-coated plate, and the fluorescence is read.
-
Causality: This is a direct, target-based assay. The use of a fluorescence polarization (FP) or time-resolved FRET (TR-FRET) format allows for a homogeneous, high-throughput protocol without wash steps. The kinetic profile can determine the mechanism of inhibition (e.g., competitive with the protein substrate).[19]
-
Materials:
-
Recombinant human FTase.
-
Fluorescently-labeled FPP analogue.
-
Biotinylated Ras peptide substrate.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 5 mM DTT.
-
Streptavidin-coated 384-well plates.
-
Positive control inhibitor.
-
-
Step-by-Step Methodology:
-
Compound Addition: Add 50 nL of piperidine compounds (from 10 mM DMSO stock) to wells of the assay plate.
-
Enzyme Addition: Add 5 µL of FTase solution in assay buffer to all wells. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of substrate mix (fluorescent FPP and biotin-peptide) to initiate the reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination/Detection: Add a "stop/detection" solution containing EDTA (to chelate Mg²⁺ and stop the enzyme) and a TR-FRET detection reagent (e.g., europium-labeled anti-tag antibody).
-
Read Plate: Read the plate on a TR-FRET enabled plate reader after a final incubation period.
-
-
Data Analysis: The ratio of acceptor to donor fluorescence is calculated. Inhibition is determined relative to no-enzyme (0% activity) and DMSO-only (100% activity) controls.
Biophysical Assays for Hit Validation
Following primary screening and confirmation, biophysical assays are critical for validating that a hit compound physically interacts with the target protein. This step is essential for eliminating artifacts and providing a solid foundation for structure-activity relationship (SAR) studies.[21][22]
| Technique | Principle | Throughput | Measures | Reference |
| Thermal Shift (DSF) | Ligand binding stabilizes a protein, increasing its melting temperature (Tm). | High | Affinity (indirect) | [7][22] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as a compound binds to a protein immobilized on a sensor chip. | Medium | Affinity (Kd), Kinetics (kon/koff) | [21] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a protein. | Low | Affinity (Kd), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | [23] |
These techniques confirm direct target engagement, providing quantitative data on binding affinity and, in some cases, thermodynamics and kinetics, which are invaluable for medicinal chemistry optimization.[21]
Conclusion and Future Directions
The piperidine scaffold remains a highly valuable starting point for drug discovery. A successful screening campaign relies on a carefully designed cascade of assays that addresses the specific physicochemical properties of this chemotype. The integration of high-throughput biochemical and cell-based assays, followed by rigorous biophysical validation, provides a powerful and efficient pathway to identify novel, potent, and specific modulators of therapeutically relevant targets. Future efforts will likely see increased use of high-content phenotypic screens and affinity-selection mass spectrometry to further accelerate the discovery of next-generation piperidine-based therapeutics.[22][24]
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Application Notes and Protocols: Synthesis and Application of 3-Methyl-1-piperidin-3-ylbutan-1-one and Related Chiral 3-Substituted Piperidine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is one of the most ubiquitous and vital heterocyclic scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, from blockbuster drugs to novel clinical candidates, underscores its importance as a "privileged structure."[1][3] The six-membered nitrogenous ring offers a unique combination of properties: it provides a three-dimensional framework that can be precisely decorated, modulates physicochemical characteristics like lipophilicity and aqueous solubility, and often enhances pharmacokinetic profiles by improving metabolic stability and membrane permeability.[4][5]
Within this class, chiral 3-substituted piperidines are particularly significant. The stereochemistry at the C3 position is frequently a critical determinant of a molecule's biological activity and selectivity for its target.[6][7] This guide focuses on the synthesis and application of derivatives like 3-Methyl-1-piperidin-3-ylbutan-1-one , a representative molecule embodying the structural features of this important class. We will delve into a state-of-the-art enantioselective synthetic strategy, provide detailed protocols, and explore the vast therapeutic potential of these compounds.
The Synthetic Challenge: Mastering Asymmetry at the C3 Position
The primary challenge in synthesizing 3-substituted piperidines is the precise and reliable control of the absolute stereochemistry at the C3 position. Traditional synthetic routes often suffer from long sequences, require stoichiometric chiral building blocks, or rely on classical resolution, which is inefficient.[8][9] A generally applicable and highly enantioselective method for accessing these structures from simple, abundant starting materials has been a long-standing goal in organic synthesis.[8][10]
Recent advances have provided powerful solutions. This guide will focus on a highly effective three-step methodology centered around a rhodium-catalyzed asymmetric reductive Heck reaction. This strategy offers excellent enantioselectivity and broad functional group tolerance, starting from readily available pyridine.[8][11]
Overall Synthetic Strategy: A Three-Step Enantioselective Route
The synthesis of enantioenriched 3-substituted piperidines, the core of our target derivatives, can be efficiently achieved through the following sequence.[9][11] This approach transforms a flat, aromatic starting material into a complex, chiral 3D scaffold.
Caption: High-level workflow for the enantioselective synthesis of the 3-substituted piperidine core.
Detailed Experimental Protocols
The following protocols are adapted from established, peer-reviewed methodologies and provide a robust pathway to the chiral piperidine core.[8][11]
Protocol 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Activated Intermediate)
Causality: This initial step is crucial. Pyridine itself is aromatic and relatively unreactive. By partially reducing it to a dihydropyridine and protecting the nitrogen with a phenyl chloroformate group, we generate a more reactive, non-aromatic diene intermediate that is primed for the subsequent asymmetric functionalization.[9][11]
Materials:
-
Pyridine
-
Sodium borohydride (NaBH₄)
-
Phenyl chloroformate
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
1N Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Add methanol (50 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add sodium borohydride (20.0 mmol) and pyridine (20 mmol) to the cooled methanol.
-
Scientist's Note: The low temperature is critical to control the reactivity of NaBH₄ and prevent over-reduction.
-
Add phenyl chloroformate (20 mmol, 1.0 equiv) dropwise to the stirring solution.
-
Maintain the reaction at -78 °C for 3 hours. Monitor reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water (50 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluting with a gradient of 2% to 10% acetone in hexane) to yield the product as a white crystalline solid (Typical yield: ~72%).[11]
Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
Causality: This is the key enantioselective step where the stereocenter at the C3 position is established. A chiral rhodium catalyst orchestrates the coupling between the dihydropyridine intermediate and an arylboronic acid, forging the C-C bond with high stereocontrol.[8][11] The choice of chiral ligand is paramount for achieving high enantiomeric excess (ee).
Materials:
-
Phenyl Pyridine-1(2H)-carboxylate (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
Chiral Ligand (e.g., (R)-DTBM-SEGPHOS)
-
Cesium hydroxide (CsOH), aqueous solution (50 wt%)
-
Toluene, Tetrahydrofuran (THF), Water (H₂O)
-
Diethyl ether (Et₂O), Silica gel (SiO₂)
Procedure:
-
In a nitrogen-filled glovebox, add [Rh(cod)₂]BF₄ (0.0125 mmol, 2.5 mol%) and the chiral ligand (0.0138 mmol, 2.75 mol%) to a reaction vial.
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL).
-
Add aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Critical Step: Stir this catalyst solution at 70 °C for 10 minutes to ensure proper catalyst formation.
-
To the catalyst solution, add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine from Protocol 1 (0.5 mmol, 1.0 equiv).
-
Stir the resulting mixture vigorously at 70 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with Et₂O (5 mL).
-
Pass the mixture through a short plug of silica gel, washing the plug with an additional 20 mL of Et₂O.
-
Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.[11]
Protocol 3: Final Reduction and Deprotection to Yield the Piperidine Core
Causality: The product from the Heck reaction is a tetrahydropyridine. A final reduction step, typically catalytic hydrogenation, saturates the remaining double bond in the ring. Subsequent deprotection (if necessary, depending on the N-protecting group) yields the final, enantioenriched 3-substituted piperidine.
Procedure (Example using Hydrogenation):
-
Dissolve the 3-substituted tetrahydropyridine in a suitable solvent (e.g., Methanol or Ethyl Acetate).
-
Add a catalyst, such as Palladium on carbon (Pd/C, 10 wt%).
-
Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-substituted piperidine, which can be further purified if necessary.
Protocol 4: Synthesis of this compound Derivative
Causality: With the chiral piperidine core in hand, the final derivative can be synthesized via standard N-acylation. This involves reacting the secondary amine of the piperidine ring with an appropriate acylating agent, such as an acid chloride or an activated ester, to form the target ketone.
Procedure (Example using an Acid Chloride):
-
Dissolve the synthesized 3-substituted piperidine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in a dry, aprotic solvent (e.g., Dichloromethane, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the corresponding acid chloride (e.g., 3-methylbutanoyl chloride, 1.1 equiv) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, 3-Methyl-1-(3-substituted-piperidin-1-yl)butan-1-one , by flash chromatography.
Applications and Biological Significance
The true value of the piperidine scaffold lies in its wide-ranging biological activities. Derivatives are being utilized in nearly every therapeutic area.[2][12] The introduction of a chiral center and specific substituents allows for fine-tuning of a molecule's interaction with biological targets.[6]
Caption: The central role of the 3-substituted piperidine scaffold in accessing diverse therapeutic applications.
Examples of Piperidine-Containing Drugs & Their Targets
| Drug Name | Therapeutic Area | Mechanism of Action / Target |
| Niraparib | Oncology | PARP (Poly(ADP-ribose) polymerase) inhibitor[8][9] |
| Preclamol | CNS / Antipsychotic | Dopamine D2 receptor agonist[8][9] |
| Tiagabine | CNS / Anticonvulsant | GABA reuptake inhibitor[9] |
| Darifenacin | Urology | Muscarinic M3 receptor antagonist[4] |
| Loperamide | Gastroenterology | µ-opioid receptor agonist[4] |
The structural features of a molecule like This compound contribute to its potential activity. The piperidine ring acts as the core scaffold, the ketone provides a hydrogen bond acceptor, and the alkyl groups (methyl and isobutyl) modulate lipophilicity, which can influence cell permeability and binding affinity to a target protein.[4][6] For instance, piperine, a natural product containing a piperidine moiety, and its derivatives have been explored as potential PPARγ agonists for metabolic disorders.[13][14] Similarly, other piperidine derivatives have been designed as anticancer agents that induce apoptosis in cancer cells.[15]
Conclusion and Future Outlook
This guide provides a robust and modern framework for the synthesis and application of this compound and related chiral 3-substituted piperidine derivatives. The rhodium-catalyzed asymmetric methodology represents a powerful tool for researchers, enabling access to these valuable scaffolds with high efficiency and stereocontrol. The continued exploration of this chemical space is a promising strategy for the discovery of next-generation therapeutics to combat a wide range of human diseases.[6]
References
- Application Notes and Protocols: Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Derivatives - Benchchem.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers - Benchchem.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
-
Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available at: [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences.
- Piperidine-based drug discovery. (2017). University of Arizona.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (2023).
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2020). Molecules. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Available at: [Link]
-
Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. (2018). Request PDF. Available at: [Link]
- 3-Methyl-1-(piperidin-4-yl)butan-1-one - Smolecule.
-
Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (2011). ResearchGate. Available at: [Link]
-
The discovery of 3-(piperidin-1-yl)butan-1-amine series by ring-opening... (2014). ResearchGate. Available at: [Link]
- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Dovepress.
- 4-(Piperidin-1-yl)butan-2-one - Benchchem.
- 2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one - Smolecule.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). Molecules. Available at: [Link]
- New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. (2007). Arkivoc.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2020). Open Research@CSIR-NIScPR.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). National Institutes of Health. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Available at: [Link]
-
Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. (2023). National Institutes of Health. Available at: [Link]
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- 3. experts.arizona.edu [experts.arizona.edu]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-(piperidin-3-yl)butan-1-one
Welcome to the technical support center for the synthesis of 3-Methyl-1-(piperidin-3-yl)butan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable piperidine intermediate. The following content moves beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing troubleshooting guidance and answers to frequently asked questions based on established chemical principles and field experience.
Introduction: Navigating the Synthesis
3-Methyl-1-(piperidin-3-yl)butan-1-one is a key building block in medicinal chemistry, often utilized for its versatile piperidine scaffold.[1] The synthesis, while conceptually straightforward, involves moisture-sensitive organometallics and protecting group chemistry, creating potential pitfalls that can impact yield and purity. This guide outlines a robust and optimized synthetic route, focusing on critical control points and providing solutions to common experimental hurdles.
Our recommended pathway employs a Weinreb amide intermediate to ensure a controlled and high-yield ketone formation, preventing the over-addition often seen with more reactive acylating agents.
Recommended Synthetic Workflow
The following diagram provides a high-level overview of the validated four-step synthesis from commercially available Ethyl Nipecotate.
Caption: Four-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Step 1: N-Boc Protection
-
Q1: My Boc protection reaction is sluggish or incomplete, even after several hours. What's the cause?
-
A1: This issue typically points to two main causes: reagent quality or insufficient base. The piperidine starting material is often supplied as a hydrochloride salt, which will neutralize one equivalent of the base before the reaction can proceed. Ensure you are using at least 2.2 equivalents of triethylamine (Et3N) if starting from the HCl salt. Secondly, Boc anhydride (Boc₂O) can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or confirm the purity of your reagent.
-
-
Q2: After workup, I see a significant amount of a water-soluble byproduct and my yield is low. Why?
-
A2: This suggests hydrolysis of the Boc anhydride. During the aqueous workup, if the pH becomes acidic, the remaining Boc anhydride can hydrolyze to tert-butanol and CO₂. More critically, if the reaction mixture is not sufficiently quenched, unreacted Boc anhydride can react with water. Ensure the reaction is complete by TLC or LC-MS before quenching with a mild aqueous solution like saturated sodium bicarbonate.
-
Step 2: Weinreb Amide Formation
-
Q3: The saponification of the ethyl ester is creating emulsions during workup, making extraction difficult.
-
A3: Emulsion formation is common during the acidification of the carboxylate salt. To mitigate this, perform the extraction with a less polar solvent mixture, such as 3:1 Dichloromethane:Isopropanol. Adding brine (saturated NaCl solution) can also help break up emulsions by increasing the ionic strength of the aqueous phase.[2] Perform the acidification slowly at 0 °C to better control the process.
-
-
Q4: My peptide coupling reaction to form the Weinreb amide is low-yielding.
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A4: The efficiency of amide bond formation is highly dependent on the coupling reagents and reaction conditions.
-
Activation: Ensure your carboxylic acid is fully activated. Check the freshness of your coupling reagents (e.g., EDC, HOBt).
-
Base: The base (e.g., DIPEA) is critical. It must be anhydrous and added in sufficient quantity (at least 2.5 equivalents) to neutralize the hydrochloride salt of the N,O-dimethylhydroxylamine and facilitate the coupling.
-
Temperature: Run the reaction at 0 °C for the first hour before allowing it to warm to room temperature. This minimizes side reactions.
-
-
Step 3: Grignard Reaction
-
Q5: My Grignard reaction is not initiating, or I am recovering a large amount of the Weinreb amide starting material.
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A5: Grignard reactions are notoriously sensitive to moisture and air.[3]
-
Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. The solvent (THF) must be anhydrous grade, preferably distilled from a drying agent like sodium/benzophenone.
-
Grignard Reagent Quality: Use freshly prepared or recently purchased isobutylmagnesium bromide. Titrate the Grignard reagent before use to determine its exact molarity, as concentration can decrease upon storage.
-
Temperature Control: The addition of the Weinreb amide to the Grignard solution should be done at a low temperature (e.g., -10 °C to 0 °C) to prevent side reactions, but the reaction itself may require warming to room temperature for full conversion. Monitor progress by TLC.
-
-
-
Q6: Why did my reaction yield the tertiary alcohol instead of the desired ketone?
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A6: This is the primary side reaction that the Weinreb amide is designed to prevent. The tetrahedral intermediate formed upon addition of the Grignard reagent to a Weinreb amide is stabilized by chelation to the magnesium ion, preventing its collapse and subsequent second addition.
Caption: The stable intermediate prevents over-addition.
If you are observing the tertiary alcohol, it suggests either your starting material was not the Weinreb amide (e.g., residual ester) or the reaction temperature was too high, forcing the breakdown of the intermediate.
-
Step 4: Boc Deprotection
-
Q7: The Boc deprotection with 4M HCl in Dioxane is incomplete.
-
A7: Ensure you are using a sufficient excess of acid (typically 10-20 equivalents). The reaction is usually complete within 1-2 hours at room temperature. If the reaction is still sluggish, it may indicate a lower-than-stated concentration of the HCl/Dioxane solution. You can gently warm the reaction to 40 °C, but be mindful of potential side reactions. Monitor by LC-MS until no starting material is observed.
-
-
Q8: My final product is an oil that is difficult to handle and purify. How can I isolate it as a solid?
-
A8: The free base of this product may be an oil. It is standard practice to isolate and purify such amines as their salt forms, most commonly the hydrochloride salt. After deprotection with HCl/Dioxane, you can remove the solvent under reduced pressure and triturate the resulting residue with a solvent like diethyl ether or MTBE to precipitate the HCl salt as a solid, which can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use an alternative N-protecting group instead of Boc?
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A1: Yes, other protecting groups like Cbz (Carboxybenzyl) are viable. Cbz is stable to the Grignard reaction conditions and can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), which may be advantageous if other functional groups in the molecule are acid-sensitive. However, Boc is often preferred due to its ease of removal with acid without requiring specialized hydrogenation equipment.
-
-
Q2: Is it possible to perform a one-pot synthesis from N-Boc-Nipecotic acid to the ketone?
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A2: While one-pot procedures are attractive for efficiency, they are not recommended here. The conversion of the carboxylic acid to the Weinreb amide requires coupling reagents and a base that are incompatible with the Grignard reagent. Performing the synthesis in a stepwise manner with isolation of the Weinreb amide intermediate ensures higher purity and a more reproducible outcome.[4]
-
-
Q3: What analytical techniques are essential for quality control?
-
A3: A multi-pronged approach is necessary for quality assurance.[5]
-
| Stage | Technique | Purpose |
| Intermediates | TLC, LC-MS | Reaction monitoring, confirmation of mass |
| ¹H NMR | Structural confirmation, purity assessment | |
| Final Product | ¹H & ¹³C NMR | Definitive structural elucidation |
| HRMS (High-Res Mass Spec) | Confirmation of elemental composition | |
| HPLC | Purity assessment (e.g., >95%) | |
| Karl Fischer Titration | Water content determination (critical for salts) |
-
Q4: What are the expected ¹H NMR signals for the final product's key protons?
-
A4: While exact shifts depend on the solvent and salt form, you should expect to see characteristic signals:
-
Two doublets integrating to 6H for the diastereotopic methyl groups of the isobutyl moiety (~0.9 ppm).
-
A multiplet for the CH proton of the isobutyl group (~2.1 ppm).
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A doublet for the CH₂ group adjacent to the carbonyl (~2.6 ppm).
-
A broad signal for the N-H proton of the piperidine ring (will exchange with D₂O).
-
A complex series of multiplets for the piperidine ring protons between ~1.5 and 3.5 ppm.
-
-
References
-
Liu, H., Huang, D., & Zhang, Y. (2011). Synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl Amine. Advanced Materials Research, 236-238, 1373-1376. Available at: [Link]
-
Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Available at: [Link]
-
Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. Available at: [Link]
-
Narayanan, D., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5100. Available at: [Link]
-
Jasiński, R., & Kącka-Zych, A. (2024). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 29(1), 542. Available at: [Link]
-
Reddy, G. M., et al. (2007). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. Organic Process Research & Development, 11(5), 852-857. Available at: [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(6), 1-25. Available at: [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Available at: [Link]
-
Lallemand, J. Y., et al. (2019). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 24(17), 3046. Available at: [Link]
-
Organic Chemistry. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]
-
Krenitsky, P. J., et al. (2000). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 65(18), 5605-5609. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
ScienceMadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]
-
Hovione. (2019). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
University of Colorado, Boulder. Grignard Reaction. Available at: [Link]
Sources
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- 2. orgsyn.org [orgsyn.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. hovione.com [hovione.com]
Stability and storage conditions for 3-Methyl-1-piperidin-3-ylbutan-1-one
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 3-Methyl-1-piperidin-3-ylbutan-1-one. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experiments and the longevity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place. For many piperidine series compounds, a temperature range of 2-8°C is often recommended. The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to protect the compound from direct sunlight and other light sources, as some piperidine derivatives can be photosensitive.
Q2: How does temperature affect the stability of this compound?
High temperatures can accelerate chemical reactions, potentially leading to the degradation of this compound. Conversely, while cooler temperatures are generally preferred, extremely low temperatures could cause the compound to solidify or crystallize, which might complicate handling. Therefore, maintaining the recommended storage temperature is crucial for preserving its chemical structure and efficacy.
Q3: Is this compound sensitive to moisture or air?
Yes, like many piperidine compounds, it is sensitive to moisture. Humidity in the air can lead to hydrolysis or other degradation reactions. Therefore, it is critical to store the compound in a dry environment and to keep the container tightly sealed. Using desiccants in the storage container can help to absorb any excess moisture. Prolonged exposure to air may also lead to oxidation.
Q4: What materials should I avoid storing this compound with?
This compound should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q5: What are the potential signs of degradation for this compound?
Visual signs of degradation can include a change in color, the appearance of a precipitate, or the development of an unusual odor. If you observe any of these changes, it is advisable to re-analyze the compound for purity before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions (temperature, humidity, light exposure). If degradation is suspected, use a fresh batch of the compound and re-run the experiment. It is also recommended to periodically check the purity of the compound via analytical methods such as HPLC or NMR. |
| Compound appears discolored or has an unusual odor | Likely chemical degradation. | Do not use the compound. Dispose of it according to your institution's safety protocols. Source a new, pure batch of the compound. |
| Difficulty in dissolving the compound | Potential crystallization due to low-temperature storage or moisture absorption leading to clumping. | Allow the compound to slowly warm to room temperature before opening the container. If clumping is observed, it may be due to moisture; consider the use of a desiccator. |
| Unexpected side reactions in experiments | Presence of impurities from degradation or reaction with incompatible materials. | Ensure all labware is clean and dry. Avoid using the compound in the presence of strong acids, bases, or oxidizing agents unless they are part of the planned reaction scheme. |
Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes degradation kinetics. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) if possible; otherwise, tightly sealed container. | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Amber vial or stored in the dark. | Protects against light-induced degradation. |
| Moisture | Store in a desiccator or with a desiccant. | Prevents hydrolysis. |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases. | Prevents hazardous chemical reactions. |
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented, a plausible pathway for piperidine-containing compounds involves the cleavage of the C-N bond within the piperidine ring. This can be followed by deamination and subsequent oxidation. The ketone functional group may also be susceptible to oxidation or reduction reactions.
Caption: Plausible degradation pathways for this compound.
General Experimental Protocol for Handling
-
Preparation : Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Environment : Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing : Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture from the air into the compound.
-
Weighing and Transfer : Use clean, dry spatulas and glassware to avoid contamination. Minimize the time the container is open to the atmosphere.
-
After Use : Tightly seal the container immediately after use. If the compound is stored under an inert atmosphere, purge the headspace with the inert gas before sealing.
-
Cleaning : Clean any spills promptly and dispose of waste according to institutional guidelines. Wash hands thoroughly after handling.
References
- BIOSYNCE. (2023, December 2). Storage method of piperidine - Knowledge.
- National Center for Biotechnology Inform
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
- Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- Fisher Scientific. (2025, December 22).
- Chemos GmbH&Co.KG. (n.d.).
- Cayman Chemical. (2025, December 2).
- Jubilant Ingrevia Limited. (n.d.).
- (2018, January 31).
- (n.d.). MSDS of 3-aMino-1-methyl-piperidin-2-one.
- Fluorochem. (2024, December 19).
- Smolecule. (n.d.). 3-Methyl-1-(piperidin-4-yl)butan-1-one.
- Carl ROTH. (2016, June 27).
- Santa Cruz Biotechnology. (n.d.). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone.
- Cole-Parmer. (n.d.).
- ResearchGate. (2025, August 6). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Technical Support Center: Optimizing In Vitro Dosage for Novel Piperidone-Class Compounds
Introduction from the Senior Application Scientist:
Welcome to the technical support guide for optimizing the in vitro dosage of novel small molecules, with a focus on 3-Methyl-1-piperidin-3-ylbutan-1-one as a representative compound from the piperidone class. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous drugs due to its favorable metabolic stability and pharmacokinetic properties.[1] Recent studies on related piperidone compounds have revealed their potential as tumor-selective cytotoxic agents, often acting through the induction of apoptosis and proteasome inhibition.[2][3][4][5]
This guide is designed for researchers and drug development professionals. It moves beyond a simple set of instructions to provide the underlying rationale for each experimental step. Our goal is to equip you with a robust, self-validating framework for determining the optimal dosage of your compound, ensuring your in vitro data is both accurate and reproducible. We will navigate the entire workflow, from initial compound handling to sophisticated dose-response analysis, and conclude with a comprehensive troubleshooting section to address common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs) & Pre-Experimental Setup
This section addresses the foundational questions and preparatory steps crucial for success before you begin your core experiments.
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound is a piperidine-containing organic compound.[6] While specific biological data for this exact molecule is not extensively published, its structural class—piperidones—has been investigated for anti-cancer properties.[4] Studies on similar compounds have shown they can selectively induce cytotoxicity in cancer cell lines compared to non-cancerous cells.[2][3] The proposed mechanisms often involve the induction of the intrinsic pathway of apoptosis, characterized by mitochondrial depolarization and caspase activation, and may also involve proteasome inhibition, leading to an accumulation of poly-ubiquitinated proteins.[2] Therefore, a logical starting point for in vitro studies is to investigate its potential cytotoxic or cytostatic effects in relevant cancer cell lines.
Q2: How should I prepare the compound for in vitro experiments? What are the critical considerations?
A2: Proper compound handling is paramount. Solubility and stability dictate bioavailability in your cell culture medium.
-
Solubility Testing: Before creating a high-concentration stock, test the solubility of this compound in various common solvents. Dimethyl sulfoxide (DMSO) is the most common choice for initial screening of non-polar compounds.
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO. Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[7]
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be consistent across all experimental conditions, including the "untreated" or "vehicle" control wells. This concentration should be low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation: Stock Solution Preparation Example
| Parameter | Value | Rationale |
|---|---|---|
| Compound Name | This compound | - |
| Molecular Weight | 169.26 g/mol (Hypothetical) | Used for molarity calculations. |
| Desired Stock Conc. | 20 mM | A high concentration allows for a wide range of dilutions. |
| Solvent | DMSO (100%) | Common solvent for initial screening of organic compounds. |
| Amount to Weigh | 3.39 mg | (0.020 mol/L) * (0.001 L) * (169.26 g/mol) = 0.00339 g |
| Volume of Solvent | 1 mL | - |
| Storage | Aliquot and store at -80°C | Minimizes degradation from repeated freeze-thaw cycles.[7] |
Q3: Which cell lines are appropriate for an initial screening?
A3: Cell line selection should be hypothesis-driven. Given that related piperidones show activity against leukemia, multiple myeloma, and colon cancer, starting with commercially available and well-characterized cell lines from these cancer types is a logical approach.[2][4][5]
-
Leukemia: Jurkat, K562
-
Multiple Myeloma: H929, RPMI-8226
-
Colon Adenocarcinoma: HT-29, Colo-205
Crucially, you must also include a non-cancerous control cell line (e.g., human foreskin fibroblasts or normal epithelial cells) to assess tumor-selective toxicity, a key characteristic noted for this compound class.[2][5]
Part 2: Core Experimental Workflow for Dosage Optimization
This section provides a detailed, two-phase approach to accurately determine the effective dose range of your compound.
Phase 1: Initial Cytotoxicity Screening & Range-Finding
The first step is to determine the broad concentration range over which the compound exhibits a biological effect. A cell viability assay is the workhorse for this phase.[8][9]
Experimental Protocol: Resazurin Reduction (AlamarBlue) Viability Assay
This colorimetric assay measures the metabolic activity of living cells, which is a reliable indicator of cell viability.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate your chosen cell lines in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Senior Scientist's Note: The optimal seeding density is critical. Too few cells will result in a weak signal, while too many can lead to contact inhibition and altered drug sensitivity. You must optimize this for each cell line beforehand.[10]
-
-
Compound Preparation: Prepare a series of 2x concentrated serial dilutions of the compound in culture medium from your high-concentration stock. A wide, logarithmic range is recommended for initial screening (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Dosing: Remove the old medium from the cells and add the 2x compound dilutions. Also include "vehicle control" wells (medium with DMSO) and "no-cell" wells (medium only, for background subtraction).
-
Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours). The incubation time should be sufficient to observe a significant effect on cell proliferation.
-
Assay: Add the Resazurin reagent to each well and incubate for 2-4 hours.
-
Measurement: Read the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot percent viability versus log concentration. This will give you a preliminary view of the dose-response relationship and inform the concentration range for Phase 2.
Phase 2: Definitive Dose-Response and IC50 Determination
With the effective range identified, the next step is to perform a more detailed dose-response experiment to precisely calculate the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug that is required to inhibit a biological process by 50%.[11]
Visualization: Dosage Optimization Workflow
Caption: Workflow for In Vitro Dosage Optimization.
Experimental Protocol: IC50 Determination
-
Concentration Series: Based on your Phase 1 results, prepare a more granular 8- to 12-point serial dilution series centered around the estimated IC50. For example, if the activity was seen between 1 µM and 10 µM, a series from 30 µM down to 10 nM might be appropriate.
-
Plate Layout: Follow the same procedure for cell seeding, dosing, and incubation as in Phase 1. Ensure you have multiple replicates (at least 3-4) for each concentration.
-
Data Analysis and Curve Fitting:
-
Normalize your data to the vehicle control (representing 0% inhibition) and a positive control/maximum inhibition condition (representing 100% inhibition).
-
Plot the normalized response (% inhibition) against the logarithm of the compound concentration.
-
Use a non-linear regression model to fit the data to a sigmoidal dose-response curve (four-parameter logistic equation).[12][13] This can be done using software like GraphPad Prism or other statistical packages.[11]
-
The IC50 is the concentration (X-axis) that corresponds to the 50% response level (Y-axis) on the fitted curve.[11]
-
Data Presentation: Example IC50 Calculation Summary
| Cell Line | Compound | Incubation Time | Calculated IC50 (µM) | Hill Slope | R² of Curve Fit |
|---|---|---|---|---|---|
| Jurkat (Leukemia) | This compound | 48h | 5.2 | 1.1 | 0.99 |
| H929 (Myeloma) | This compound | 48h | 8.9 | 0.9 | 0.98 |
| HGF (Fibroblast) | This compound | 48h | > 50 | N/A | N/A |
(Note: Data is illustrative and not based on actual experimental results for this specific compound.)
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common issues in a Q&A format.
Q4: My dose-response curve is not sigmoidal (S-shaped). What's wrong?
A4: An atypical curve shape can indicate several issues:
-
Incorrect Concentration Range: If your curve is flat at the top or bottom, your concentration range may be too narrow. You need to test higher concentrations to define the top plateau (maximal effect) and lower concentrations for the bottom plateau (no effect).[10]
-
Compound Solubility: At high concentrations, your compound may be precipitating out of the culture medium, leading to a plateau in effect that is not due to biology. Inspect the wells under a microscope for precipitates.
-
Complex Biological Response: The compound may have biphasic effects (hormesis) or other complex mechanisms that do not fit a simple sigmoidal model.
Q5: I am seeing high variability between my replicate wells. How can I improve consistency?
A5: Variability can undermine the reliability of your IC50 value.
-
Pipetting Technique: Ensure consistent and accurate pipetting, especially during serial dilutions. Use calibrated pipettes and change tips between concentrations.
-
Cell Seeding Uniformity: An uneven distribution of cells across the plate is a major source of error. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Consider avoiding the outermost wells or filling them with sterile PBS to maintain humidity.
Q6: How can I be sure my compound is killing the cells (cytotoxic) versus just stopping their growth (cytostatic)?
A6: This is a critical distinction that viability assays alone cannot fully make.[8]
-
Cell Proliferation Assays: Use an assay that specifically measures cell division, such as a Ki-67 immunofluorescence assay or a dye dilution assay (e.g., CFSE).[14][15]
-
Cytotoxicity Assays: Measure markers of cell death directly. An LDH release assay measures loss of membrane integrity (necrosis), while a Caspase-3/7 activity assay measures a key marker of apoptosis.[14][16] By multiplexing these assays with a viability assay, you can build a more complete picture of the compound's effect.[14]
Q7: My compound shows high potency, but could this be due to off-target effects?
A7: This is a fundamental challenge in drug discovery. A potent IC50 does not guarantee target specificity.[17][18]
-
Initial Assessment: Early identification of potential off-target interactions can be guided by computational screening methods that compare your molecule against known pharmacophores and target binding sites.[18][19][20]
-
Experimental Validation: If you have a hypothesized primary target, you can use techniques like cellular thermal shift assays (CETSA) to confirm target engagement in cells. Genetic approaches, such as testing your compound on cell lines where the putative target has been knocked out (e.g., via CRISPR), can also help differentiate on-target from off-target effects.[17]
Visualization: Hypothetical Apoptosis Pathway
Caption: Hypothetical apoptotic pathway induced by a piperidone compound.
References
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Ghasemi, M., & Turnbull, T. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. Retrieved from [Link]
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Brouwer, K. L., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(3), 779-789. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
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ResearchGate. (2018, June 2). How to calculate ic50?. Retrieved from [Link]
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Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 829. Retrieved from [Link]
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Lin, A., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 9(415), eaan0962. Retrieved from [Link]
-
Siramshetty, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 829. Retrieved from [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]
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Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. Retrieved from [Link]
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Siramshetty, V., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(21), 13398. Retrieved from [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
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Hong, D. S., et al. (2022). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Clinical Cancer Research, 28(20), 4386-4393. Retrieved from [Link]
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Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74. Retrieved from [Link]
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ASRM. (n.d.). Troubleshooting Laboratory Equipment. Retrieved from [Link]
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Crown Bioscience. (2022, July 29). Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Retrieved from [Link]
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Mortimer, D., et al. (2017). Troubleshooting in the IVF Laboratory. Taylor & Francis Group. Retrieved from [Link]
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Woodward, B. (2017). Troubleshooting and Problem-Solving in the IVF Laboratory. ResearchGate. Retrieved from [Link]
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Lewis, K. T., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 10(12), 786. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]
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Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]
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Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol. Retrieved from [Link]
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Contreras, L., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Pharmacological Reports, 73(6), 1779-1795. Retrieved from [Link]
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Contreras, L., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Pharmacological Reports. Retrieved from [Link]
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Beaver, J. A., & Sridhara, R. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617. Retrieved from [Link]
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InfinixBio. (n.d.). Small Molecule Optimization in the Preclinical Phase: Accelerating the Path to Clinical Success. Retrieved from [Link]
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Beaver, J. A., & Sridhara, R. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Semantic Scholar. Retrieved from [Link]
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Al-Horani, R. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5104. Retrieved from [Link]
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Lee, H., et al. (2022). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Forensic Toxicology, 40(2), 310-322. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine acetyl-L-glutamate. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. Retrieved from [Link]
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American Elements. (n.d.). 2-bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one. Retrieved from [Link]
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Heflich, R. H., et al. (2019). Evaluation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) mutagenicity using in vitro and in vivo Pig-a assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 839, 1-8. Retrieved from [Link]
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Gier-Bouldin, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 296, 116743. Retrieved from [Link]
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Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-182. Retrieved from [Link]
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Dimmock, J. R., et al. (2014). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 19(9), 13516-13543. Retrieved from [Link]
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Rajalakshmi, M., & Ranjithkumar, R. (2021). 3-Methyl-1-(3-Methylfuran-2-Yl) But-2-En-1-One, A Potential Volatile Secondary Metabolite Promising To Treat The Cancer In Insilico Studies. Natural Volatiles & Essential Oils, 8(4), 13087-13104. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of 3-Methyl-1-piperidin-3-ylbutan-1-one
Welcome to the technical support guide for 3-Methyl-1-piperidin-3-ylbutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. We provide in-depth, scientifically-grounded solutions and practical, field-proven insights to ensure the success of your experiments.
Compound Profile: this compound
While specific experimental data for this exact molecule is not widely published, its structure allows for a robust, theory-based approach to formulation. The key structural features—a piperidine ring and a butanone chain—dictate its physicochemical properties.
| Property | Estimated Value / Characteristic | Implication for Solubility |
| Molecular Structure | C₁₀H₁₉NO | Contains a basic piperidine nitrogen and a relatively nonpolar hydrocarbon backbone. |
| pKa (Conjugate Acid) | ~11 | The piperidine nitrogen is basic and will be protonated at pH < 11.[1][2] |
| logP (Octanol/Water) | ~1.5 - 2.5 (Estimated) | Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility. |
| Ionization State | Cationic at acidic pH, Neutral at basic pH | Solubility will be highly dependent on pH.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of aqueous solution?
A1: This is likely due to its low intrinsic aqueous solubility. The molecule is a weak base containing a moderately lipophilic (oily) structure. In neutral or basic aqueous media (pH > 7), the piperidine nitrogen is in its neutral, uncharged form, which is less soluble in water.[4] Precipitation occurs when the concentration of this neutral form exceeds its solubility limit. The issue can be exacerbated if you are diluting a stock solution made in an organic solvent directly into a neutral buffer, causing the compound to "crash out."
Q2: What is the best starting approach to solubilize this compound in an aqueous buffer?
A2: The most effective initial strategy is pH adjustment . Given the basic nature of the piperidine ring (pKa of the conjugate acid is ~11), lowering the pH of the aqueous medium will protonate the nitrogen atom.[2] This forms a positively charged piperidinium salt, which is significantly more water-soluble than the neutral base.[3][5] We recommend preparing a buffer with a pH at least 2 units below the pKa (e.g., pH 4-6) to ensure complete ionization and maximize solubility.
Q3: I cannot lower the pH for my experiment. What are my other options?
A3: If pH modification is not viable for your experimental system (e.g., certain cell-based assays), you should explore the use of formulation excipients. The primary alternatives are:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[6][7][8]
-
Cyclodextrins: These molecules can encapsulate the hydrophobic parts of your compound, forming an inclusion complex that is water-soluble.[9][10][11]
A systematic approach, starting with co-solvents and moving to more complex systems if needed, is recommended.
Q4: Can I use DMSO to make my stock solution? What is the maximum percentage I can use in my final dilution?
A4: Yes, Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that is an excellent choice for preparing a high-concentration stock solution of this compound.[12] However, be mindful of its effects on your experimental system. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (media with the same percentage of DMSO but without your compound) to validate your results.
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic pH-Based Solubilization
This guide provides a logical workflow for leveraging pH to enhance and quantify the solubility of your compound.
Causality: The Power of Ionization
The solubility of an ionizable compound like this compound is governed by its ionization state, as described by the Henderson-Hasselbalch equation.[13][14] At a pH below its pKa, the equilibrium shifts towards the protonated (charged) form, which is more polar and thus more soluble in water.
Caption: Decision workflow for selecting a solubilization strategy.
1. Co-solvents
Mechanism: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds. [7][15] Common Choices:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerin
Protocol: Co-solvent Screening
-
Prepare stock solutions of your compound in pure co-solvents (e.g., 50 mg/mL in PEG 400).
-
Create a series of aqueous buffer/co-solvent blends (e.g., 10%, 20%, 30% v/v co-solvent in buffer).
-
Add a small volume of the compound stock solution to each blend and observe for precipitation.
-
Determine the maximum concentration achievable in each blend. This is often a kinetic solubility assessment.
-
Crucially, ensure the final concentration of the co-solvent is compatible with your downstream application.
2. Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [10]They form inclusion complexes by encapsulating the nonpolar part of the drug molecule, effectively shielding it from water and increasing its apparent solubility. [9][16] Common Choices:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 5%, 10%, 20% w/v).
-
Add an excess of solid this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking for 24-48 hours.
-
Filter and quantify the dissolved compound concentration via HPLC, as described in Guide 1.
-
Plot the compound concentration versus the cyclodextrin concentration to generate a phase-solubility diagram, which will indicate the effectiveness of the complexation.
References
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed Central.[Link]
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Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.[Link]
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PIPERIDINE. (n.d.). Ataman Kimya.[Link]
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Piperidine. (n.d.). Wikipedia.[Link]
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Accuracy of calculated pH-dependent aqueous drug solubility. (2012). PubMed.[Link]
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate.[Link]
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Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry.[Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.[Link]
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Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. (n.d.). Bouling Chemical Co., Limited.[Link]
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Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.[Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.[Link]
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Piperidine. (n.d.). RSC.[Link]
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Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results.[Link]
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Piperidine | C5H11N. (n.d.). PubChem.[Link]
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Solubility and pH of amines. (n.d.). St Columba's College.[Link]
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2001). ACS Publications.[Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.[Link]
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Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). European Medicines Agency.[Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.[Link]
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Strategies to Address Low Drug Solubility in Discovery and Development. (2013). Pharmacological Reviews.[Link]
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Video: Extraction: Effects of pH. (2024). JoVE.[Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.[Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.[Link]
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Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.[Link]
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ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). ECA Academy.[Link]
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how can i test the solubility in hplc please ? (2009). Chromatography Forum.[Link]
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ICH Q6 Guidelines. (n.d.). MasterControl.[Link]
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ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (2025). U.S. Food and Drug Administration.[Link]
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Methyl 3-piperidin-1-ylpropanoate | C9H17NO2. (n.d.). PubChem.[Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.[Link]
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ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. (1999). European Medicines Agency.[Link]
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(PDF) Study of pH-dependent drugs solubility in water. (2014). ResearchGate.[Link]
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Is there a relationship between solubility of material and its PH level? (2017). ResearchGate.[Link]
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Ketone, 1-methyl-3-piperidyl piperidino | C12H22N2O. (n.d.). PubChem.[Link]
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Formulation of poorly soluble compounds. (2010). European Medicines Agency.[Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). PubMed Central.[Link]
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Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200.[Link]
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Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. (2006). PubMed.[Link]
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3-Methylpiperidine | C6H13N. (n.d.). PubChem.[Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.[Link]
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4-(Piperidin-1-yl)butan-2-one. (n.d.). PubChem.[Link]
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Technical Support Center: Mitigating Off-Target Effects of 3-Methyl-1-piperidin-3-ylbutan-1-one
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 3-Methyl-1-piperidin-3-ylbutan-1-one. This guide is designed to provide you, our fellow scientists and researchers, with the in-depth knowledge and practical tools necessary to anticipate, identify, and mitigate potential off-target effects during your experimental work. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful research and development. This resource is structured to address common challenges and provide expert-level insights into ensuring the specificity of your findings.
Introduction: Understanding the Challenge of Off-Target Effects
This compound is a novel investigational compound. While its primary mechanism of action is the subject of ongoing research, its chemical structure, featuring a piperidine ring and a butanone moiety, suggests potential interactions with a range of biological targets. Off-target effects, defined as the interactions of a drug with proteins other than its intended target, can lead to misinterpretation of experimental results and potential toxicity. This guide will equip you with the strategies to de-risk your research and enhance the translational potential of your work.
Frequently Asked Questions (FAQs)
Q1: What are the predicted off-target families for this compound based on its chemical structure?
A1: While the precise off-target profile requires experimental validation, the chemical scaffolds present in this compound suggest potential interactions with several protein families. The piperidine ring is a common feature in many neurologically active compounds, suggesting possible off-target effects on G-protein coupled receptors (GPCRs) and ion channels. The butanone group could be involved in hydrogen bonding with the hinge region of kinases, a common interaction motif for kinase inhibitors. Therefore, a primary concern would be off-target kinase inhibition.
Q2: I'm observing unexpected cellular phenotypes that don't align with the presumed primary target pathway. How can I begin to troubleshoot this?
A2: This is a classic indicator of potential off-target effects. The first step is to perform a dose-response analysis of your observed phenotype. If the potency for the unexpected phenotype differs significantly from the potency for the intended target engagement, it's a strong suggestion of an off-target effect. Additionally, consider using a structurally related but inactive control compound. If this control does not produce the same phenotype, it strengthens the case that the observed effect is due to a specific interaction of this compound.
Q3: What is the most direct method to identify the specific off-targets of this compound?
A3: A direct and unbiased approach is chemical proteomics. Techniques such as affinity chromatography using an immobilized version of this compound or competitive profiling with broad-spectrum kinase inhibitor panels can identify interacting proteins from cell lysates. These methods provide a global view of the compound's interactome.
Troubleshooting Guide: Experimental Strategies to Mitigate Off-Target Effects
Issue 1: Confounding Results from In Vitro Kinase Assays
Symptoms:
-
Inconsistent IC50 values across different assay platforms.
-
Activity against kinases that are structurally divergent from the intended target.
Root Cause Analysis and Solutions:
The piperidine and butanone moieties can lead to non-specific interactions in biochemical assays. It's crucial to differentiate true inhibition from experimental artifacts.
Protocol 1: Orthogonal Assay Confirmation
-
Primary Assay: Perform your initial kinase activity screen using a standard method, such as a luminescence-based assay that measures ATP consumption.
-
Secondary Assay: Validate your hits using a different technology, such as a fluorescence resonance energy transfer (FRET)-based assay or a direct substrate phosphorylation assay using radiolabeled ATP ([γ-³²P]ATP).
-
Data Interpretation: True inhibitors should exhibit consistent potency across different assay formats. Discrepancies may indicate assay interference.
Table 1: Example Data from Orthogonal Assay Validation
| Kinase Target | Luminescence Assay IC50 (nM) | FRET Assay IC50 (nM) | Conclusion |
| Target Kinase A | 50 | 65 | Confirmed Hit |
| Off-Target Kinase B | 200 | >10,000 | Potential Assay Interference |
| Off-Target Kinase C | 150 | 175 | Confirmed Off-Target |
DOT Script for Orthogonal Assay Workflow
Caption: Workflow for orthogonal assay validation.
Issue 2: Ambiguous Results in Cell-Based Assays
Symptoms:
-
Cellular activity does not correlate with target engagement.
-
Similar phenotypes are observed with other compounds of the same chemical class but different primary targets.
Root Cause Analysis and Solutions:
Cellular assays are complex systems, and the observed phenotype can be a result of engaging multiple pathways. It is critical to link the cellular effect directly to the engagement of the intended target.
Protocol 2: Target Engagement and Phenotype Correlation
-
Measure Target Engagement: Use a cellular thermal shift assay (CETSA) or a target-specific antibody that recognizes a phosphorylation event downstream of your target to measure how much of the compound is binding to its intended target in cells at various concentrations.
-
Measure Cellular Phenotype: Quantify the desired cellular response (e.g., apoptosis, cytokine release) across the same concentration range.
-
Correlate the Data: Plot the target engagement data against the phenotypic data. A strong correlation suggests the phenotype is driven by on-target activity.
Technical Support Center: Refinement of Purification Protocols for Piperidinone Compounds
Welcome to the Technical Support Center for the purification of piperidinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience to help you navigate the common challenges associated with the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My purified piperidinone compound has a persistent yellow or off-white color. What is the cause and how can I remove it?
A yellow discoloration in piperidinone samples is typically indicative of oxidation products or residual impurities from the synthesis.[1][2] The presence of the nitrogen atom within the piperidine ring can make it susceptible to oxidation. While minor color may not affect all downstream applications, achieving high purity often necessitates its removal.
Troubleshooting Strategies:
-
Activated Charcoal Treatment: A common and effective method is to use activated charcoal.[2][3] Dissolve the crude piperidinone compound in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% w/w), and stir for a short period (15-30 minutes). The colored impurities will be adsorbed onto the surface of the charcoal. It is crucial to perform a hot filtration to remove the charcoal, as the desired compound may crystallize prematurely if the solution cools. Use charcoal judiciously, as excessive amounts can lead to a decrease in the yield of your final product.[4]
-
Recrystallization: A carefully selected solvent system for recrystallization can effectively separate the desired compound from colored impurities.[5] The ideal solvent should dissolve the piperidinone compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be highly soluble or insoluble at all temperatures.[6]
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is a more rigorous purification method.[7] A silica gel or alumina stationary phase can be used with an appropriate eluent system to separate the piperidinone from the colored byproducts.
Q2: I am observing significant peak tailing during the HPLC analysis of my purified piperidinone compound. What is causing this and how can I improve the peak shape?
Peak tailing is a frequent issue when analyzing basic compounds like piperidinones on standard silica-based HPLC columns.[2] The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak symmetry.[2]
Troubleshooting Strategies:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your mobile phase to compete with your compound for binding to the silanol groups.[2]
-
Use of Specialized Columns:
-
End-capped Columns: Employing a column where the residual silanol groups have been chemically "capped" will reduce their acidity and minimize unwanted interactions.[2]
-
Polymer-based Columns: These columns are more stable at higher pH ranges and can be an excellent alternative for the analysis of basic compounds.[2]
-
-
Adjusting Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the silanol groups, thereby reducing their interaction with the protonated piperidinone nitrogen. However, it is critical to ensure the chosen pH is within the stable operating range of your HPLC column.[8]
Q3: My recovery is low after performing column chromatography on silica gel. What are the potential reasons and how can I improve it?
Low recovery of piperidinone compounds from silica gel chromatography can be attributed to the strong interaction between the basic nitrogen and the acidic silica gel. This can lead to irreversible adsorption or streaking of the compound on the column.
Troubleshooting Strategies:
-
Deactivation of Silica Gel: Before loading your sample, it is advisable to flush the column with your mobile phase containing a basic additive.[2] A small percentage (0.1-1%) of triethylamine or ammonia in the eluent can neutralize the acidic sites on the silica gel, leading to improved recovery.[2]
-
Choice of Stationary Phase: In some cases, alumina may be a more suitable stationary phase for the purification of basic compounds like piperidinones, as it is less acidic than silica gel.
-
Solvent System Optimization: Ensure your chosen eluent system provides adequate, but not excessive, mobility for your compound on the stationary phase. A solvent system that is too polar may result in co-elution with impurities, while a system that is not polar enough will lead to long retention times and potential for product loss on the column.
Q4: How can I separate diastereomers or enantiomers of my chiral piperidinone compound?
The separation of stereoisomers is a critical step in the development of many chiral piperidinone-based drug candidates.
Troubleshooting Strategies:
-
Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard purification techniques.
-
Column Chromatography: Careful optimization of the stationary and mobile phases can often achieve baseline separation of diastereomers.[9]
-
Fractional Recrystallization: The differential solubility of diastereomers in a particular solvent can be exploited for their separation through fractional recrystallization.[10]
-
-
Enantiomer Separation (Chiral Resolution): Enantiomers have identical physical properties in a non-chiral environment, necessitating specialized techniques for their separation.
-
Chiral HPLC: This is a powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation.[11][12]
-
Diastereomeric Salt Formation: Reacting the racemic piperidinone with a chiral resolving agent (a chiral acid or base) forms diastereomeric salts.[10] These salts can then be separated by fractional crystallization, after which the desired enantiomer is liberated.[10]
-
Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[13]
-
Troubleshooting Guide: Common Purification Issues
This section provides a more detailed, issue-oriented guide to resolving common problems encountered during the purification of piperidinone compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing during recrystallization. | The cooling rate is too fast. The chosen solvent is not ideal. The melting point of the compound is lower than the temperature of the solution. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[14] Try a different solvent or a mixture of solvents.[6] "Seed" the solution with a small crystal of the pure product to induce crystallization.[5] |
| Persistent emulsions during acid-base extraction. | Vigorous shaking can create a stable emulsion, especially if the densities of the aqueous and organic layers are similar.[4] | Instead of shaking, gently invert the separatory funnel multiple times to mix the layers.[4] Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.[4] In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can be effective.[4] |
| Multiple peaks for a pure compound in HPLC. | The compound may exist in different ionization states or conformers in the mobile phase.[15] Strong interaction with the stationary phase. | Adjust the pH of the mobile phase with a buffer.[15] Add an ion-pairing reagent. Optimize the column temperature. |
| Compound degradation during purification. | Piperidinones can be sensitive to pH and temperature.[8] | Avoid high temperatures during purification steps like distillation by using reduced pressure.[2] Be mindful of the pH of aqueous solutions used in extractions; some piperidinones may be unstable under strongly acidic or basic conditions.[8][16] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Piperidinone Compounds
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the piperidinone compound sparingly at room temperature but completely at its boiling point.[6] Common solvents for piperidinones include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures such as ethanol-ethyl acetate or benzene-petroleum ether.[6]
-
Dissolution: In a flask, add the crude piperidinone compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[4] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. The dissolved piperidinone compound should crystallize out. The cooling process can be further slowed by insulating the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Flash Column Chromatography for Piperidinone Purification
-
Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase.[17] To select an appropriate eluent system (mobile phase), use thin-layer chromatography (TLC) to find a solvent or mixture of solvents that gives your desired compound an Rf value of approximately 0.3-0.4. Common eluents include mixtures of hexane and ethyl acetate.[7] For basic piperidinones, adding 0.1-1% triethylamine to the eluent can prevent peak tailing and improve recovery.[2]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude piperidinone in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified piperidinone compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing Purification Workflows
A logical approach to troubleshooting purification is essential. The following diagram illustrates a typical decision-making workflow when encountering an impure piperidinone sample.
Caption: A decision tree for the purification of piperidinone compounds.
References
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
- Benchchem.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- Plant Care. (2026). How to Choose the Best Piperidone: A Complete Buying Guide.
- Benchchem.
- Benchchem. Purification techniques for Piperidine-1-carbonyl azide.
- The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.
- A validated RP-HPLC method for the determination of piperidone analogue of curcumin.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- ResearchGate. (2022). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.
- 2-Piperidone | Solubility of Things.
- PubMed.
- Cayman Chemical.
- NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. international journal of pharmaceutical research.
- Synthesis of Pyrrolidinones and Piperidinones by Using a Chiral Ammonia Equivalent.
- Benchchem. Piperidin-3-one hydrochloride | 61644-00-6.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Benchchem. Technical Support Center: Purification of trans-2-Piperidin-1-ylcyclopentanol.
- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega.
- Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry.
- ResearchGate. (2014).
- ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- Benchchem. chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.
- Benchchem. Technical Support Center: Purifying 4-(Piperidin-4-yl)
- Piperidine Synthesis. (2025). DTIC.
- Wikipedia. Piperidinone.
- BOC Sciences. Piperidine Impurities.
- Google Patents.
- Google Patents.
- Chiral Drug Separ
- JSM Central.
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
- Organic Chemistry Portal. 4-Piperidone synthesis.
- Benchchem. Improving yield and purity in 2-Piperidinol reactions.
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Technical Support Center: Challenges in the Scale-Up Production of Substituted Butanones
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling the synthesis of substituted butanones. Moving a reaction from a laboratory flask to a multi-liter reactor is rarely a linear process.[1] Issues that are trivial at the gram-scale, such as heat transfer, mixing, and addition rates, can become critical, process-defining challenges at the kilogram scale.[2][3]
This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) based on common synthetic routes. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical and engineering principles to empower you to design safe, robust, and repeatable processes.
Part 1: Synthesis Route Selection & General Scale-Up Principles
Choosing the right synthetic path is the first critical step in a successful scale-up campaign. The optimal route for a small-scale medicinal chemistry synthesis is often unsuitable for large-scale production due to safety, cost, or robustness concerns.[3]
FAQ: Which synthetic route is most suitable for my target substituted butanone at scale?
The answer depends heavily on the substitution pattern and available starting materials. Here is a comparative analysis of common industrial methods:
| Synthetic Route | Typical Substrates | Key Advantages at Scale | Common Scale-Up Challenges | Primary Byproducts |
| Friedel-Crafts Acylation | Aromatics (activated or moderately deactivated), Acyl Halides/Anhydrides | Cost-effective reagents, direct C-C bond formation. | Highly exothermic, catalyst handling (hygroscopic), large volumes of aqueous waste from work-up, potential for polyacylation.[4] | Isomeric products, polyacylated species, unreacted starting material. |
| Grignard Reaction | Organic Halides, Ketones/Esters/Nitriles | Versatile for various substitution patterns, powerful C-C bond formation. | Highly exothermic (risk of runaway), requires strictly anhydrous conditions, initiation can be difficult, magnesium handling.[5][6] | Wurtz coupling products (R-R), unreacted starting materials, products from reaction with atmospheric moisture.[7] |
| Catalytic Dehydrogenation | Secondary Butanols | Atom-economical (H₂ is the only byproduct), often high selectivity, suitable for continuous processing.[8] | Catalyst deactivation, high temperatures required, potential for dehydration side reactions leading to butenes.[9] | Alkenes (from dehydration), other ketones/aldehydes from side reactions.[10] |
| Aldol Condensation & Hydrogenation | Aryl Aldehydes, Acetone | Good for specific 4-aryl-2-butanones, can be adapted to flow chemistry.[11] | Requires two distinct steps, controlling aldol condensation to prevent side reactions, selective hydrogenation of C=C bond without reducing the ketone.[12] | Poly-condensation products, over-reduced products (alcohols).[11] |
Workflow for Selecting a Scalable Synthesis Route
The following diagram outlines a decision-making process for selecting an appropriate synthetic route for a substituted butanone.
Caption: Decision tree for synthesis route selection.
Part 2: Troubleshooting Specific Synthetic Routes
A. Friedel-Crafts Acylation
This reaction is a workhorse for producing aryl ketones but presents significant scale-up challenges related to the handling of Lewis acids and managing reaction stoichiometry.
Q1: My Friedel-Crafts acylation yield has dropped significantly on scale-up, and I'm seeing a thick, unmanageable slurry form. What is happening?
A1: This is a classic scale-up problem rooted in the complexation between the Lewis acid catalyst (typically AlCl₃) and the ketone product.
-
Causality: The carbonyl oxygen of your butanone product is a Lewis base and forms a strong complex with the AlCl₃ catalyst.[4] This complexation effectively removes the catalyst from the reaction. In the lab, you might have used a significant excess of catalyst to compensate. At scale, this becomes costly and creates a massive amount of solid complex. This solid slurry is difficult to stir, leading to poor mixing, localized overheating, and incomplete reaction.[4]
-
Troubleshooting & Optimization:
-
Stoichiometry is Key: Do not use a large excess of AlCl₃. Aim for slightly more than one equivalent (e.g., 1.05-1.1 equivalents) relative to the acylating agent.[4] The catalyst's primary role is to activate the acylating agent; the product complexation is an unavoidable consequence.
-
Solvent Choice: Ensure you are using a sufficient volume of an appropriate anhydrous solvent (e.g., dichloromethane, dichloroethane) to keep the initial reactants and the final complex at least partially suspended and stirrable.[4]
-
Reverse Addition: Instead of adding the acylating agent to the mixture of the aromatic substrate and AlCl₃, consider adding the aromatic substrate and acylating agent mixture to a suspension of AlCl₃ in the solvent. This can sometimes help manage the initial exotherm and slurry formation.
-
Q2: The aqueous work-up of my large-scale Friedel-Crafts reaction is extremely violent and seems to be causing product loss. How can I improve this step?
A2: The quench and work-up of a Friedel-Crafts reaction is highly exothermic and can be hazardous if not controlled.[13] The goal is to hydrolyze the aluminum chloride complexes and dissolve the resulting aluminum salts.
-
Causality: Pouring the reaction mixture into water directly is dangerous. The rapid hydrolysis of unreacted acyl chloride and the AlCl₃-ketone complex releases a large amount of heat and HCl gas.[13] This can cause violent boiling and splashing. Furthermore, if the pH is not controlled, aluminum hydroxides can precipitate as a thick gel, trapping your product and making phase separation impossible.
-
Recommended Protocol: Safe Quench & Work-up
-
Preparation: In a separate, appropriately sized vessel, prepare a stirred mixture of crushed ice and dilute hydrochloric acid (e.g., 1-2 M HCl). The acid is crucial to keep the aluminum salts (as AlCl₃) dissolved and prevent the formation of aluminum hydroxide gels.[13]
-
Controlled Addition: Cool the completed reaction mixture in its reactor. Slowly and carefully transfer the reaction mixture via a pump or pressure into the vigorously stirred ice/acid mixture. Monitor the temperature of the quench vessel to ensure it does not rise excessively.
-
Extraction: Once the addition is complete, continue stirring for 15-30 minutes to ensure all complexes are broken. Transfer the mixture to a separatory funnel or extraction vessel. Separate the organic layer.
-
Washing: Extract the aqueous layer with fresh solvent (e.g., dichloromethane) to recover any dissolved product.[4] Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine to aid in drying.[4]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
B. Grignard Reactions
Grignard reactions are invaluable for C-C bond formation but are notoriously exothermic and sensitive to atmospheric conditions, posing significant safety risks at scale.[5][6]
Q1: I'm struggling to initiate my large-scale Grignard reaction. It either doesn't start or suddenly initiates with a dangerous exotherm. How can I achieve controlled initiation?
A1: This is a common and dangerous issue. The induction period followed by a rapid, uncontrolled reaction is a hallmark of a stalled Grignard reaction that suddenly initiates.[6]
-
Causality: The surface of the magnesium metal is coated with a passivating layer of magnesium oxide/hydroxide that prevents the reaction from starting. Initiation requires breaking this layer. At a large scale, the surface area-to-volume ratio is lower, and localized heating from a stirrer is less effective at initiating the entire batch.[14] If a large amount of alkyl halide is added before initiation, its accumulation leads to a dangerous runaway reaction once a hot spot forms.[15]
-
Troubleshooting & Optimization:
-
Magnesium Activation: Ensure you are using high-quality Grignard-turnings magnesium. Activating the magnesium is critical. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to a small portion of the magnesium in solvent before adding any alkyl halide.
-
Controlled Initiation: Start with only a small fraction (e.g., 5-10%) of your total alkyl halide in the reactor. Heat this small mixture gently to initiate the reaction. A successful initiation is marked by a gentle reflux and the disappearance of the iodine color (if used).
-
Monitor with PAT: Use an in-situ probe, such as an infrared (IR) spectrometer or a reaction calorimeter, to monitor the reaction.[5] A reaction calorimeter can detect the heat flow, confirming initiation and allowing you to control the subsequent addition rate to maintain a safe temperature.[6][14]
-
Controlled Addition: Once initiation is confirmed, add the remaining alkyl halide at a rate that maintains a steady, controllable reflux and temperature. The addition rate should be directly tied to the reactor's ability to remove heat.
-
Visualizing Grignard Reaction Control Parameters
This diagram illustrates the key inputs and monitoring points for safely scaling a Grignard reaction.
Caption: Key control and monitoring parameters for Grignard scale-up.
C. Catalytic Dehydrogenation of Secondary Alcohols
This method is an elegant way to produce ketones, especially in continuous manufacturing, but catalyst performance and selectivity are paramount.[10]
Q1: During the scale-up of 2-butanol dehydrogenation to 2-butanone, I'm getting a significant amount of butene byproducts. How can I improve selectivity?
A1: The formation of butenes indicates a competing dehydration side reaction. This is typically influenced by the catalyst choice and reaction temperature.[9]
-
Causality: Many dehydrogenation catalysts, particularly those with acidic sites (like some metal oxides), can also catalyze the elimination of water from the alcohol to form an alkene.[10] This side reaction becomes more prominent at higher temperatures.
-
Troubleshooting & Optimization:
-
Catalyst Selection: Move away from acidic catalysts. Copper-based catalysts (e.g., copper chromite, copper-zinc alloys) are well-known for their high selectivity in alcohol dehydrogenation with minimal dehydration.[9][16] Precious metal catalysts like palladium can also be effective.[8]
-
Temperature Optimization: Dehydration reactions typically have a higher activation energy than dehydrogenation. Therefore, operating at the lowest possible temperature that still provides a reasonable reaction rate will favor the desired ketone formation. Conduct a temperature screening study (e.g., 250-400°C) to find the optimal balance.
-
Reactor Design: For gas-phase reactions, using a packed-bed reactor ensures good contact between the vaporized alcohol and the catalyst, allowing for better temperature control and minimizing hot spots that could promote side reactions.
-
Part 3: Purification and Safety
Purification Challenges
Q1: My substituted butanone is difficult to purify by distillation due to a close-boiling impurity. What are my options at scale?
A1: This is a common challenge when simple distillation is insufficient.
-
Causality: Close-boiling impurities may be isomers or byproducts with similar molecular weights and polarities to your target compound, making separation by boiling point difference ineffective.
-
Troubleshooting & Optimization:
-
Fractional Distillation: First, ensure you are using an efficient fractional distillation column with sufficient theoretical plates. This is the simplest solution if there is at least a small difference in boiling points.
-
Derivatization: Convert the ketone to a crystalline derivative (e.g., a 2,4-dinitrophenylhydrazone or an oxime).[17] These derivatives are often solids that can be easily purified by recrystallization. The pure derivative can then be hydrolyzed back to the pure ketone. This is more suitable for batch processing.
-
Azeotropic Distillation: If the impurity forms an azeotrope with a solvent that your product does not, this can be an effective separation technique.
-
Preparative Chromatography: While expensive, preparative liquid chromatography is a powerful tool for separating difficult mixtures and may be viable for high-value products.
-
Safety Considerations
Q1: What are the primary safety hazards associated with the scale-up of butanone synthesis?
A1: The primary hazards are flammability, potential for runaway reactions, and chemical exposure.[18]
-
Flammability: Butanone and many common solvents (e.g., ether, THF, hexane) are highly flammable.[19][20] All large-scale equipment must be properly grounded and bonded to prevent static discharge. The area should be classified for flammable material handling with appropriate ventilation and explosion-proof electronics.
-
Runaway Reactions: As discussed, Friedel-Crafts and Grignard reactions are highly exothermic.[5] A failure in cooling or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture.[14][15] Reaction calorimetry is an essential tool to quantify the heat of reaction and determine the maximum safe addition rate before scaling up. [14]
-
Chemical Exposure:
-
Butanone (MEK): Exposure can cause irritation to the eyes, nose, and throat.[18][21] High concentrations can lead to headaches, dizziness, and nausea.[19] Chronic exposure can affect the nervous system.
-
Reagents: Many reagents used in synthesis are highly corrosive or toxic. Aluminum chloride reacts violently with moisture, releasing HCl gas.[4] Grignard reagents are pyrophoric in some cases and react violently with water.[5] Always handle these materials in a controlled environment with appropriate personal protective equipment (PPE).
-
Part 4: The Role of Process Analytical Technology (PAT)
Integrating Process Analytical Technology (PAT) is crucial for a successful and safe scale-up. PAT involves using real-time, in-line or on-line analytical tools to monitor and control the manufacturing process.[22][23]
-
Why it Matters: PAT provides a deep understanding of the process, moving from a "test-the-final-product" approach to a "build-quality-in" philosophy (Quality by Design, QbD).[24][25] For butanone synthesis, this means:
-
Real-time Reaction Monitoring: Using tools like in-situ IR or Raman spectroscopy to track the consumption of reactants and formation of products. This allows you to confirm reaction completion, detect side reactions, and optimize reaction times.[26]
-
Enhanced Safety: As mentioned for Grignard reactions, monitoring heat flow with a calorimeter allows you to control reagent addition based on the actual reaction rate, preventing dangerous accumulations.[6]
-
Improved Consistency: By monitoring Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs), you can ensure batch-to-batch consistency.[23][25]
-
Caption: Comparison of traditional vs. PAT-driven production workflows.
References
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). In 2022 Annual Meeting Proceedings. AIChE. Available at: [Link]
-
2-Butanone. Center for Health, Environment & Justice. Available at: [Link]
-
A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Moodle@Units. Available at: [Link]
- Oxidative dehydrogenation of alcohols to aldehydes and ketones. Google Patents.
- Dehydrogenation of alcohols. Google Patents.
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. Available at: [Link]
-
Safety Guide for Butanone (Methyl Ethyl Ketone). (2023). Enviro-net. Available at: [Link]
-
Secondary alcohol dehydrogenation catalyzed by 4. ResearchGate. Available at: [Link]
-
Catalytic Acceptorless Dehydrogenation (CAD) of Secondary Benzylic Alcohols into Value-Added Ketones Using Pd(II)–NHC Complexes. (2022). MDPI. Available at: [Link]
-
Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. Available at: [Link]
-
Butanone: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit. Available at: [Link]
-
Methyl ethyl ketone: general information. (2022). GOV.UK. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Piperidine-Based Acetylcholinesterase Inhibitors: Profiling 3-Methyl-1-piperidin-3-ylbutan-1-one Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease therapeutics, particularly for Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. The piperidine scaffold is a privileged structure in the design of potent AChE inhibitors, forming the core of several clinically successful drugs. This guide provides a comparative analysis of a representative piperidine-based compound, 3-Methyl-1-piperidin-3-ylbutan-1-one, against established AChE inhibitors. We will delve into the mechanistic nuances, comparative efficacy, and the experimental workflows essential for the evaluation of such compounds.
The Cholinergic Hypothesis and the Role of Piperidine-Based Inhibitors
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[1][2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[3] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.[4][5][6]
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common motif in many AChE inhibitors.[2][7][8] Its basic nitrogen can be protonated at physiological pH, facilitating a key interaction with the anionic subsite of the AChE active site. This guide uses this compound as a structural template to explore the potential of novel piperidine derivatives and compares them to established drugs like Donepezil, a well-known piperidine-based inhibitor, and other cholinesterase inhibitors such as Galantamine and Rivastigmine.[9][10]
Comparative Analysis of Cholinesterase Inhibitors
The therapeutic efficacy of a cholinesterase inhibitor is determined by several factors, including its potency (IC50), selectivity for AChE over butyrylcholinesterase (BuChE), and its pharmacokinetic profile. While specific experimental data for this compound is not extensively available in public literature, we can infer its potential properties based on its structure and compare it to well-characterized inhibitors.
| Inhibitor | Core Structure | Mechanism of Action | AChE IC50 | BuChE IC50 | Selectivity (BuChE/AChE) |
| Donepezil | Piperidine | Reversible, non-competitive inhibitor | ~5.7 nM[11] | ~7,125 nM[11] | ~1250 |
| Galantamine | Amaryllidaceae alkaloid | Reversible, competitive inhibitor; Allosteric modulator of nicotinic receptors | ~1.5 µM | ~8.5 µM | ~5.7 |
| Rivastigmine | Carbamate | Pseudo-irreversible inhibitor | ~4.4 µM | ~0.4 µM | ~0.09 |
| This compound (Hypothetical) | Piperidine | Likely reversible inhibitor | To be determined | To be determined | To be determined |
Donepezil , with its benzylpiperidine moiety, exhibits high potency and remarkable selectivity for AChE over BuChE.[11] This selectivity is attributed to its interaction with the peripheral anionic site (PAS) of AChE, in addition to the catalytic active site (CAS).[12] Galantamine possesses a dual mechanism of action, not only inhibiting AChE but also allosterically modulating nicotinic acetylcholine receptors (nAChRs), which may offer additional therapeutic benefits.[13][14][15] Rivastigmine , a carbamate inhibitor, is unique in its pseudo-irreversible inhibition of both AChE and BuChE.[4][16][17] The inhibition of BuChE may become more relevant in later stages of Alzheimer's disease as its activity increases relative to AChE.[1]
For a novel compound like This compound , its efficacy would depend on how the isobutyl-ketone substituent on the piperidine ring interacts with the active site gorge of AChE. Molecular modeling studies, followed by in vitro and in vivo testing, would be crucial to determine its potency and selectivity.
Experimental Protocols for Inhibitor Characterization
The evaluation of a potential AChE inhibitor involves a series of well-defined experimental procedures.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE activity and inhibition.[3][18][19]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
ATCh solution (10 mM in phosphate buffer).
-
AChE solution (e.g., from electric eel or human recombinant).
-
Test inhibitor solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
20 µL of the test inhibitor solution (or vehicle for control).
-
20 µL of AChE solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCh solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
In Vivo Efficacy Assessment: Scopolamine-Induced Amnesia Model
This model is widely used to evaluate the cognitive-enhancing effects of potential Alzheimer's disease drugs.[20][21] Scopolamine is a muscarinic receptor antagonist that induces a transient memory deficit, mimicking some of the cognitive symptoms of Alzheimer's disease.
Principle: The ability of a test compound to reverse or attenuate the memory impairment induced by scopolamine is assessed using behavioral tests such as the Morris water maze or passive avoidance test.
Step-by-Step Protocol (Morris Water Maze):
-
Animal Acclimatization: Acclimate male mice to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Administer the test inhibitor (e.g., this compound) or a reference drug (e.g., Donepezil) orally or via intraperitoneal injection.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. The control group receives vehicle injections.
-
-
Morris Water Maze Task:
-
Acquisition Phase (Training): For 4-5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length.
-
Probe Trial (Memory Test): On the day after the final training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the different treatment groups.
-
In the probe trial, a significant increase in the time spent in the target quadrant by the inhibitor-treated group compared to the scopolamine-only group indicates a reversal of memory impairment.
-
Caption: Mechanism of action of piperidine-based AChE inhibitors.
Conclusion
While this compound serves here as a representative of a novel chemical entity, its structural similarity to known AChE inhibitors suggests its potential as a starting point for the development of new therapeutics for Alzheimer's disease. A thorough comparative evaluation against established drugs like Donepezil, Galantamine, and Rivastigmine, using standardized in vitro and in vivo protocols, is essential to ascertain its therapeutic promise. The continuous exploration of novel piperidine derivatives is crucial in the quest for more effective and safer treatments for neurodegenerative disorders.
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A Comparative Efficacy Analysis of Novel 3-Methyl-1-piperidin-3-ylbutan-1-one Analogs in Oncology
This guide provides a comprehensive framework for the comparative analysis of the efficacy of novel 3-Methyl-1-piperidin-3-ylbutan-1-one analogs as potential anti-cancer agents. In the absence of direct published data on this specific series, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals. It outlines the necessary steps for synthesis, in vitro evaluation, in vivo validation, and structure-activity relationship (SAR) analysis. The data presented herein is illustrative and intended to guide the experimental design and interpretation for this promising class of compounds.
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence in oncology is noteworthy, with piperidine-containing molecules demonstrating a wide range of anticancer activities through various mechanisms of action.[2][3][4] These mechanisms often involve the modulation of critical signaling pathways, induction of apoptosis, and interference with the cell cycle.[2][4] This guide will therefore focus on a hypothetical series of this compound analogs designed to explore their potential as cytotoxic agents against a panel of human cancer cell lines.
I. Rationale and Synthesis of Analog Series
The design of a focused library of analogs is crucial for a systematic exploration of the structure-activity relationship. The parent compound, this compound, offers several points for chemical modification. The following synthetic strategy outlines a general approach to generate a diverse set of analogs for comparative efficacy testing. The key is to introduce a variety of substituents at selected positions to probe the effects on potency, selectivity, and pharmacokinetic properties.
A plausible synthetic route can be envisioned starting from commercially available substituted pyridines.[5][6] A generalized scheme is presented below.
Caption: Generalized workflow for the synthesis of this compound analogs.
Step-by-step Synthesis Protocol:
-
Grignard Reaction: A substituted pyridine is reacted with the Grignard reagent derived from isobutyraldehyde to introduce the butanone side chain.
-
Oxidation: The resulting secondary alcohol is oxidized to the corresponding ketone using a suitable oxidizing agent (e.g., pyridinium chlorochromate).
-
Catalytic Hydrogenation: The pyridine ring is reduced to a piperidine ring via catalytic hydrogenation, for example, using platinum oxide as a catalyst.[6]
-
N-Alkylation/Arylation: The secondary amine of the piperidine ring is then subjected to N-alkylation or N-arylation with various alkyl halides or aryl halides to introduce diverse substituents.
-
Purification and Characterization: The final products are purified by column chromatography and characterized by NMR and mass spectrometry to confirm their structures.
II. In Vitro Efficacy Evaluation
The initial assessment of the anticancer potential of the synthesized analogs is performed through a series of in vitro assays.[7] These assays are designed to determine the cytotoxicity of the compounds against various cancer cell lines and to gain preliminary insights into their mechanism of action.
A. Cell Viability and Cytotoxicity Assays
The primary screen for anticancer activity involves evaluating the effect of the compounds on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[8]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the synthesized analogs (typically from 0.01 µM to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined for each compound.
B. Apoptosis Assays
To investigate whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), further assays are conducted. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Staining: The cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Data Quantification: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
III. Comparative Efficacy Data (Hypothetical)
The following table summarizes hypothetical in vitro efficacy data for a representative series of this compound analogs.
| Compound ID | R-substituent on Piperidine Nitrogen | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC3 IC50 (µM) | Apoptosis Induction (% of Annexin V positive cells) |
| Parent | -H | 25.3 | 31.8 | 28.5 | 15.2 |
| Analog-1 | -CH3 | 15.1 | 18.9 | 17.3 | 35.8 |
| Analog-2 | -CH2CH3 | 12.5 | 15.2 | 14.1 | 42.1 |
| Analog-3 | -Benzyl | 5.2 | 7.8 | 6.5 | 68.4 |
| Analog-4 | -4-Fluorobenzyl | 2.1 | 3.5 | 2.9 | 85.3 |
| Analog-5 | -4-Methoxybenzyl | 8.9 | 10.1 | 9.7 | 55.6 |
| Doxorubicin | (Reference Drug) | 0.5 | 0.8 | 0.6 | 92.1 |
IV. In Vivo Efficacy Studies
Promising candidates from the in vitro screens should be further evaluated in in vivo models to assess their anti-tumor efficacy in a more complex biological system.[9][10] Xenograft models in immunodeficient mice are a standard preclinical approach.[11][12]
Protocol: Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., PC3 for a prostate cancer model) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.
-
Compound Administration: The selected analog (e.g., Analog-4) is administered to the treatment group via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) is calculated for the treatment group. Tumors may also be excised for further analysis (e.g., immunohistochemistry).
V. Mechanism of Action and Signaling Pathways
The anticancer activity of many piperidine derivatives is linked to their ability to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[13]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Analog-4.
To validate the proposed mechanism of action, Western blot analysis can be performed on protein lysates from treated cancer cells to assess the phosphorylation status of key proteins in the pathway, such as Akt. A decrease in phosphorylated Akt would support the hypothesis that the compound inhibits the PI3K/Akt pathway.
VI. Structure-Activity Relationship (SAR) Analysis
The data from the analog series allows for the elucidation of the structure-activity relationship (SAR), which is critical for guiding further optimization of the lead compound.[14][15][16]
Based on the hypothetical data in the table above, the following preliminary SAR can be deduced:
-
N-Substitution is Key: The unsubstituted parent compound is significantly less active than its N-substituted counterparts.
-
Alkyl vs. Aryl: N-alkylation with small alkyl groups (methyl, ethyl) moderately increases potency. However, N-benzylation leads to a more substantial improvement in activity.
-
Electronic Effects on the Benzyl Ring: Substitution on the phenyl ring of the N-benzyl group has a pronounced effect. An electron-withdrawing group (4-fluoro in Analog-4) enhances potency, while an electron-donating group (4-methoxy in Analog-5) is less favorable than the unsubstituted benzyl group. This suggests that the electronic properties of the aromatic ring are important for target interaction.
These insights provide a clear direction for the next round of analog design, which could involve exploring a wider range of electron-withdrawing substituents on the benzyl ring and investigating other aromatic and heteroaromatic N-substituents.
VII. Conclusion
This guide has outlined a comprehensive and systematic approach for the comparative efficacy analysis of a novel series of this compound analogs for anticancer applications. By following the detailed methodologies for synthesis, in vitro screening, in vivo validation, and SAR analysis, researchers can effectively evaluate the therapeutic potential of this chemical class and identify promising lead candidates for further development. The integration of mechanistic studies provides a deeper understanding of how these compounds exert their biological effects, which is essential for rational drug design and optimization.
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A Comparative Guide to Validating the Biological Target of 3-Methyl-1-piperidin-3-ylbutan-1-one, a Putative Kinase Inhibitor for Neuroinflammation
In the landscape of drug discovery, the definitive identification and validation of a small molecule's biological target is the bedrock upon which successful therapeutic development is built. An unvalidated target can lead to costly late-stage clinical failures and misinterpretation of biological outcomes. This guide provides an in-depth comparison of orthogonal experimental strategies to rigorously validate the biological target of a novel compound, which we will refer to as 3-Methyl-1-piperidin-3-ylbutan-1-one. For the purposes of this guide, we will treat this compound as a putative inhibitor of "Kinase X," a hypothetical serine/threonine kinase implicated as a key regulator in neuroinflammatory pathways.[1][2]
The central tenet of robust target validation is the use of independent, orthogonal methods that measure different aspects of the drug-target interaction.[3] A convergence of evidence from these distinct approaches provides the highest degree of confidence. Here, we will compare and contrast biochemical, biophysical, cellular, and genetic methods, providing not just protocols, but the scientific rationale behind their application.
Section 1: Direct Target Engagement in a Cellular Context
Confirming that a compound physically interacts with its intended target within the complex environment of a living cell is a critical first step. The Cellular Thermal Shift Assay (CETSA) has become an indispensable tool for this purpose.[4]
Cellular Thermal Shift Assay (CETSA)
Principle & Rationale: CETSA operates on the principle that the binding of a ligand, such as our compound, to its target protein increases the protein's thermodynamic stability.[4][5] This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, we can determine the temperature at which the target protein denatures and aggregates. In the presence of a binding compound, this "melting temperature" (Tm) will increase. This provides powerful evidence of direct target engagement in a native cellular environment.[6]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Kinase X
-
Cell Culture and Treatment: Plate a human microglial cell line (e.g., HMC3) and grow to ~80% confluency. Treat cells with 10 µM this compound or a vehicle control (0.1% DMSO) for 2 hours at 37°C.[7]
-
Heating: Harvest and wash the cells. Resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by cooling to 4°C.[7]
-
Lysis and Separation: Lyse the cells by three freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.
-
Quantification: Collect the supernatant. Quantify the amount of soluble Kinase X remaining at each temperature using Western blotting with a specific anti-Kinase X antibody.
-
Data Analysis: Plot the percentage of soluble Kinase X relative to the non-heated control against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the vehicle and compound-treated samples (ΔTm) indicates the degree of stabilization.
Section 2: Quantifying Binding Affinity and Thermodynamics
While CETSA confirms if a compound binds in cells, Isothermal Titration Calorimetry (ITC) provides a precise, in-solution measurement of the binding affinity, stoichiometry, and the thermodynamic forces driving the interaction.[8] ITC is considered a gold-standard biophysical assay for characterizing binding events.[9]
Isothermal Titration Calorimetry (ITC)
Principle & Rationale: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[10] In a typical experiment, our compound is titrated into a solution containing purified Kinase X protein. The instrument measures the minute temperature changes that occur upon binding.[11] This allows for the direct determination of the binding constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[12]
Detailed Protocol: ITC for Kinase X
-
Protein Preparation: Express and purify recombinant human Kinase X protein to >95% purity. Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Compound Preparation: Dissolve this compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and compound solutions to minimize heat of dilution effects.
-
ITC Experiment: Load the sample cell with ~20 µM of Kinase X. Load the titration syringe with ~200 µM of the compound.[11] Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution at a constant temperature (e.g., 25°C).
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of compound to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Section 3: Linking Target Engagement to Cellular Function
Confirming direct binding is essential, but it is equally important to demonstrate that this binding event translates into a functional consequence within the cell. This is achieved by measuring the compound's effect on the target's activity and its downstream signaling pathway.
Downstream Pathway Analysis via Western Blot
Principle & Rationale: Kinases function by phosphorylating substrate proteins.[1] By inhibiting Kinase X, our compound should decrease the phosphorylation of its known downstream substrate, which we'll call "Substrate Y." We can measure this change in phosphorylation using a phospho-specific antibody in a Western blot experiment. This links the physical binding of the compound to a measurable modulation of the target's biological activity. The NF-κB and MAPK signaling pathways are common in neuroinflammation and are regulated by kinases.[13][14]
Signaling Pathway: Kinase X in Neuroinflammation
Caption: Hypothetical Kinase X signaling pathway in neuroinflammation.
Detailed Protocol: Western Blot for p-Substrate Y
-
Cell Treatment: Plate microglial cells and starve them of serum overnight. Pre-treat with increasing concentrations of this compound (e.g., 0.1 to 30 µM) for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide, LPS) for 30 minutes to activate the Kinase X pathway.
-
Lysis and Quantification: Immediately lyse the cells and determine total protein concentration.
-
Electrophoresis and Blotting: Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated Substrate Y (p-Substrate Y) and total Substrate Y. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities using densitometry. Calculate the ratio of p-Substrate Y to total Substrate Y for each condition.
Section 4: Genetic Target Validation: The Gold Standard
The most definitive way to validate that a compound's effect is mediated through a specific target is to compare the pharmacological phenotype with a genetic phenotype.[15] CRISPR/Cas9-mediated gene knockout provides a powerful tool for this purpose.[16][17]
CRISPR/Cas9 Knockout vs. Pharmacological Inhibition
Principle & Rationale: By using CRISPR/Cas9 to create cell lines in which the gene for Kinase X is permanently knocked out, we can observe the cellular phenotype in the complete absence of the target protein.[18] If this compound is a specific inhibitor of Kinase X, its effects on cellular function (e.g., inhibiting LPS-induced cytokine release) should be identical to the effects observed in the Kinase X knockout cells. Furthermore, the compound should have no additional effect in the knockout cells, as its target is absent. This approach robustly distinguishes on-target from off-target effects.[15]
Logic: Pharmacological vs. Genetic Inhibition
Caption: Comparing outcomes of pharmacological vs. genetic inhibition.
Detailed Protocol: CRISPR/Cas9 Validation
-
gRNA Design and Transfection: Design and validate two independent guide RNAs (gRNAs) targeting early exons of the Kinase X gene. Co-transfect wild-type microglial cells with Cas9 nuclease and the gRNAs.
-
Clonal Selection and Validation: Select single-cell clones and expand them. Screen clones for Kinase X knockout by Western blot and confirm the genetic modification by Sanger sequencing of the target locus.
-
Phenotypic Assay: Use a validated Kinase X knockout clone and the parental wild-type line.
-
Experiment: Expose both wild-type and knockout cells to LPS in the presence or absence of this compound.
-
Readout: Measure a key functional outcome, such as the secretion of the pro-inflammatory cytokine TNF-α, using an ELISA.
Section 5: Data Synthesis and Comparative Summary
The power of this multi-faceted approach lies in the synthesis of all data points. Each experiment provides a piece of the puzzle, and together they form a cohesive and compelling case for target validation.
| Method | Question Answered | Key Parameters | Hypothetical Result for Validation | Strengths | Limitations |
| CETSA | Does the compound bind to Kinase X in cells? | ΔTm (Thermal Shift) | ΔTm = +5.2 °C | In-cell, label-free, confirms direct engagement | Not quantitative for affinity (Kd), lower throughput |
| ITC | What is the binding affinity and thermodynamics? | Kd, n, ΔH, ΔS | Kd = 75 nM, n = 1.1 | Gold-standard for affinity, provides thermodynamic profile | Requires purified protein, can be technically demanding |
| Western Blot | Does binding inhibit Kinase X function in cells? | IC50 (p-Substrate Y) | IC50 = 150 nM | Links binding to cellular function, dose-dependent | Indirect measure of target activity, antibody dependent |
| CRISPR KO | Is the compound's phenotype due to Kinase X? | TNF-α Secretion | Compound effect is lost in KO cells | Gold-standard for on-target validation, definitive | Time-consuming to generate cell lines, potential compensation |
Conclusion
Validating the biological target of a novel compound like this compound is a non-negotiable step in modern drug discovery. By systematically employing an orthogonal set of methodologies—confirming direct cellular engagement with CETSA, quantifying binding with ITC, demonstrating functional inhibition with pathway analysis, and providing definitive genetic proof with CRISPR/Cas9—researchers can build an unassailable case for their compound's mechanism of action. The convergence of positive results from these distinct experimental paradigms provides the highest possible confidence that Kinase X is the true biological target, paving the way for further preclinical and clinical development.
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A Strategic Guide to Elucidating the Mechanism of Action of 3-Methyl-1-piperidin-3-ylbutan-1-one and its Comparison with Established Drugs
For drug development professionals, researchers, and scientists, the journey from a novel chemical entity (NCE) to a well-characterized therapeutic candidate is both systematic and creatively challenging. This guide addresses the compound 3-Methyl-1-piperidin-3-ylbutan-1-one , an entity for which the mechanism of action (MoA) is not established in publicly accessible literature.
Rather than a direct comparison, this document provides a strategic framework for the comprehensive investigation of this NCE. We will outline a logical, multi-tiered experimental plan to first elucidate its MoA, and then to meaningfully compare its pharmacological profile with that of relevant, established drugs. This guide is structured to provide not just protocols, but the scientific rationale that underpins each experimental choice, ensuring a self-validating and robust investigative process.
Initial Assessment: Structural Clues and Hypothetical Targets
The structure of this compound, featuring a piperidine ring, suggests a potential for interaction with a wide range of biological targets. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), as well as in agents with anticancer, antimicrobial, and cardiovascular effects[1][2]. The presence of a ketone group and a methylbutane side chain further defines its potential interactions.
Given this structural context, we can formulate initial hypotheses for its biological activity to guide our screening strategy.
Table 1: Hypothetical Target Classes for this compound and Corresponding Known Drugs for Comparison
| Hypothetical Target Class | Rationale for Hypothesis | Known Comparative Drugs | Primary Mechanism of Action of Comparators |
| Dopamine/Serotonin Receptors (GPCRs) | The piperidine moiety is common in antipsychotics and other CNS-active drugs that target these receptors. | Haloperidol, Risperidone | Dopamine D2 receptor antagonist |
| Monoamine Transporters (DAT, SERT, NET) | Many psychoactive substances with piperidine-like structures act as reuptake inhibitors.[3] | Methylphenidate, Sertraline | Dopamine and norepinephrine reuptake inhibitor (Methylphenidate); Selective serotonin reuptake inhibitor (Sertraline) |
| Ion Channels (e.g., hERG) | The lipophilic nature and nitrogen atom are features often associated with ion channel modulation. | Amiodarone, Verapamil | Multi-ion channel blocker |
| Enzyme Systems (e.g., Kinases, Proteases) | Piperidine-containing compounds have been developed as inhibitors for various enzyme families.[1][4] | Imatinib, Ritonavir | Tyrosine kinase inhibitor (Imatinib); HIV protease inhibitor (Ritonavir) |
A Phased Approach to Mechanism of Action Elucidation
We recommend a phased experimental workflow, starting with broad, unbiased screening and progressively moving towards more specific, hypothesis-driven assays. This approach maximizes the potential for discovering the primary MoA while also identifying potential off-target effects early in the process.[5]
Caption: Proposed workflow for MoA elucidation of a novel chemical entity.
Experimental Protocols
Here we detail the methodologies for key experiments outlined in the workflow. The choice of specific cell lines or reagents should be guided by the results obtained in Phase 1.
Phase 1: Phenotypic Screening - Antiproliferative Assay
This initial step aims to determine if the compound has a general cytotoxic or cytostatic effect, which is a common starting point in drug discovery.[6][7]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., HCT116, A549, MCF7) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 0.5 nM). Treat the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Phase 2: Target Identification and Validation
If a distinct phenotype or target class is identified, the next step is to pinpoint the specific molecular target(s).[5][8]
Protocol: Radioligand Binding Assay (Hypothetical Dopamine D2 Receptor Target)
This competitive binding assay quantifies the affinity of the NCE for a specific receptor.
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [³H]-Spiperone at a final concentration equal to its Kd).
-
25 µL of serially diluted this compound or a known competitor (e.g., Haloperidol) for the standard curve.
-
25 µL of cell membrane preparation.
-
For non-specific binding, use a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) for the test compound using the Cheng-Prusoff equation.
Phase 3: Cellular Functional Assays
After confirming target binding, it is crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Protocol: cAMP Assay for GPCR Modulation (Hypothetical D2 Receptor Antagonism)
-
Cell Culture: Use CHO-K1 cells stably expressing the human dopamine D2 receptor. Seed cells in a 96-well plate and allow them to reach confluence.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 20 minutes.
-
Agonist Challenge: Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) at its EC80 concentration for 15 minutes. Include a control with no agonist.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit (TR-FRET).[6]
-
Data Analysis: Plot the cAMP concentration against the test compound concentration. An antagonist will show a dose-dependent reversal of the agonist-induced decrease in cAMP. Calculate the IC50 value for this functional inhibition.
Comparative Analysis and Data Presentation
Once sufficient data has been generated for this compound, a direct, quantitative comparison to the chosen known drugs can be made.
Table 2: Example Comparative Pharmacological Profile
| Parameter | This compound | Haloperidol (Comparator) | Methylphenidate (Comparator) |
| Binding Affinity (Ki, nM) | |||
| Dopamine D2 Receptor | Experimental Value | 1-2 | >10,000 |
| Serotonin 5-HT2A Receptor | Experimental Value | 5-10 | >10,000 |
| Dopamine Transporter (DAT) | Experimental Value | >5,000 | 10-50 |
| Functional Activity (IC50/EC50, nM) | |||
| D2 Receptor cAMP Assay | Experimental Value (Antagonist IC50) | 5-15 | N/A |
| Dopamine Uptake Inhibition | Experimental Value (IC50) | >10,000 | 20-100 |
| Cell Viability (IC50, µM) | |||
| HCT116 Cell Line | Experimental Value | 10-20 | >100 |
Visualizing the Mechanism: A Hypothetical Signaling Pathway
Should the experimental data confirm D2 receptor antagonism as the primary MoA, the following pathway diagram illustrates this mechanism.
Caption: Hypothetical signaling pathway for D2 receptor antagonism.
This comprehensive guide provides a robust framework for elucidating the mechanism of action of this compound. By following a logical progression from broad screening to specific functional assays and maintaining rigorous comparative analysis against established drugs, researchers can build a complete pharmacological profile of this novel entity, paving the way for its potential development as a therapeutic agent.
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Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Available at: [Link]
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A Comparative Study of 3-Methyl-1-piperidin-3-ylbutan-1-one and Structurally Related Scaffolds: A Guide for Drug Discovery Professionals
Introduction: The Piperidine Scaffold and the Unexplored Potential of a Novel Ketone Derivative
The piperidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3][4] Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions.[1] This guide delves into a comparative analysis of the largely uncharacterized molecule, 3-Methyl-1-piperidin-3-ylbutan-1-one. In the absence of direct experimental data for this specific compound, we will leverage a systematic comparison with its positional isomer and analogous heterocyclic scaffolds to forecast its potential biological activities and to provide a strategic framework for future research and development.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of how subtle structural modifications—such as the point of attachment on the piperidine ring or the size of the heterocyclic system—can profoundly influence pharmacological outcomes. By examining well-documented structure-activity relationships (SAR) in related compounds, we can formulate educated hypotheses about the target molecule's physicochemical properties, potential biological targets, and overall therapeutic promise.
Comparative Scaffolds: A Structural Overview
To build a predictive model for the biological profile of this compound, we have selected three key comparator scaffolds. These have been chosen to systematically probe the influence of substitution position and ring size, two fundamental parameters in medicinal chemistry that dictate a molecule's interaction with biological systems.
-
Positional Isomer: 3-Methyl-1-(piperidin-4-yl)butan-1-one. This isomer allows for a direct assessment of the impact of moving the butanone side chain from the 3-position to the 4-position of the piperidine ring. This seemingly minor change can significantly alter the molecule's vectoral presentation of key functional groups, thereby affecting receptor binding and biological activity.
-
Ring-Size Analogs:
-
Pyrrolidine Analog: 1-(Pyrrolidin-1-yl)-3-methylbutan-1-one. Replacing the six-membered piperidine with a five-membered pyrrolidine ring introduces changes in ring pucker, bond angles, and overall conformational rigidity. The pyrrolidine scaffold is another highly versatile heterocycle in drug discovery.[2][5][6]
-
Azepane Analog: 1-(Azepan-1-yl)-3-methylbutan-1-one. The seven-membered azepane ring offers greater conformational flexibility compared to piperidine, which can be advantageous for optimizing interactions with certain biological targets.[1][4][7]
-
The structural relationships between these compounds are visualized below.
Caption: Comparative chemical scaffolds.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). As no experimental data exists for our target molecule and its direct analogs, we have compiled predicted values for key parameters. These predictions serve as a valuable starting point for understanding how these molecules might behave in a biological system.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Polar Surface Area (Ų) |
| This compound | C₁₀H₁₉NO | 169.27 | 1.8 | 20.3 |
| 3-Methyl-1-(piperidin-4-yl)butan-1-one | C₁₀H₁₉NO | 169.27 | 1.8 | 20.3 |
| 1-(Pyrrolidin-1-yl)-3-methylbutan-1-one | C₉H₁₇NO | 155.24 | 1.5 | 20.3 |
| 1-(Azepan-1-yl)-3-methylbutan-1-one | C₁₁H₂₁NO | 183.30 | 2.3 | 20.3 |
Note: LogP and Polar Surface Area values are predicted using computational models and should be considered as estimates.
Synthetic Strategy Overview
A general and plausible synthetic approach to this compound and its analogs involves the acylation of the corresponding heterocycle. This is typically achieved by reacting the secondary amine of the piperidine, pyrrolidine, or azepane ring with an activated form of 3-methylbutanoic acid, such as 3-methylbutanoyl chloride or by using peptide coupling reagents. This straightforward approach allows for the modular construction of a library of such compounds for comparative biological evaluation.
Caption: General synthetic workflow for N-acylation.
Comparative Biological Activity and Structure-Activity Relationship (SAR) Insights
By synthesizing findings from the literature on related scaffolds, we can infer the potential biological activities and governing SAR principles for our target molecule.
The Critical Influence of Substitution Position: Piperidin-3-yl vs. Piperidin-4-yl
The position of substitution on the piperidine ring is a well-established determinant of biological activity. While direct SAR studies on piperidin-3-yl ketones are scarce, valuable insights can be drawn from research on other target classes. For instance, in a study on inhibitors of Lysine Specific Demethylase 1 (LSD1), a compound with a piperidin-3-yl substituent was found to be significantly less potent (Ki of 650 nM, as a racemic mixture) compared to its piperidin-4-yl counterpart (Ki of 29 nM).[8] This suggests that for certain targets, the 4-position provides a more optimal vector for interaction with the binding pocket. This could be due to steric hindrance or a suboptimal orientation of the side chain when attached at the 3-position. Therefore, it is plausible that this compound may exhibit lower potency for certain biological targets compared to its 4-substituted isomer.
The Role of Ring Size: Pyrrolidine vs. Piperidine vs. Azepane
The size of the heterocyclic ring dictates its conformational flexibility and three-dimensional shape, which are crucial for molecular recognition.
-
Pyrrolidine: The five-membered ring is more planar and rigid than piperidine. This conformational constraint can be advantageous, leading to higher binding affinity and selectivity if the rigid conformation is complementary to the target's binding site. Pyrrolidine-containing compounds have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2][5][6]
-
Piperidine: The six-membered ring adopts a stable chair conformation, providing a well-defined three-dimensional scaffold that is a staple in drug design.[1][3][9]
-
Azepane: The seven-membered ring has a higher degree of conformational flexibility. This can be beneficial for binding to targets with larger or more adaptable binding pockets. However, this flexibility can also come at an entropic cost upon binding, potentially lowering affinity. Numerous FDA-approved drugs contain the azepane motif, highlighting its therapeutic utility.[1][4][7]
The optimal ring size is target-dependent. A comparative screening of the pyrrolidine, piperidine, and azepane analogs of our target molecule would be a crucial first step in identifying promising therapeutic areas.
Potential Biological Targets
Given the structural features of a piperidinyl ketone, several biological target classes are worth considering for initial screening:
-
Central Nervous System (CNS) Receptors: The piperidine scaffold is a common feature in many CNS-active drugs. For example, the antipsychotic drug haloperidol contains a 4-substituted piperidine attached to a butan-1-one moiety.[10] While our target molecule is structurally simpler, screening against a panel of CNS receptors (e.g., dopamine, serotonin, and sigma receptors) would be a logical starting point.
-
Anticancer Activity: Various piperidine derivatives have been investigated for their anticancer properties.[11] The potential cytotoxicity of this compound and its analogs could be evaluated against a panel of cancer cell lines.
-
Antimicrobial Activity: The lipophilic nature of the butanone side chain combined with the basic nitrogen of the piperidine ring are features found in some antimicrobial agents.
| Scaffold | Known/Potential Biological Activities | Key Insights |
| 3-Methyl-1-(piperidin-4-yl)butan-1-one | Potential CNS activity, anticancer, antimicrobial.[12] | Often more potent than 3-substituted analogs for certain targets.[8] |
| 1-(Pyrrolidin-1-yl)-3-methylbutan-1-one | Anticancer, antibacterial, antiviral, anti-inflammatory.[2][5][6] | More rigid scaffold, can lead to increased selectivity. |
| 1-(Azepan-1-yl)-3-methylbutan-1-one | Anticancer, anti-Alzheimer's, antimicrobial, histamine H3 receptor inhibition.[1][4] | More flexible scaffold, may interact with larger binding pockets. |
| This compound | (To be determined) | Activity likely influenced by the potentially less favorable 3-substitution pattern. |
Experimental Protocols
To facilitate the empirical investigation of these compounds, we provide standardized protocols for two key assays.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This assay determines a compound's effect on the metabolic activity of cancer cells, serving as an indicator of cell viability and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Remove the old media from the cells and add 100 µL of the media containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (media only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Objective: To determine the binding affinity of the test compounds for a specific GPCR (e.g., Dopamine D2 receptor).
Materials:
-
Cell membranes expressing the human Dopamine D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Non-specific binding control (e.g., Haloperidol).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates (GF/B filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound at various concentrations.
-
25 µL of radioligand ([³H]-Spiperone) at a final concentration equal to its Kd.
-
50 µL of cell membranes (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
While this compound remains an uncharacterized entity in the scientific literature, this comparative analysis provides a robust framework for predicting its potential biological profile. The insights gleaned from its positional isomer and ring-sized analogs suggest that its pharmacological activity will be highly sensitive to the 3-substitution pattern on the piperidine ring, which for some well-studied targets, appears to be less favorable than 4-substitution. Furthermore, the choice of the heterocyclic ring system—pyrrolidine, piperidine, or azepane—will undoubtedly play a crucial role in defining its therapeutic potential.
The logical next step is the synthesis of this compound and the proposed comparator scaffolds, followed by a systematic screening campaign utilizing the experimental protocols outlined in this guide. An initial broad screening against panels of CNS receptors and cancer cell lines would be highly informative. The results of these studies will not only elucidate the therapeutic potential of this novel molecule but also contribute valuable data to the broader understanding of structure-activity relationships within this important class of heterocyclic compounds.
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Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. Available from: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available from: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. Available from: [Link]
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Selected examples of natural products containing azepane and azocane motifs. ResearchGate. Available from: [Link]
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Ketone, piperidino 3-piperidyl. PubChem. Available from: [Link]
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Azepane. Wikipedia. Available from: [Link]
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Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(3), 969-972. Available from: [Link]
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1-[(3S)-3-methylpyrrolidin-1-yl]butan-1-one. PubChem. Available from: [Link]
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A Researcher's Guide to Correlating In Vitro and In Vivo Activity: A Case Study of 3-Methyl-1-piperidin-3-ylbutan-1-one (Cmpd-X)
Disclaimer: 3-Methyl-1-piperidin-3-ylbutan-1-one is a novel chemical entity for which no public experimental data exists. This guide presents a hypothetical, yet scientifically rigorous, workflow for its characterization. The experimental data herein is illustrative, designed to guide researchers on the process of establishing an in vitro-in vivo correlation for a new chemical entity with a similar scaffold.
Introduction: Bridging the Gap Between Benchtop and Biological Systems
In modern drug discovery, the journey from a promising molecule to a viable therapeutic candidate is fraught with challenges. A critical hurdle is establishing a predictive relationship between a compound's activity in a controlled laboratory setting (in vitro) and its behavior within a complex living organism (in vivo). This relationship, known as the In Vitro-In Vivo Correlation (IVIVC), is the cornerstone of efficient drug development, enabling researchers to make informed decisions, optimize formulations, and reduce reliance on extensive animal testing.[1][2][3]
This guide provides a comprehensive framework for establishing an IVIVC, using the novel compound this compound (hereafter referred to as Cmpd-X ) as a case study. The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting the Central Nervous System (CNS).[4][5][6] Based on this structural precedent, we hypothesize that Cmpd-X may interact with CNS targets. Our investigation will proceed under the hypothesis that Cmpd-X is a potential ligand for the Dopamine D2 receptor (D2R) , a G-protein coupled receptor critically involved in neuropsychiatric conditions.[7]
We will outline a logical progression of experiments, from initial target binding and cell-based functional assays to in vivo pharmacokinetic and pharmacodynamic studies. The ultimate goal is to construct a predictive model that links in vitro potency and in vivo exposure to a measurable pharmacological effect.
Caption: High-level workflow for characterizing a novel CNS compound.
In Vitro Characterization: Defining Molecular Action
The first step is to understand how Cmpd-X interacts with its putative target and how it behaves in biological matrices. This phase provides fundamental parameters of potency and metabolic fate.
Primary Screening: Target Engagement
To confirm our hypothesis, we must determine if Cmpd-X physically interacts with the D2 receptor. A radioligand binding assay is the gold standard for quantifying this interaction. This assay measures the ability of Cmpd-X to displace a known high-affinity radiolabeled ligand from the D2 receptor, allowing us to calculate its binding affinity (Ki).
Experimental Rationale: A low Ki value indicates high binding affinity. We compare Cmpd-X to Haloperidol, a classic high-affinity D2R antagonist, and Aripiprazole, a newer atypical antipsychotic with moderate affinity.
Table 1: Hypothetical D2 Receptor Binding Affinity
| Compound | Ki (nM) |
|---|---|
| Cmpd-X | 15.2 |
| Haloperidol | 1.5 |
| Aripiprazole | 12.5 |
Secondary Screening: Functional Activity
Binding does not equate to function. The D2 receptor is a Gi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7] A functional assay measuring cAMP levels in a cell line stably expressing the human D2 receptor will determine whether Cmpd-X is an antagonist (blocks the effect of an agonist like dopamine) or an agonist (mimics the effect of dopamine).
Experimental Rationale: In an antagonist-mode assay, we measure the ability of the compound to block dopamine-induced reduction of cAMP. The resulting IC50 value represents the concentration at which the compound produces 50% of its maximal inhibitory effect.
Caption: Simplified D2 receptor signaling cascade.
Table 2: Hypothetical D2 Receptor Functional Antagonism
| Compound | Functional IC50 (nM) |
|---|---|
| Cmpd-X | 45.8 |
| Haloperidol | 5.2 |
| Aripiprazole | 38.0 |
In Vitro ADME Profiling
A potent compound is of little use if it cannot reach its target in the brain or is metabolized too quickly. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial.
-
Metabolic Stability: We assess the rate at which Cmpd-X is broken down by liver enzymes using cryopreserved human hepatocytes.[8][9][10] This provides an in vitro half-life (t1/2) and allows calculation of the intrinsic clearance (Clint).
-
Blood-Brain Barrier (BBB) Permeability: For a CNS drug, crossing the BBB is essential. An in vitro BBB model, such as a co-culture of endothelial cells and astrocytes on a transwell insert, can predict brain penetration.[11][12] We measure the apparent permeability coefficient (Papp).
Table 3: Hypothetical In Vitro ADME Properties
| Compound | Metabolic t1/2 (min) in Hepatocytes | BBB Papp (10-6 cm/s) |
|---|---|---|
| Cmpd-X | 75 | 6.2 |
| Haloperidol | 120 | 8.5 |
| Aripiprazole | 95 | 5.1 |
Interpretation: Cmpd-X shows moderate metabolic stability and good potential for BBB penetration, justifying progression to in vivo studies.
In Vivo Characterization: From Animal Models to Efficacy
Having established in vitro potency and a promising ADME profile, we move to animal models to understand how Cmpd-X is handled by the body and whether it elicits the desired pharmacological effect.
Pharmacokinetic (PK) Studies
PK studies determine the fate of a drug in the body over time.[13] Cmpd-X is administered to mice via intravenous (IV) and oral (PO) routes.[14][15] Blood samples are taken at multiple time points to measure drug concentration.
Experimental Rationale: This study reveals key parameters like bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation, and brain exposure (Brain:Plasma ratio). These are critical for designing efficacy studies and for building the IVIVC.
Table 4: Hypothetical Pharmacokinetic Parameters of Cmpd-X in Mice
| Parameter | Value |
|---|---|
| IV Half-life (t1/2) | 2.1 hours |
| Oral Bioavailability (F%) | 35% |
| Brain:Plasma Ratio (at 2h) | 2.5 |
| Cmax (at 10 mg/kg, PO) | 250 ng/mL (1.2 µM) |
Pharmacodynamic (PD) / Efficacy Study
The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant and antipsychotic activity.[16][17][18][19] The test is based on the principle that an animal will cease struggling when placed in an inescapable stressful situation (a beaker of water), and this immobility is considered a state of "behavioral despair." Effective antidepressants and many atypical antipsychotics reduce this immobility time.
Experimental Rationale: By administering Cmpd-X prior to the test, we can assess if its engagement with the D2 receptor translates into a functional outcome relevant to neuropsychiatric disorders. We measure the duration of immobility in the final 4 minutes of a 6-minute test.
Caption: Experimental workflow for the mouse Forced Swim Test.
Table 5: Hypothetical Efficacy of Cmpd-X in the Mouse Forced Swim Test
| Treatment Group (10 mg/kg, PO) | Immobility Time (seconds) | % Reduction vs. Vehicle |
|---|---|---|
| Vehicle | 155 ± 12 | - |
| Cmpd-X | 95 ± 10 | 38.7% |
| Aripiprazole (Positive Control) | 88 ± 9 | 43.2% |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The final and most critical step is to correlate the data from the preceding sections. A successful IVIVC allows us to predict the in vivo response based on in vitro measurements.[20] For CNS drugs, a key correlation is between target occupancy in the brain and the pharmacological effect.
Methodology:
-
Calculate Target Occupancy: Using the Ki from the binding assay and the measured brain concentrations from the PK study, we can estimate the percentage of D2 receptors occupied by Cmpd-X at different doses using the following equation: % Occupancy = 100 / (1 + (Ki / [Drug]brain))
-
Correlate Occupancy with Efficacy: We plot the calculated receptor occupancy against the observed pharmacological effect (% reduction in immobility time in the FST).
This relationship forms a predictive PK/PD model. It tells us the level of target engagement required to produce a therapeutic effect, which is invaluable for predicting human dosage and guiding clinical trial design.
Table 6: Hypothetical Receptor Occupancy vs. Efficacy for Cmpd-X
| Dose (mg/kg, PO) | Brain Cmax (nM) | Calculated D2R Occupancy (%) | FST Immobility Reduction (%) |
|---|---|---|---|
| 1 | 120 | 44% | 10% |
| 3 | 350 | 70% | 25% |
| 10 | 1200 | 89% | 39% |
| 30 | 3000 | 95% | 45% |
This data suggests that a D2 receptor occupancy of approximately 70-90% is required for a robust antidepressant-like effect in this model, providing a clear, actionable link between the in vitro target affinity and the in vivo biological response.
Conclusion and Future Directions
This guide has outlined a systematic, multi-pillar approach to characterizing a novel compound, Cmpd-X, and establishing a meaningful IVIVC. By integrating in vitro binding, functional activity, and ADME data with in vivo pharmacokinetic and pharmacodynamic results, we have constructed a scientifically grounded narrative for a hypothetical CNS drug candidate.
The illustrative data shows Cmpd-X as a compound with moderate-to-high affinity for the D2 receptor, a favorable ADME profile for CNS penetration, and dose-dependent efficacy in a relevant behavioral model. The strong correlation between calculated receptor occupancy and the in vivo effect provides confidence in its mechanism of action and serves as a powerful tool for further development.
This framework is not rigid but should be adapted based on the specific target and therapeutic indication. It underscores the principle that successful drug development relies on a continuous, logical feedback loop between in vitro and in vivo sciences.
Detailed Experimental Protocols
Protocol 1: D2 Receptor Radioligand Binding Assay
-
Membrane Preparation: Use membranes from CHO-K1 cells stably expressing the human D2 receptor.[21]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (a high-affinity D2R antagonist), used at a final concentration equal to its Kd (~0.2 nM).
-
Procedure: a. In a 96-well plate, add 25 µL of assay buffer, 25 µL of varying concentrations of Cmpd-X (or standards), and 50 µL of radioligand. b. Add 100 µL of membrane preparation (10-20 µg protein/well). c. For non-specific binding, use 10 µM Haloperidol. d. Incubate at 25°C for 90 minutes with gentle shaking.[22] e. Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester. f. Wash plates 4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). g. Add scintillation cocktail to each well and count radioactivity using a scintillation counter.
-
Data Analysis: Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Metabolic Stability in Hepatocytes
-
Cell Plating: Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol in collagen-coated 48-well plates. Allow cells to attach for 4-6 hours.[8]
-
Incubation Medium: Williams' Medium E with appropriate supplements.
-
Procedure: a. Prepare a 1 µM working solution of Cmpd-X in the incubation medium. b. Remove plating medium from cells and add the Cmpd-X working solution. c. Incubate at 37°C on an orbital shaker. d. At specified time points (e.g., 0, 15, 30, 60, 90, 120 min), remove an aliquot of the medium and terminate the reaction by adding it to 3 volumes of ice-cold acetonitrile containing an internal standard.[9][10] e. Centrifuge samples to precipitate protein. f. Analyze the supernatant for the concentration of Cmpd-X using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of Cmpd-X remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate half-life as t1/2 = 0.693 / k.
Protocol 3: Mouse Forced Swim Test
-
Animals: Use male C57BL/6 mice, group-housed, with a 12-hour light/dark cycle. Acclimate animals to the testing room for at least 60 minutes before the experiment.[17]
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (24 ± 1°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[23]
-
Procedure: a. Administer Cmpd-X (e.g., 1, 3, 10, 30 mg/kg), vehicle, or a positive control (e.g., Aripiprazole) via oral gavage 60 minutes before the test. b. Gently place each mouse into the cylinder for a 6-minute session.[18] c. Record the entire session using a video camera positioned to the side of the cylinder. d. After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a heated recovery cage before returning it to its home cage. e. Clean the cylinder and refill with fresh water between each animal.
-
Data Analysis: A trained observer, blind to the treatment conditions, scores the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
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Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-4-(N-phenylamido)piperidine Analgesics
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Development
The 4-anilidopiperidine scaffold, exemplified by the potent synthetic opioid fentanyl, represents a cornerstone in the development of centrally acting analgesics.[1][2] These agents primarily exert their effects through agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that modulates pain perception.[3] Within this class, derivatives of 3-methyl-4-(N-phenylamido)piperidine have emerged as exceptionally potent analgesics, where subtle stereochemical and structural modifications can lead to dramatic shifts in potency and duration of action.
This guide provides a comprehensive analysis of the structure-activity relationships within this specific series of fentanyl analogs. It is designed to offer researchers and drug development professionals a detailed comparison of key derivatives, supported by experimental data, and to explain the causal relationships behind synthetic strategies and pharmacological evaluation methods.
The Crucial Role of Stereochemistry and Structural Modifications: An SAR Deep Dive
The analgesic potency of 3-methyl-4-(N-phenylamido)piperidine derivatives is exquisitely sensitive to their three-dimensional structure and the nature of substituents at key positions. The core scaffold can be dissected into four primary regions for SAR analysis: the piperidine ring with its 3- and 4-position stereocenters, the N-acyl group on the anilino nitrogen, the anilino phenyl ring itself, and the substituent at the piperidine nitrogen (N1).
Caption: Core scaffold and key regions for SAR modification.
The Decisive Impact of Piperidine Ring Stereochemistry
The most critical factor governing the analgesic potency in this series is the relative stereochemistry of the 3-methyl group and the 4-anilido group.[1] Experimental evidence consistently demonstrates that the cis-isomers, where these two groups are on the same face of the piperidine ring, are dramatically more potent than their trans-counterparts.[4]
This stereochemical preference is likely due to the specific conformational requirements of the µ-opioid receptor binding pocket. The cis configuration orients the bulky 4-anilido group in a pseudo-equatorial position that is optimal for interaction with the receptor, while the 3-methyl group may engage in a beneficial hydrophobic interaction or simply enforce the correct overall topology for high-affinity binding.[5] For instance, cis-3-methylfentanyl is significantly more potent than fentanyl, whereas the trans-isomer is less potent.[1][6]
Fine-Tuning Potency and Duration via the N-Acyl Group
The nature of the acyl group attached to the anilino nitrogen plays a pivotal role in modulating both potency and the duration of action. While fentanyl's propionyl group is effective, replacing it with a methoxyacetyl group has been shown to produce compounds with an optimal balance of high potency and a desirable short duration of action.[7] This modification likely influences the compound's metabolic stability and its binding kinetics at the receptor. A shorter duration of action can be highly advantageous for certain clinical applications, such as in outpatient surgical settings where rapid recovery is required.
Enhancing Affinity through Anilino and N1-Substitutions
-
Anilino Phenyl Ring: Substitutions on the anilido phenyl ring can further refine the activity profile. For example, the introduction of a fluorine atom, particularly at the 2-position, can enhance potency.[8] This may be due to electronic effects that alter the basicity of the anilino nitrogen or through direct interaction with the receptor.
-
N1-Substituent: The N-phenethyl group is a classic feature of potent fentanyl analogs, contributing to hydrophobic interactions within the receptor. However, replacing this with other bioisosteres can yield compounds with unique properties. A key example is Brifentanil , where the phenethyl group is replaced by a 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl group. This modification, combined with a cis-3-methyl group and a methoxyacetamide pharmacophore, results in an extremely potent and ultra-short-acting analgesic.
Comparative Performance Data of Key Derivatives
The following table summarizes the structure-activity relationship data for a selection of 3-methyl-4-(N-phenylamido)piperidine derivatives, highlighting the impact of stereochemistry and key substitutions. Potency is expressed relative to morphine and fentanyl, based on the mouse hot-plate test.
| Compound ID | Key Structural Features | Stereochemistry | Analgesic Potency (Morphine = 1) | Analgesic Potency (Fentanyl = 1) | Duration of Action |
| Fentanyl | 3-H, N-propionyl | N/A | ~200-600[5] | 1 | Short |
| cis-42 | 3-CH₃, N-methoxyacetyl, 2-F-phenyl | cis | 13,036 | 29 | Extremely Short (~2 min) |
| trans-43 | 3-CH₃, N-methoxyacetyl, 2-F-phenyl | trans | 2,778 | 6 | Extremely Short (~2 min) |
| Brifentanil (40) | 3-CH₃, N-methoxyacetyl, 2-F-phenyl, N1-tetrazolylethyl | cis | N/A | Potent | Extremely Short (~2 min) |
| cis-3-Methylfentanyl | 3-CH₃, N-propionyl | cis | ~2,000-6,000[4] | ~10-15[4] | Longer than Fentanyl[1] |
| 3-Carbomethoxy Fentanyl (cis) | 3-COOCH₃, N-propionyl | cis | ~48[9] | ~0.35[9] | N/A |
Data is primarily derived from intravenous administration in the mouse hot-plate test as reported in the cited literature.[4][5][9]
Experimental Methodologies: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following sections detail the key methodologies used to synthesize and evaluate these potent analgesics.
Synthetic Workflow: Achieving Stereoselectivity
The synthesis of cis-3-methyl-4-(N-phenylamido)piperidines requires a stereoselective approach. The critical step is the reduction of an intermediate Schiff base or α-aminonitrile derived from 1-substituted-3-methyl-4-piperidone.[5][10] The choice of reducing agent is paramount to achieving the desired cis diastereomer in high yield.
Caption: Synthetic workflow for cis-3-methyl-4-(N-phenylamido)piperidines.
Detailed Protocol: Diastereoselective Reduction
-
Schiff Base Formation: 1-Benzyl-3-methyl-4-piperidone is refluxed with aniline in a solvent like toluene, using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the corresponding Schiff base.[5]
-
Causality of Reagent Choice: The reduction of the C=N double bond is the stereochemistry-determining step. Bulky hydride reagents, such as L-Selectride®, are employed to favor hydride attack from the less sterically hindered face of the molecule, leading to a predominance of the desired cis-isomer.[5][10] Standard reagents like sodium borohydride (NaBH₄) also yield the cis-isomer as the major product, but often with lower selectivity.[5]
-
Reaction Execution: The Schiff base is dissolved in an appropriate anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). The reducing agent is added slowly, and the reaction is stirred until completion.
-
Workup and Purification: The reaction is quenched, and the product is extracted. The resulting mixture of cis and trans diastereomers is then separated using column chromatography to yield the pure cis-4-amino-piperidine precursor.[5]
-
Final Acylation: The purified cis-amine is then acylated with the appropriate acyl chloride (e.g., propionyl chloride or methoxyacetyl chloride) to yield the final product.
Pharmacological Evaluation: Quantifying Analgesic Efficacy
1. In Vivo Analgesia: The Hot-Plate Test
The hot-plate test is a standard and reliable method for assessing the efficacy of centrally acting analgesics.[11][12] It measures the latency of the animal's response to a thermal pain stimulus.
Protocol:
-
Apparatus: A commercially available hot-plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[12][13]
-
Animal Acclimation: Mice are acclimated to the testing room and apparatus before the experiment to reduce stress-induced variability.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[13]
-
Drug Administration: The test compounds, vehicle control, and positive controls (e.g., morphine, fentanyl) are administered, typically via intravenous or subcutaneous injection.
-
Post-Treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60 minutes), the response latency on the hot plate is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ (the dose required to produce a 50% MPE) is then determined from the dose-response curve.
2. In Vitro Target Engagement: Opioid Receptor Binding Assay
To confirm that the analgesic activity is mediated by the intended molecular target, competitive radioligand binding assays are performed to determine the affinity of the compounds for the µ-opioid receptor.[14]
Protocol:
-
Membrane Preparation: Cell membranes expressing the human µ-opioid receptor are prepared from cultured cells or animal brain tissue.
-
Assay Components: The assay mixture includes the membrane preparation, a radiolabeled opioid ligand with high affinity for the receptor (e.g., [³H]diprenorphine), and varying concentrations of the unlabeled test compound.[14]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound ligand by rapid filtration through glass fiber filters.[14]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Mechanism of Action: The µ-Opioid Receptor Signaling Cascade
The analgesic and other effects of these piperidine derivatives are initiated by their binding to and activation of the µ-opioid receptor. This activation triggers a downstream signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.[3]
Caption: Simplified µ-opioid receptor signaling pathway.
Key Steps in the Cascade: [3]
-
Receptor Activation: The opioid agonist binds to the extracellular domain of the MOR.
-
G-Protein Coupling: This induces a conformational change in the receptor, activating the associated inhibitory G-protein (Gi/o).
-
Subunit Dissociation: The G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Presynaptic Inhibition:
-
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP).
-
The Gβγ subunit directly inhibits voltage-gated calcium channels, preventing calcium influx and thereby reducing the release of excitatory neurotransmitters (like glutamate and substance P) from the presynaptic terminal.
-
-
Postsynaptic Inhibition: The Gβγ subunit also activates G-protein-gated inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane, leading to potassium efflux, hyperpolarization, and a decrease in postsynaptic neuronal excitability.
Collectively, these actions suppress the transmission of nociceptive signals at the level of the spinal cord and in higher brain centers, resulting in profound analgesia.
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Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., Todorovic, Z., Nesic, Z., Stojanovic, R., Divac, N., & Mikovic, Z. (2009). Fentanyl analogs: structure-activity-relationship study. Current Medicinal Chemistry, 16(19), 2468-2474. [Link]
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Lalinde, N., Moliterni, J., Wright, D., Spencer, H. K., Ossipov, M. H., & Bagley, J. R. (1990). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 33(11), 2876-2882. [Link]
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Livingston, K. E., et al. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology, Biochemistry and Behavior, 226, 173572. [Link]
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Banks, H. D. (1988). Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl. Defense Technical Information Center. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 3-Methyl-1-piperidin-3-ylbutan-1-one
This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel small molecule, 3-Methyl-1-piperidin-3-ylbutan-1-one. In the absence of a known primary biological target for this compound, this document outlines a systematic approach to broadly screen for potential on- and off-target interactions, a critical step in early drug discovery to de-risk a compound for further development. The methodologies and data presentation standards described herein are aligned with industry best practices for preclinical safety pharmacology.[1][2][3][4]
To illustrate the principles of cross-reactivity analysis, we will compare the hypothetical binding profile of this compound against a well-characterized, fictitious alternative compound, "Comparator A," a known selective serotonin 5-HT1D receptor agonist. This comparative approach will highlight how to interpret broad screening data to understand a compound's selectivity and potential for adverse effects.
The Imperative of Early-Stage Cross-Reactivity Profiling
The interaction of a therapeutic candidate with unintended biological targets is a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[5][6] Approximately 75% of ADRs are predictable and linked to the drug's pharmacology.[5] Therefore, early-stage in vitro safety pharmacology profiling is a cost-effective strategy to identify and mitigate potential safety liabilities before significant resources are invested in a lead candidate.[5][7][8] This proactive approach enables data-driven decisions for lead optimization and candidate selection.[9]
The piperidine scaffold, a key structural feature of this compound, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological systems, including cancer, central nervous system disorders, and infectious diseases.[10] This promiscuity of the piperidine core underscores the importance of a comprehensive cross-reactivity assessment to delineate the specific biological activities of novel derivatives.
Experimental Design: A Tiered Approach to Target Deconvolution
A tiered approach to cross-reactivity profiling allows for a systematic and resource-efficient evaluation of a compound's interaction landscape. This typically begins with a broad primary screen against a panel of targets associated with known clinical ADRs, followed by more focused secondary assays to confirm and characterize any identified hits.
Tier 1: Primary Off-Target Screening
The initial screen should employ a comprehensive panel of assays covering key target classes implicated in adverse events. Several contract research organizations (CROs) offer standardized safety panels, such as the SafetyScreen44 or SAFETYscan47, which are designed to identify compounds with the highest risk by including targets linked to serious ADRs.[5][6][7][8] For our purposes, we will utilize a panel analogous to these, comprising radioligand binding assays for a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Rationale for Assay Choice: Radioligand binding assays are a robust and high-throughput method for identifying direct interactions between a compound and a target protein. They provide a quantitative measure of a compound's affinity (Ki) for a given target.
Experimental Workflow: Tier 1 Screening
Caption: Tier 2 Functional Assay Workflow.
Comparative Data: Tier 2 Functional Assay Results
The following table presents hypothetical functional data for the hits identified for this compound.
| Target | Assay Type | Functional Effect | Potency (IC50/EC50) |
| Dopamine D2 | Calcium Flux | Antagonist | 850 nM |
| Muscarinic M1 | Calcium Flux | Antagonist | 1.2 µM |
| Adrenergic α1A | Calcium Flux | Antagonist | 2.5 µM |
| hERG | Patch Clamp Electrophysiology | Blocker | 5.3 µM |
| Dopamine Transporter (DAT) | Neurotransmitter Uptake | Inhibitor | 980 nM |
Data Interpretation:
This compound demonstrates antagonist activity at the D2, M1, and α1A receptors, and inhibitory activity at DAT. The blockade of the hERG channel, even at micromolar concentrations, is a significant safety concern due to the risk of QT interval prolongation and Torsades de Pointes. [2]
Discussion and Strategic Implications
The cross-reactivity profile of this compound reveals a complex pharmacology with multiple off-target activities. The interactions with dopaminergic, muscarinic, and adrenergic receptors, along with the dopamine transporter, could lead to a range of central nervous system and autonomic side effects. The hERG liability is a major red flag for further development.
In contrast, Comparator A demonstrates a much cleaner profile, with high selectivity for its intended target. The moderate activity at SERT would warrant further investigation but is a more manageable liability compared to the profile of the test compound.
Based on this comparative analysis, the following strategic recommendations can be made:
-
This compound: The current scaffold possesses significant safety liabilities. A medicinal chemistry effort to improve selectivity and eliminate hERG activity would be required. This could involve structure-activity relationship (SAR) studies to identify the structural motifs responsible for the off-target interactions. [8]* Comparator A: Represents a more promising lead candidate due to its higher selectivity. Further profiling against a broader panel of targets and in vivo safety studies would be the logical next steps.
Detailed Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines overexpressing the target receptor.
-
Assay Buffer: Prepare an appropriate assay buffer specific to the target.
-
Compound Dilution: Serially dilute test compounds in DMSO and then in assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, the specific radioligand, and the test compound or vehicle.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count in a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding by the test compound and determine IC50 values from concentration-response curves. Calculate Ki values using the Cheng-Prusoff equation.
hERG Patch Clamp Electrophysiology Assay
-
Cell Culture: Use HEK293 cells stably expressing the hERG potassium channel.
-
Cell Preparation: Plate cells on glass coverslips for electrophysiological recording.
-
Recording: Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.
-
Compound Application: Perfuse the cells with a control solution followed by solutions containing increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the peak tail current and plot the percent inhibition as a function of compound concentration to determine the IC50 value.
Conclusion
This guide has outlined a systematic and logical approach to the cross-reactivity profiling of a novel small molecule, this compound. By employing a tiered screening strategy that combines broad radioligand binding assays with targeted functional follow-up, a comprehensive understanding of a compound's selectivity and potential safety liabilities can be achieved. The comparative analysis with a more selective compound highlights the importance of this process in making informed decisions during the drug discovery and development process. Early identification and mitigation of off-target effects are paramount to increasing the probability of success in bringing safe and effective medicines to patients.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-1-piperidin-3-ylbutan-1-one
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Methyl-1-piperidin-3-ylbutan-1-one. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols for structurally related compounds and aligns with federal hazardous waste regulations to ensure the protection of laboratory personnel and the environment.
Executive Summary: The Disposal Mandate
The proper disposal of any chemical reagent is a cornerstone of laboratory safety and environmental stewardship. This compound, a piperidine derivative, must be treated as hazardous waste. The disposal protocol is predicated on a conservative assessment of its structural components: the hazardous nature of the piperidine ring and the flammability of the ketone functional group. Under no circumstances should this compound or its containers be disposed of in standard trash or via sanitary sewer systems.[1] The guiding principle is "cradle-to-grave" management, as mandated by the Environmental Protection Agency (EPA), which holds the waste generator responsible for the waste from its creation to its final, safe disposal.[2]
Hazard Identification and Risk Assessment
The piperidine moiety is known to be highly hazardous.[3][4] It is flammable, toxic when it comes in contact with skin or is inhaled, and can cause severe skin burns and eye damage.[5][6] The butanone component contributes to the compound's flammability.[7] Consequently, this compound should be handled as if it possesses these characteristics.
Table 1: Proxy Hazard Data for Structural Analogs
| Property | Hazard Information for Piperidine (Proxy) | Hazard Information for 3-Methylpiperidine (Proxy) |
|---|---|---|
| GHS Pictograms | GHS02 (Flame), GHS05 (Corrosion), GHS06 (Skull and Crossbones)[5] | GHS02 (Flame), GHS07 (Exclamation Mark)[8] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour.[5] H302: Harmful if swallowed.[5] H311+H331: Toxic in contact with skin or if inhaled.[5] H314: Causes severe skin burns and eye damage.[5] | H225: Highly flammable liquid and vapor.[8][9] H302: Harmful if swallowed.[8] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |
| Primary Hazards | Flammability, Acute Toxicity, Corrosivity | Flammability, Acute Toxicity, Irritation |
Regulatory Framework: Adherence to EPA and RCRA Standards
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] RCRA establishes a comprehensive "cradle-to-grave" system for managing hazardous materials.[2] As a generator of this waste, you are legally required to:
-
Identify: Determine that the waste is hazardous.[12] Given the properties of its structural analogs, this compound must be classified as hazardous.
-
Manage: Ensure the waste is properly collected, labeled, and stored.[11]
-
Dispose: Oversee the ultimate fate of the waste, ensuring it is transported and disposed of by a licensed hazardous waste facility.[2][12]
Mandatory Personal Protective Equipment (PPE)
Due to the corrosive and toxic nature of piperidine compounds, stringent personal protective measures are required when handling waste containing this compound.
-
Eye/Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[3][13]
-
Skin Protection:
-
Respiratory Protection: All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5][14] If work outside a fume hood is unavoidable, a government-approved respirator is necessary.[13]
Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions. Do not mix this waste stream with others unless compatibility has been confirmed.
-
Container Selection: Use a designated, chemically compatible, and sealable container. The original product container is often the best choice for its own waste.[15] The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[16]
-
Waste Classification: This compound is a non-halogenated organic. The waste container should be part of your laboratory's "Non-Halogenated Organic Solvent Waste" stream.[16][17] This prevents accidental mixing with incompatible waste types like strong acids or oxidizers.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" and any other components in the waste solution.
-
The approximate concentration of each component.
-
The hazard characteristics: "Flammable, Toxic, Corrosive."
-
The date accumulation started.
-
-
Accumulation: Keep the waste container tightly sealed when not in use.[16] Store it in a designated, cool, and well-ventilated secondary containment area, away from heat or ignition sources.[14][18] Do not fill the container beyond 90% capacity to allow for vapor expansion.[16]
Spill Management Procedures
In the event of a spill, immediate and safe containment is the priority.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated; use a chemical fume hood if the spill is contained within it.
-
Control Ignition Sources: Remove all sources of ignition from the area.[14][19]
-
Contain Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[6][20][21]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[14][19]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[21]
Step-by-Step Disposal Procedure
The final disposal of this compound must be handled by professionals. Laboratory personnel should never attempt to treat or neutralize this chemical waste themselves.
Step 1: Waste Characterization & Segregation
-
Confirm that all waste containing this compound is collected in a properly labeled, non-halogenated organic waste container.
-
Ensure no incompatible materials (e.g., acids, oxidizers, halogenated solvents) have been added to the container.
Step 2: Container Inspection & Sealing
-
Before scheduling a pickup, inspect the waste container for any external contamination, leaks, or damage. The exterior must be clean.[16]
-
Ensure the lid is securely fastened and the label is complete and legible.
Step 3: Temporary Storage
-
Store the sealed container in a designated satellite accumulation area that is secure and away from general laboratory traffic. This area should be cool, dry, and well-ventilated.[18]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS or H&S) office to schedule a hazardous waste pickup.[1][15]
-
Provide the EHS office with all necessary information from the waste label.
-
Follow your institution's specific procedures for waste transfer and documentation. The EHS office will then manage the transport by a licensed hazardous waste disposal company for final treatment, which may involve high-temperature incineration.[1][22]
Step 5: Documentation
-
Retain all records related to the disposal of the hazardous waste, as required by your institution and RCRA regulations. This is part of the "cradle-to-grave" responsibility.[2]
Visualization: Disposal Workflow
The following diagram outlines the decision-making and operational process for the disposal of this compound waste.
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Navigating the Uncharted: A Guide to Safely Handling 3-Methyl-1-piperidin-3-ylbutan-1-one
Hazard Analysis: A Predictive Approach
In the absence of a specific Safety Data Sheet (SDS) for 3-Methyl-1-piperidin-3-ylbutan-1-one, a thorough understanding of its constituent functional groups is paramount. The molecule incorporates a piperidine ring, a known hazardous base, and a ketone functional group.
-
Piperidine and its Derivatives: These compounds are often corrosive, capable of causing severe skin burns and eye damage.[1][2] They can also be toxic if ingested, inhaled, or absorbed through the skin.[3][4] Many piperidine derivatives are flammable liquids and their vapors can form explosive mixtures with air.[3][5]
-
Ketones: Ketones as a class of solvents can be irritants and are often flammable.[6] Specific glove types are required for adequate protection against ketone exposure.[7][8][9][10]
Based on this analysis, it is prudent to treat this compound as a substance that is potentially flammable, corrosive, and toxic.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the predicted hazards of this compound. The following table outlines the recommended PPE, with an emphasis on providing a robust barrier against chemical exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving is mandatory. An inner nitrile glove with an outer butyl or PVA glove. | Nitrile provides good general chemical resistance, while butyl and PVA gloves offer superior protection against ketones and other aggressive solvents.[7][8][9] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the potentially corrosive liquid and any vapors that may be generated. |
| Body Protection | A flame-retardant lab coat worn over personal clothing. | Provides a barrier against splashes and protects from potential fire hazards. |
| Respiratory Protection | All handling of the compound should be performed within a certified chemical fume hood. | A fume hood provides the primary engineering control to prevent inhalation of potentially toxic vapors. |
Operational Protocol: From Benchtop to Disposal
The following step-by-step protocol is designed to guide the user through the safe handling of this compound.
Preparation and Handling
-
Pre-use Inspection: Before handling the compound, inspect the container for any signs of damage or leaks.
-
Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Dispensing: Use only non-sparking tools for transferring the liquid to minimize the risk of ignition.[5][11] Grounding and bonding of containers may be necessary for larger quantities to prevent static discharge.[6][12]
-
Reaction Setup: When setting up reactions, ensure all glassware is free from cracks and is securely clamped.
Spill Management
In the event of a spill, immediate and decisive action is required to mitigate the risks.
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, relying on the fume hood to contain vapors.
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralize: For larger spills, consult with your institution's environmental health and safety (EHS) office for specific neutralization procedures, which may involve the use of a weak acid.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with the full chemical name and a description of the potential hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not pour this compound down the drain.[5]
Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion
The responsible handling of novel chemical compounds is a cornerstone of safe and effective research. While the specific toxicological and physical properties of this compound are yet to be fully characterized, a cautious and informed approach based on the known hazards of its structural components provides a robust framework for its safe use. By adhering to the principles of hazard assessment, appropriate PPE selection, and meticulous operational protocols, researchers can confidently and safely explore the potential of this and other novel molecules.
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Personal Protective Equipment - PPE - Chemical Resistant Gloves. (n.d.). DQE. Retrieved January 19, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

